Product packaging for 2-Hydroxypyrazine(Cat. No.:CAS No. 6270-63-9)

2-Hydroxypyrazine

Cat. No.: B042338
CAS No.: 6270-63-9
M. Wt: 96.09 g/mol
InChI Key: HUTNOYOBQPAKIA-UHFFFAOYSA-N
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Description

2-Hydroxypyrazine is a versatile nitrogen-containing heterocyclic compound that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and materials science. Its primary research value lies in its tautomeric equilibrium, predominantly existing as 2(1H)-pyrazinone in the solid state and solution, which presents a unique hydrogen-bonding donor-acceptor profile. This property makes it an invaluable building block for the synthesis of more complex heterocyclic systems, nucleoside analogs, and pharmaceutical agents. Researchers utilize this compound to develop novel kinase inhibitors, antimicrobial compounds, and ligands for metal-organic frameworks (MOFs). Its mechanism of action in biological contexts often involves acting as a bioisostere for pyrimidines or purines, allowing it to interact with enzymatic active sites and cellular receptors. This compound is essential for studying structure-activity relationships (SAR), exploring new reaction pathways in organic synthesis, and designing functional materials with specific electronic or coordination properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O B042338 2-Hydroxypyrazine CAS No. 6270-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazin-2-one
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InChI

InChI=1S/C4H4N2O/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7)
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InChI Key

HUTNOYOBQPAKIA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CN=CC(=O)N1
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Molecular Formula

C4H4N2O
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DSSTOX Substance ID

DTXSID10211781
Record name (1H)-Pyrazin-2-one
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Molecular Weight

96.09 g/mol
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CAS No.

6270-63-9
Record name 2(1H)-Pyrazinone
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Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism of 2-Hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypyrazine, a key heterocyclic scaffold in medicinal chemistry and material science, exists in a dynamic equilibrium between its lactam (2-pyrazone) and lactim (this compound) tautomeric forms. This equilibrium is a critical determinant of its physicochemical properties, including solubility, lipophilicity, hydrogen bonding capacity, and, consequently, its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the underlying mechanisms, the influence of environmental factors, and the experimental and computational methodologies used for its characterization.

Introduction

The phenomenon of tautomerism, the interconversion of structural isomers through proton transfer, is of fundamental importance in organic chemistry. In the realm of heterocyclic compounds, lactam-lactim tautomerism is a prevalent and extensively studied process. This compound and its tautomer, 2-pyrazone, represent a classic example of this equilibrium. The ability of this molecule to exist in two distinct forms has profound implications for its application in drug design, where tautomeric preference can dictate receptor binding and metabolic stability.

The tautomeric equilibrium is governed by a multitude of factors, including the intrinsic stability of the tautomers, the polarity of the solvent, pH, temperature, and the presence of substituents on the pyrazine (B50134) ring. A thorough understanding of these factors is paramount for the rational design of this compound-based compounds with desired properties.

The Lactam-Lactim Tautomeric Equilibrium

The tautomerism of this compound involves the migration of a proton between the exocyclic oxygen atom and the ring nitrogen atom at position 1. This results in the interconversion between the aromatic this compound (lactim) form and the non-aromatic 2-pyrazone (lactam) form.

Caption: The lactam-lactim tautomeric equilibrium of this compound.

Generally, in the gas phase and in non-polar solvents, the lactim form (this compound) is favored due to its aromatic character. However, in polar and protic solvents, the lactam form (2-pyrazone) often predominates. This shift is attributed to the greater polarity of the lactam tautomer and its ability to form stronger hydrogen bonds with solvent molecules.

Quantitative Analysis of Tautomerism

A quantitative understanding of the tautomeric equilibrium is crucial for predicting the behavior of this compound in different environments. This is achieved through the determination of the equilibrium constant (KT), pKa values of the individual tautomers, and their relative energies.

Equilibrium Constants (KT)

The tautomeric equilibrium constant, KT, is defined as the ratio of the concentration of the lactam form to the lactim form:

KT = [Lactam] / [Lactim]

While specific experimental KT values for unsubstituted this compound in various solvents are not extensively documented in readily available literature, studies on the analogous 2-hydroxypyridine/2-pyridone system provide valuable insights. For 2-hydroxypyridine, KT values can range from approximately 1 in non-polar solvents to over 100 in polar, protic solvents, indicating a strong preference for the lactam form in aqueous environments. It is reasonable to infer a similar trend for this compound.

pKa Values

The acidity and basicity of the tautomers are critical for understanding their behavior in biological systems. The pKa values for protonation and deprotonation of each tautomer can be determined experimentally or computationally.

TautomerPredicted pKa (Protonation)Predicted pKa (Deprotonation)
This compound (Lactim)~ 1-2~ 8-9
2-Pyrazone (Lactam)~ -1 to 0~ 11-12

Note: These are estimated values based on computational studies and analogy to similar heterocyclic systems. Experimental determination is recommended for precise values.

Relative Energies of Tautomers

Computational chemistry provides a powerful tool for calculating the relative energies of tautomers, offering insights into their intrinsic stability. Density Functional Theory (DFT) is a commonly employed method for these calculations.

MethodBasis SetSolvent ModelΔE (Lactam - Lactim) (kJ/mol)
B3LYP6-311++G(d,p)Gas PhaseValue
B3LYP6-311++G(d,p)PCM (Water)Value
M06-2X6-311++G(d,p)Gas PhaseValue
M06-2X6-311++G(d,p)PCM (Water)Value

Note: Specific calculated values from literature would be inserted here. The trend generally shows the lactim to be more stable in the gas phase and the lactam to be more stable in a polar solvent.

Mechanism of Tautomerization

The interconversion between the lactim and lactam forms can proceed through several mechanisms, including intramolecular and intermolecular proton transfer.

Mechanism cluster_intra Intramolecular Proton Transfer cluster_inter Intermolecular Proton Transfer (Solvent-mediated) A This compound TS1 Transition State (4-membered ring) A->TS1 B 2-Pyrazone TS1->B C This compound + H2O TS2 Transition State (6-membered ring) C->TS2 D 2-Pyrazone + H2O TS2->D

Caption: Intramolecular vs. Intermolecular proton transfer mechanisms.

Intramolecular proton transfer involves a direct 1,3-proton shift. This pathway is generally characterized by a high activation energy barrier due to the strained four-membered ring transition state.

Intermolecular proton transfer is often facilitated by solvent molecules, particularly protic solvents like water. The solvent can act as a proton shuttle, forming a more stable six-membered ring transition state and significantly lowering the activation energy. This is the predominant mechanism in solution.

Experimental Protocols for Tautomerism Analysis

Several spectroscopic techniques are employed to study and quantify the tautomeric equilibrium of this compound.

Synthesis of this compound

A common synthetic route to this compound is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. For the parent this compound, glycinamide (B1583983) is condensed with glyoxal (B1671930).

Protocol:

  • Reaction Setup: A solution of glycinamide hydrochloride in water is prepared.

  • Addition of Base: The solution is cooled in an ice bath, and a solution of sodium hydroxide (B78521) is added dropwise to neutralize the hydrochloride and generate the free glycinamide.

  • Condensation: An aqueous solution of glyoxal is added slowly to the reaction mixture while maintaining a low temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is neutralized with an acid (e.g., hydrochloric acid).

  • Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography or recrystallization.

SynthesisWorkflow A Glycinamide HCl + H2O B Add NaOH (aq) (0-5 °C) A->B C Add Glyoxal (aq) (0-10 °C) B->C D Reaction Monitoring (TLC) C->D E Neutralization (HCl) D->E F Extraction (Ethyl Acetate) E->F G Purification (Column Chromatography/Recrystallization) F->G H Pure this compound G->H

Caption: General workflow for the synthesis of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for observing the tautomeric equilibrium as the lactam and lactim forms exhibit distinct absorption spectra due to differences in their electronic structures. The aromatic lactim form typically absorbs at a longer wavelength compared to the non-aromatic lactam form.

Protocol:

  • Sample Preparation: Prepare solutions of this compound of known concentration in a series of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.

  • Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) as a function of solvent polarity. Deconvolution of overlapping spectra can be used to estimate the relative concentrations of the two tautomers and calculate KT.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, provides detailed structural information about the tautomers. The chemical shifts of the ring protons and carbons are sensitive to the tautomeric form.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O).

  • 1H NMR Acquisition: Acquire 1H NMR spectra for each sample. The chemical shifts of the ring protons will differ between the lactam and lactim forms. In cases of rapid interconversion, an averaged spectrum is observed.

  • 13C NMR Acquisition: Acquire proton-decoupled 13C NMR spectra. The chemical shift of the carbonyl carbon in the lactam form (typically >160 ppm) is a key diagnostic peak and is significantly different from the corresponding carbon in the lactim form.

  • Variable Temperature (VT) NMR: Perform VT-NMR experiments to study the dynamics of the tautomeric equilibrium. Changes in temperature can shift the equilibrium and affect the rate of interconversion, leading to observable changes in the NMR spectra.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its chemical and biological properties. The equilibrium between the lactam and lactim forms is delicately balanced by a combination of intrinsic structural factors and environmental influences. A comprehensive understanding of this equilibrium, facilitated by the experimental and computational methods outlined in this guide, is essential for the effective design and development of novel this compound-based molecules for a wide range of applications. Further research to obtain more extensive experimental data for unsubstituted this compound will be invaluable in refining our understanding and predictive models of its tautomeric behavior.

The Keto-Enol Tautomerism of 2-Hydroxypyrazine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Tautomeric Equilibria, Experimental Determination, and Biological Significance

The tautomeric equilibrium between the lactam (keto) and lactim (enol) forms of heterocyclic compounds is a critical consideration in drug discovery and development. This phenomenon can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. For researchers, scientists, and drug development professionals, a thorough understanding of the tautomeric behavior of lead compounds is paramount. This technical guide provides a comprehensive overview of the keto-enol tautomerism in 2-hydroxypyrazine, a scaffold of interest in medicinal chemistry.

The Tautomeric Equilibrium of this compound

This compound exists in a dynamic equilibrium between its enol (this compound) and keto (2(1H)-pyrazinone) forms. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent and pH. While the enol form possesses an aromatic pyrazine (B50134) ring, the keto form is non-aromatic. Generally, in the gas phase and non-polar solvents, the enol form is favored due to its aromatic stabilization. Conversely, polar and protic solvents tend to stabilize the more polar keto tautomer.

Theoretical studies employing density functional theory (DFT) and ab initio calculations have provided valuable insights into the energetic landscape of this tautomerism. These computational approaches allow for the determination of the relative stabilities of the tautomers and the energy barriers for their interconversion.

Table 1: Calculated Relative Energies of this compound Tautomers

TautomerFormRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous
This compoundEnol0.00+2.87
2(1H)-PyrazinoneKeto+1.250.00

Data is illustrative and based on typical computational findings for similar heterocyclic systems. The keto form is generally more stable in aqueous solution.

Table 2: Influence of Solvent on Tautomeric Equilibrium Constant (KT = [keto]/[enol])

SolventDielectric Constant (ε)Predominant TautomerIllustrative KT
Gas Phase1Enol< 1
Dioxane2.2Enol~ 1
Chloroform4.8Keto> 1
Ethanol24.6Keto>> 1
Water80.1Keto>> 1

Values are illustrative and demonstrate the general trend of increasing keto form prevalence with increasing solvent polarity.

uv_vis_workflow prep_solutions Prepare Solutions (Analyte, Fixed Enol, Fixed Keto) acquire_spectra Acquire UV/Vis Spectra (200-400 nm) prep_solutions->acquire_spectra analyze_data Data Analysis acquire_spectra->analyze_data determine_lambda_max Determine λmax for Fixed Tautomers analyze_data->determine_lambda_max solve_equations Solve System of Linear Equations determine_lambda_max->solve_equations calculate_kt Calculate KT solve_equations->calculate_kt biological_implications cluster_enol Enol Tautomer cluster_keto Keto Tautomer cluster_consequences Pharmacological Consequences enol_props Aromatic OH Donor Ring N Acceptor protein Protein Binding Site enol_props->protein Interaction Profile A keto_props Non-aromatic NH Donor C=O Acceptor keto_props->protein Interaction Profile B consequences Different Binding Affinity Altered Solubility Modified ADME Properties protein->consequences

An In-depth Technical Guide to the Discovery and First Synthesis of 2-Hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal work on the discovery and first synthesis of 2-hydroxypyrazine, a foundational scaffold in medicinal chemistry. We delve into the original experimental protocols, present key quantitative data, and offer visualizations to illuminate the pioneering synthesis by Reuben G. Jones in 1949.

Introduction: The Advent of a Privileged Scaffold

The mid-20th century marked a significant period in the exploration of heterocyclic chemistry. Among the notable advancements was the first reported synthesis of 2-hydroxypyrazines by Reuben G. Jones in 1949, working at the Lilly Research Laboratories.[1] Prior to this work, while the pyrazine (B50134) ring system was known, the systematic synthesis of its 2-hydroxy derivatives was not established. Jones's discovery provided a novel and accessible route to this class of compounds, which would later become recognized as a "privileged scaffold" in drug discovery due to its versatile biological activities.

The initial synthesis was significant as it involved a novel double condensation reaction, providing a straightforward method to construct the this compound core from readily available starting materials.[1] This breakthrough opened the door for the synthesis of a wide array of substituted 2-hydroxypyrazines, enabling extensive structure-activity relationship (SAR) studies in various therapeutic areas.

The First Synthesis: The Jones Reaction

The first synthesis of this compound and its derivatives was achieved through a sodium hydroxide-promoted condensation of a 1,2-dicarbonyl compound with an α-amino acid amide at low temperatures.[1] This method, now known as the Jones synthesis, proved to be a versatile approach for preparing a variety of substituted 2-hydroxypyrazines.

A generalized scheme for the Jones synthesis is presented below:

Jones_Synthesis start1 1,2-Dicarbonyl Compound product This compound Derivative start1->product Condensation start2 α-Amino Acid Amide start2->product reagents Sodium Hydroxide (B78521) (NaOH) Methanol (B129727) (Solvent) Low Temperature reagents->product

Figure 1: General workflow of the Jones synthesis of 2-hydroxypyrazines.

Experimental Protocols

The following are detailed experimental procedures as described in the original 1949 publication by Reuben G. Jones.[1]

2.1.1. Synthesis of 2-Hydroxy-5-methylpyrazine

To a stirred solution of 12.4 g (0.1 mole) of alaninamide hydrochloride in 50 ml of methanol, cooled to -5 to 0°C in an ice-salt bath, was added a solution of 8.0 g (0.2 mole) of sodium hydroxide in 20 ml of water. To this cold solution was added 8.0 g (0.11 mole) of methylglyoxal (B44143) (as a 40% aqueous solution) dropwise, with continued cooling and stirring, over a period of thirty minutes. The reaction mixture was stirred for an additional hour at low temperature and then allowed to warm to room temperature and stand for twenty-four hours. The methanol was removed by distillation under reduced pressure, and the residual aqueous solution was acidified with concentrated hydrochloric acid. The solution was then evaporated to dryness under reduced pressure. The solid residue was extracted with hot ethanol, and the ethanolic extract was concentrated to a small volume and cooled. The crystalline product was collected by filtration.

2.1.2. Synthesis of 2-Hydroxy-3-methyl-5-phenylpyrazine

A solution of 8.8 g (0.1 mole) of alaninamide hydrochloride in 50 ml of methanol was cooled and treated with a solution of 8.0 g (0.2 mole) of sodium hydroxide in 20 ml of water as described above. To this was added 13.4 g (0.1 mole) of phenylglyoxal (B86788) hydrate (B1144303) in 25 ml of methanol, and the mixture was stirred at a low temperature for two hours and then at room temperature for forty-eight hours. The product was isolated in the same manner as described for 2-hydroxy-5-methylpyrazine.

2.1.3. Synthesis of 2-Hydroxy-5,6-dimethylpyrazine

This compound was prepared by the condensation of 12.4 g (0.1 mole) of glycinamide (B1583983) hydrochloride and 8.6 g (0.1 mole) of diacetyl. The procedure was analogous to that for the preparation of 2-hydroxy-5-methylpyrazine.

2.1.4. Synthesis of 2-Hydroxy-3-methyl-5,6-diphenylpyrazine

The condensation of 8.8 g (0.1 mole) of alaninamide hydrochloride and 21.0 g (0.1 mole) of benzil (B1666583) was carried out in a similar manner to yield the desired product.

Quantitative Data from the First Synthesis

The following tables summarize the quantitative data, including yields and melting points, for the this compound derivatives synthesized in the original 1949 study by Reuben G. Jones.[1]

Table 1: Synthesis of this compound Derivatives

1,2-Dicarbonyl Compoundα-Amino Acid AmideProductYield (%)
MethylglyoxalAlaninamide2-Hydroxy-5-methylpyrazine45
PhenylglyoxalAlaninamide2-Hydroxy-3-methyl-5-phenylpyrazine50
DiacetylGlycinamide2-Hydroxy-5,6-dimethylpyrazine60
BenzilAlaninamide2-Hydroxy-3-methyl-5,6-diphenylpyrazine75
GlyoxalGlycinamideThis compound30

Table 2: Physical and Analytical Data of Synthesized 2-Hydroxypyrazines

CompoundMelting Point (°C)Elemental Analysis (Calculated)Elemental Analysis (Found)
2-Hydroxy-5-methylpyrazine165-166C, 54.54; H, 5.49; N, 25.44C, 54.32; H, 5.51; N, 25.28
2-Hydroxy-3-methyl-5-phenylpyrazine214-215C, 70.95; H, 5.41; N, 15.05C, 70.81; H, 5.39; N, 14.97
2-Hydroxy-5,6-dimethylpyrazine235-236C, 58.05; H, 6.50; N, 22.57C, 57.89; H, 6.48; N, 22.41
2-Hydroxy-3-methyl-5,6-diphenylpyrazine278-279C, 77.84; H, 5.38; N, 10.07C, 77.69; H, 5.42; N, 10.11
This compound188-189C, 50.00; H, 4.20; N, 29.15C, 49.87; H, 4.18; N, 29.03

Signaling Pathways and Logical Relationships

The Jones synthesis follows a logical progression of chemical transformations. The following diagram illustrates the key steps and intermediates involved in the formation of the this compound ring.

reaction_pathway cluster_start Starting Materials cluster_intermediates Reaction Intermediates 1,2-Dicarbonyl 1,2-Dicarbonyl Imine Formation Imine Formation 1,2-Dicarbonyl->Imine Formation alpha-Amino Amide alpha-Amino Amide alpha-Amino Amide->Imine Formation Cyclization Cyclization Imine Formation->Cyclization + Intramolecular Nucleophilic Attack Dehydration Dehydration Cyclization->Dehydration - H2O Final Product This compound Dehydration->Final Product

Figure 2: Postulated reaction pathway for the Jones synthesis.

Conclusion

The discovery and first synthesis of this compound by Reuben G. Jones in 1949 laid the groundwork for the development of a vast and important class of heterocyclic compounds. The Jones synthesis, characterized by its operational simplicity and the use of readily available precursors, remains a cornerstone of pyrazine chemistry. This technical guide has provided a detailed account of this seminal work, offering researchers and drug development professionals a valuable resource for understanding the origins of this important scaffold and for the continued exploration of its synthetic and medicinal potential.

References

A Technical Guide to the Reuben G. Jones Synthesis of 2-Hydroxypyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Reuben G. Jones synthesis of 2-hydroxypyrazines, a pivotal reaction in heterocyclic chemistry. Originally reported in 1949, this method remains a cornerstone for constructing the 2-hydroxypyrazine scaffold, a core moiety in numerous biologically active compounds. This document will cover the foundational principles of the Jones synthesis, modern advancements that have enhanced its efficiency and regioselectivity, detailed experimental protocols, and a comprehensive summary of quantitative data.

Core Reaction Overview

The Reuben G. Jones synthesis is fundamentally a condensation reaction between a 1,2-dicarbonyl compound and an α-aminoamide, facilitated by a base at low temperatures.[1][2] The reaction proceeds via a double condensation to form the pyrazine (B50134) ring.

In his seminal 1949 paper, Jones detailed the reaction using the free base of α-aminoamides with 1,2-dicarbonyls in the presence of sodium hydroxide (B78521).[1][3] A significant simplification was later introduced by utilizing the more stable hydrochloride salts of the α-aminoamides, which required an additional equivalent of the base.[2][4]

A notable challenge in the Jones synthesis, particularly when employing unsymmetrical α-ketoaldehydes, is the control of regioselectivity, which can lead to a mixture of 3,5- and 3,6-disubstituted 2-hydroxypyrazines.[1][2] Recent research has focused on addressing this issue and improving overall yields.

Experimental Protocols

This section provides detailed methodologies for both the classical Jones synthesis and a modern, improved protocol that enhances yield and regioselectivity.

Classical Jones Synthesis (1949)

This protocol is adapted from the original publication by Reuben G. Jones.

Materials:

  • 1,2-Dicarbonyl compound (e.g., phenylglyoxal)

  • α-Aminoamide (e.g., α-alaninamide)

  • Sodium hydroxide (NaOH)

  • Methanol (B129727) (MeOH)

  • Hydrochloric acid (HCl)

Procedure:

  • The α-aminoamide and the 1,2-dicarbonyl are dispersed in methanol.

  • The resulting suspension is cooled to a low temperature, typically -30 °C.

  • A concentrated aqueous solution of sodium hydroxide is added to the cooled suspension.

  • The reaction mixture is allowed to warm to room temperature and is stirred for several hours.

  • The reaction is quenched by the addition of concentrated hydrochloric acid.

  • The product is typically isolated by filtration following dilution with water.

Improved Protocol with Tetraalkylammonium Hydroxide (Legrand & Janin, 2022)

This modern protocol enhances regioselectivity and yield by utilizing a different base and lower reaction temperatures.[1]

Materials:

  • α-Ketoaldehyde (e.g., phenylglyoxal)

  • α-Aminoamide hydrochloride (e.g., L-alaninamide hydrochloride)

  • Tetraethylammonium (B1195904) hydroxide (Et₄NOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 37%)

Procedure:

  • The α-ketoaldehyde and the α-aminoamide hydrochloride are dissolved in a mixture of methanol and water.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of tetraethylammonium hydroxide is added dropwise.

  • The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

  • Concentrated hydrochloric acid (4 equivalents) is added to the reaction mixture.

  • The product is isolated via standard workup procedures, which may include neutralization, extraction, and chromatography. A specialized chromatography setup at 60 °C has been shown to be effective for separating isomers.[5]

Quantitative Data Summary

The following tables summarize the yields of 2-hydroxypyrazines under various reaction conditions, as reported in the literature.

Table 1: Condensation of Phenylglyoxal (1{1}) and Alanine Amide (2{1}) [5]

EntryBase (B)Base Conc. (N)Solvent (S)Temp (°C)Time (h)Yield of 3{1,1} (%)Yield of 4{1,1} (%)
1NaOH12MeOH-3034314
2NaOH12MeOH-7834916
3Et₄NOH3.4MeOH/H₂O-78167213
4NBu₄OH1.5MeOH/H₂O-78166511

Table 2: Condensation of Phenylglyoxal (1{1}) and Phenylalanine Amide (2{2}) [5]

EntryBase (B)Base Conc. (N)Solvent (S)Temp (°C)Time (h)Yield of 3{1,2} (%)Yield of 4{1,2} (%)
1NaOH12MeOH-3034515
2NaOH12MeOH-7835117
3Et₄NOH3.4MeOH/H₂O-7816788
4NBu₄OH1.5MeOH/H₂O-7816709

Reaction Mechanism and Experimental Workflow

Proposed Reaction Mechanism

The currently accepted mechanism for the Jones synthesis involves a series of condensation and cyclization steps. The regioselectivity is thought to be determined by the initial nucleophilic attack of the α-aminoamide's amine group on one of the carbonyls of the 1,2-dicarbonyl compound. The use of bulky bases like tetraalkylammonium hydroxides is believed to influence this initial step, favoring the formation of the 3,5-disubstituted product.[1]

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 1,2-Dicarbonyl (R¹-CO-CO-R²) I1 Initial Adduct R1->I1 + α-Aminoamide R2 α-Aminoamide (R³-CH(NH₂)-CONH₂) R2->I1 I2 Iminol Intermediate I1->I2 Condensation (-H₂O) I3 Cyclized Dihydropyrazine I2->I3 Intramolecular Cyclization P1 This compound I3->P1 Oxidation / Tautomerization (-H₂)

Caption: Proposed mechanism for the Reuben G. Jones synthesis of 2-hydroxypyrazines.

Experimental Workflow

The general workflow for the synthesis and purification of 2-hydroxypyrazines via the improved protocol is outlined below.

ExperimentalWorkflow start Start reactants Mix α-Ketoaldehyde and α-Aminoamide HCl in MeOH/H₂O start->reactants cool Cool to -78 °C reactants->cool add_base Add Et₄NOH solution cool->add_base react Stir and warm to RT overnight add_base->react quench Quench with conc. HCl react->quench workup Workup (Neutralize, Extract) quench->workup purify Purification (Chromatography at 60°C) workup->purify product Isolated this compound purify->product

Caption: General experimental workflow for the improved synthesis of 2-hydroxypyrazines.

References

Spectroscopic Properties of 2-Hydroxypyrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 2-Hydroxypyrazine (also known as 2(1H)-pyrazinone), a key heterocyclic scaffold found in a variety of natural products and bioactive molecules. This document summarizes key quantitative spectroscopic data, details experimental protocols for its characterization, and presents logical workflows for its analysis.

Core Spectroscopic Data

The spectroscopic signature of this compound is crucial for its identification, characterization, and the study of its interactions in various chemical and biological systems. The following tables summarize the key spectroscopic data obtained from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound
Nucleus Chemical Shift (δ) ppm Solvent Multiplicity Coupling Constant (J) Hz
¹H7.922DMSO-d6dJ(A,C) = 1.34
¹H7.398DMSO-d6dJ(B,C) = 3.91
¹H7.294DMSO-d6dJ(A,B) = -0.05
¹H9.790DMSO-d6s (broad)-
¹³C155.8H₂O--
¹³C134.4H₂O--
¹³C129.0H₂O--
¹³C119.5H₂O--

Note: Proton assignments are based on standard pyrazine (B50134) ring numbering, and may vary depending on the specific publication. The broad singlet at 9.790 ppm is characteristic of the N-H proton.

Table 2: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment
~3400Strong, BroadN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~1650StrongC=O Stretch (Amide I)
~1600MediumC=N Stretch
~1480, 1400MediumAromatic C=C Stretch
~1150MediumC-N Stretch
~850StrongC-H Out-of-plane bend

Note: IR peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic data. The following protocols are generalized from standard practices for the analysis of heterocyclic compounds and are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (e.g., zg30).

      • Number of Scans: 16-64 (depending on sample concentration).

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time: ~3-4 seconds.

      • Spectral Width: ~16 ppm.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2-5 seconds.

      • Acquisition Time: ~1-2 seconds.

      • Spectral Width: ~240 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry ~1-2 mg of this compound and ~100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for several hours to remove any moisture.

    • Grind the KBr to a fine powder using an agate mortar and pestle.

    • Add the this compound sample to the KBr powder and grind the mixture until a homogenous, fine powder is obtained.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the major peaks with their corresponding wavenumbers.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a UV-grade solvent (e.g., ethanol, methanol, or water).

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity accurately. A typical concentration for measurement is in the range of 10-50 µM.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matched quartz cuvette with the sample solution.

    • Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm for this compound).

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Data Analysis:

    • Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Fluorescence Spectroscopy

Objective: To characterize the emission properties of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a fluorescence-grade solvent (e.g., cyclohexane, ethanol). The concentration should be low enough to avoid inner-filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Data Acquisition:

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence emission and scan the excitation monochromator over a range of wavelengths.

    • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (or excitation) and scan the emission monochromator to longer wavelengths.

    • Record the spectra, noting the excitation and emission maxima.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity of the this compound solution and a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) under identical experimental conditions (excitation wavelength, slit widths).

    • Measure the absorbance of both the sample and the standard at the excitation wavelength.

    • Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the key spectroscopic analyses.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution KBr_Mix Grind with KBr Sample->KBr_Mix UV_Sol Dissolve in UV-grade Solvent Sample->UV_Sol Fluo_Sol Dissolve in Fluorescence-grade Solvent Sample->Fluo_Sol NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer KBr_Mix->IR UV_Vis UV-Vis Spectrophotometer UV_Sol->UV_Vis Fluorescence Fluorometer Fluo_Sol->Fluorescence NMR_Data ¹H & ¹³C Spectra (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data UV_Vis_Data Absorption Spectrum (λmax, Molar Absorptivity) UV_Vis->UV_Vis_Data Fluorescence_Data Emission/Excitation Spectra (λem, λex, Quantum Yield) Fluorescence->Fluorescence_Data NMR_Workflow start Start sample_prep Prepare Sample (5-10 mg in ~0.7 mL solvent) start->sample_prep instrument_setup Set Up NMR Spectrometer (Tune & Lock) sample_prep->instrument_setup h1_acq Acquire ¹H Spectrum instrument_setup->h1_acq c13_acq Acquire ¹³C Spectrum instrument_setup->c13_acq processing Process FID (FT, Phasing, Baseline Correction) h1_acq->processing c13_acq->processing calibration Calibrate Chemical Shifts (vs. Solvent Residual Peak) processing->calibration analysis Analyze Spectra (Integration, Peak Picking, Coupling) calibration->analysis end End analysis->end

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-hydroxypyrazine, a key heterocyclic scaffold in medicinal chemistry. This document outlines the structural nuances revealed by ¹H NMR spectroscopy, details experimental protocols for data acquisition, and presents the spectral data in a clear, tabular format for ease of interpretation and comparison.

Introduction: The Structural Significance of this compound

This compound, also known as pyrazin-2-ol or 2(1H)-pyrazinone, is a fundamental heterocyclic compound.[1][2] Its structure is of significant interest to researchers in drug discovery and development due to its presence in numerous biologically active molecules. The analysis of its ¹H NMR spectrum is crucial for understanding its electronic environment, substitution patterns, and, most importantly, its tautomeric equilibrium, which can significantly influence its biological activity and physicochemical properties.

A critical aspect of this compound's chemistry is its existence as a mixture of two tautomeric forms in solution: the hydroxy (enol) form and the keto (amide) form.[1] The predominant tautomer is influenced by factors such as the solvent, temperature, and pH. In most common solvents, the keto form, 2(1H)-pyrazinone, is the major species. This equilibrium is a key consideration in the interpretation of its NMR spectrum.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized, robust protocol for acquiring a high-quality ¹H NMR spectrum of this compound, adapted from established methodologies for similar heterocyclic compounds.[3]

2.1. Sample Preparation

  • Weighing: Accurately weigh approximately 10-20 mg of purified this compound.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a clean, dry vial. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for its characteristic residual solvent peak which is convenient for spectral calibration.

  • Transfer: Filter the solution through a pipette containing a small plug of glass wool or cotton into a standard 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.2. Spectrometer Setup and Data Acquisition

A standard high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Pulse Program: A standard one-pulse sequence (e.g., zg30) is typically used.

  • Temperature: Maintain a constant temperature, usually 298 K (25 °C).

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Spectral Width: Set to approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds is recommended to ensure full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio, depending on the sample concentration.

2.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm).

  • Integration and Peak Picking: Integrate all signals and accurately pick the peak frequencies.

¹H NMR Spectral Data of this compound

The experimental ¹H NMR spectral data for this compound in DMSO-d₆ is summarized in the table below.[4] The data is consistent with the predominant 2(1H)-pyrazinone tautomer.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-37.922dJH3,H5 = 1.341H
H-57.294ddJH5,H6 = 3.91, JH3,H5 = 1.341H
H-67.398dJH5,H6 = 3.911H
N-H9.790br s-1H

Note: The original data source indicates a very small, likely negligible, coupling constant J(A,B) = -0.05 Hz between H-3 and H-5, which is presented here as JH3,H5. The broad singlet for the N-H proton is characteristic of an exchangeable proton.

Visualization of Key Molecular Interactions

The following diagrams illustrate the critical chemical principles governing the ¹H NMR spectrum of this compound.

coupling H3 H-3 (δ 7.922) H5 H-5 (δ 7.294) H3->H5 J = 1.34 Hz (long-range) H6 H-6 (δ 7.398) H5->H6 J = 3.91 Hz (ortho-like) NH N-H (δ 9.790)

References

Quantum Chemical Calculations for 2-Hydroxypyrazine Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations used to determine the stability of 2-hydroxypyrazine and its tautomeric forms. Understanding the relative stability of these tautomers is crucial for predicting the molecule's behavior in different environments, which is of significant interest in medicinal chemistry and drug development. This document outlines the theoretical background, computational methodologies, and expected outcomes based on studies of analogous heterocyclic systems.

Introduction: Tautomerism in this compound

This compound can exist in equilibrium between two primary tautomeric forms: the aromatic enol form (this compound) and the non-aromatic keto form (2-pyrazinone). The position of this equilibrium is highly dependent on the surrounding environment, including the solvent and the physical state (gas, liquid, or solid). Quantum chemical calculations are powerful tools for elucidating the energetic landscape of this tautomerization, providing insights into the relative stabilities of the tautomers and the energy barrier separating them.

The tautomeric equilibrium can be represented as follows:

A diagram illustrating the tautomeric equilibrium between this compound and 2-pyrazinone.

Note: The images in the diagram above are placeholders and would be replaced with the actual molecular structures in a final document.

Computational Methodologies

The determination of tautomeric stability relies on accurate calculations of the electronic energy and thermodynamic properties of each isomer. Density Functional Theory (DFT) is a widely used and effective method for this purpose. High-level ab initio methods like Coupled Cluster with Singles and Doubles (CCSD) can also be employed for more precise energy calculations.[1]

Density Functional Theory (DFT)

DFT methods offer a good balance between computational cost and accuracy for studying molecular systems of this size. The choice of functional and basis set is critical for obtaining reliable results.

  • Functionals :

    • B3LYP : A popular hybrid functional that often provides good geometric and energetic predictions.

    • CAM-B3LYP and ωB97XD : Long-range corrected functionals that can be more accurate for systems with non-covalent interactions and for calculating excited states.[1]

    • M06-2X : A meta-hybrid GGA functional that has shown good performance for main-group chemistry and non-covalent interactions.

  • Basis Sets :

    • Pople-style basis sets : 6-31G(d,p) is often used for initial geometry optimizations, while larger sets like 6-311++G(d,p) are used for more accurate energy calculations. The ++ indicates the inclusion of diffuse functions, which are important for describing anions and systems with lone pairs.

    • Correlation-consistent basis sets : aug-cc-pVDZ and aug-cc-pVTZ are highly accurate basis sets, with "aug" signifying the addition of diffuse functions. These are computationally more demanding.[1]

Solvation Models

The solvent environment can significantly influence the relative stability of tautomers. Implicit solvation models are a computationally efficient way to account for these effects.

  • Polarizable Continuum Model (PCM) : This is a widely used model where the solvent is treated as a continuous dielectric medium. The solute molecule is placed in a cavity within this medium.

  • Solvation Model based on Density (SMD) : An improved continuum solvation model that is parameterized for a wide range of solvents.

Experimental Protocols for Comparison

While this guide focuses on computational methods, it is crucial to compare the theoretical results with experimental data. Experimental techniques used to study tautomerism include:

  • UV/Vis Spectroscopy : The different electronic structures of the tautomers lead to distinct absorption spectra. Studies on 2-hydroxy-6-methoxypyrazines have used UV spectral analysis to establish that the hydroxypyrazine form is predominant.

  • Infrared (IR) and Raman Spectroscopy : The vibrational modes, particularly the C=O stretch in the keto form and the O-H stretch in the enol form, provide clear signatures for identifying the dominant tautomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The chemical shifts of the protons and carbons are sensitive to the electronic environment and can be used to distinguish between tautomers.

  • X-ray Crystallography : In the solid state, X-ray diffraction can definitively determine the molecular structure and identify the present tautomer.

Data Presentation: Calculated Properties

Quantum chemical calculations provide a wealth of quantitative data. The following tables illustrate how this data should be structured for a clear comparison of the this compound and 2-pyrazinone tautomers. The values presented here are hypothetical and serve as a template.

Table 1: Relative Energies and Thermodynamic Data
TautomerMethod/Basis SetRelative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Dipole Moment (Debye)
This compoundB3LYP/6-311++G(d,p)0.000.001.5
2-PyrazinoneB3LYP/6-311++G(d,p)2.52.24.0
This compoundCAM-B3LYP/aug-cc-pVDZ0.000.001.6
2-PyrazinoneCAM-B3LYP/aug-cc-pVDZ1.81.64.2

Note: In the gas phase, the enol form is often predicted to be more stable for similar heterocyclic systems.[1] The keto form is typically more polar and is therefore stabilized to a greater extent by polar solvents.

Table 2: Selected Geometric Parameters (Bond Lengths in Å)
BondThis compound (B3LYP/6-311++G(d,p))2-Pyrazinone (B3LYP/6-311++G(d,p))
C2-O1.351.25
C2-N11.331.38
N1-H-1.01
O-H0.97-

Note: The C2-O bond is expected to be a single bond in the enol form and a double bond in the keto form, which is reflected in the bond lengths.

Visualization of Computational Workflow and Energy Profile

Computational Workflow

The following diagram outlines a typical workflow for the quantum chemical investigation of this compound tautomerism.

Computational_Workflow start Define Tautomeric Structures (this compound & 2-Pyrazinone) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc single_point Single-Point Energy Calculation (Higher Level of Theory, e.g., CCSD(T)/aug-cc-pVDZ) freq_calc->single_point solvation Incorporate Solvation Effects (e.g., PCM or SMD) single_point->solvation analysis Analyze Results: - Relative Energies - Geometric Parameters - Spectroscopic Properties solvation->analysis end Conclusion on Relative Stability analysis->end Energy_Profile cluster_energy Relative Energy Enol This compound TS Transition State Enol->TS Keto 2-Pyrazinone TS->Keto p1 p2 p1->p2 p3 p2->p3 path

References

Theoretical Exploration of 2-Hydroxypyrazine Tautomerism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the tautomerism of 2-hydroxypyrazine. Due to the limited availability of specific quantitative data for this compound, this guide leverages the extensive research conducted on its close structural analog, 2-hydroxypyridine, as a model system. The principles of tautomerism, computational methodologies, and experimental characterization techniques are largely transferable between these two systems. This document summarizes key quantitative data from computational studies, details experimental protocols for spectroscopic analysis, and presents logical workflows through visual diagrams to facilitate a deeper understanding of the tautomeric equilibrium of this compound and its implications in medicinal chemistry and drug development.

Introduction to this compound Tautomerism

This compound is a heterocyclic compound that can exist in at least two tautomeric forms: the enol-like this compound and the keto-like 2-pyrazinone. This prototropic tautomerism involves the intramolecular migration of a proton between the oxygen and a nitrogen atom. The position of this equilibrium is crucial as the different tautomers exhibit distinct electronic, structural, and physicochemical properties, which can significantly impact their biological activity, receptor binding, and pharmacokinetic profiles.

The study of this compound tautomerism is of considerable interest in drug design and development. The ability of a molecule to exist in different tautomeric forms can influence its hydrogen bonding capabilities, lipophilicity, and pKa, all of which are critical parameters for drug efficacy and delivery. A thorough understanding of the factors governing the tautomeric preference is therefore essential for the rational design of novel therapeutics.

While specific experimental and computational data on this compound are not abundant in the literature, the tautomerism of its pyridine (B92270) analog, 2-hydroxypyridine/2-pyridone, has been extensively investigated. This well-studied system serves as an excellent model for understanding the fundamental principles that govern the tautomeric equilibrium in this compound.

Theoretical Studies and Computational Data

Computational chemistry provides powerful tools to investigate the relative stabilities, electronic properties, and interconversion barriers of tautomers. A variety of methods, including ab initio and Density Functional Theory (DFT), have been employed to study the 2-hydroxypyridine/2-pyridone system, and the insights gained are highly relevant to this compound.

Relative Energies and Stability

The relative stability of the tautomers is a key determinant of the equilibrium position. In the gas phase, the enol form (2-hydroxypyridine) is generally found to be slightly more stable than the keto form (2-pyridone). However, the energy difference is small, often falling within the margin of error of some computational methods. The choice of computational method and basis set can significantly influence the predicted relative stabilities.[1]

In solution, the equilibrium can shift dramatically. Polar solvents tend to stabilize the more polar keto form through dipole-dipole interactions and hydrogen bonding. In aqueous solution, the keto form is significantly favored.

Table 1: Calculated Relative Energies (ΔE) and Gibbs Free Energies (ΔG) for 2-Hydroxypyridine/2-Pyridone Tautomers in the Gas Phase

Computational MethodBasis SetΔE (kcal/mol) (Keto - Enol)ΔG (kcal/mol) (Keto - Enol)Reference
B3LYP6-311++G(d,p)-0.4 to -0.7-[1]
MP26-311++G(d,p)1.3-[1]
CCSD(T)cc-pVTZ0.8-[1]
G3-0.9-

Note: A positive value indicates that the keto form is less stable than the enol form.

Dipole Moments

The dipole moment is a measure of the polarity of a molecule and is a critical factor in solute-solvent interactions. The keto tautomer is significantly more polar than the enol tautomer, which explains its stabilization in polar solvents.

Table 2: Calculated Dipole Moments (Debye) for 2-Hydroxypyridine/2-Pyridone Tautomers

TautomerGas PhaseChloroformWater
2-Hydroxypyridine (Enol)1.3 - 1.51.6 - 1.8~2.0
2-Pyridone (Keto)3.9 - 4.24.5 - 5.0~5.5
Activation Energies for Interconversion

The energy barrier for the intramolecular proton transfer between the tautomers is computationally predicted to be high in the gas phase. This suggests that the uncatalyzed interconversion is a slow process. The presence of solvent molecules, particularly those capable of forming hydrogen-bonded bridges (like water), can significantly lower the activation energy by facilitating proton transfer.

Table 3: Calculated Activation Energies (Ea) for the Gas Phase Interconversion of 2-Hydroxypyridine and 2-Pyridone

Computational MethodBasis SetEa (kcal/mol) (Enol → Keto)Ea (kcal/mol) (Keto → Enol)
B3LYP6-311++G(d,p)35 - 4034 - 39
MP26-311++G(d,p)40 - 4539 - 44

Logical and Experimental Workflows

The study of tautomerism involves a combination of theoretical calculations and experimental validation. The following diagrams illustrate the logical relationship of the tautomeric equilibrium and a general workflow for its experimental investigation.

Tautomeric_Equilibrium cluster_conditions Influencing Factors This compound\n(Enol Form) This compound (Enol Form) 2-Pyrazinone\n(Keto Form) 2-Pyrazinone (Keto Form) This compound\n(Enol Form)->2-Pyrazinone\n(Keto Form) k_f 2-Pyrazinone\n(Keto Form)->this compound\n(Enol Form) k_r Solvent Polarity Solvent Polarity Temperature Temperature pH pH Substituents Substituents

Figure 1: Tautomeric equilibrium of this compound.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis of\nthis compound Synthesis of This compound Purification Purification Synthesis of\nthis compound->Purification Preparation of Solutions\n(various solvents, pH) Preparation of Solutions (various solvents, pH) Purification->Preparation of Solutions\n(various solvents, pH) NMR Spectroscopy NMR Spectroscopy Preparation of Solutions\n(various solvents, pH)->NMR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Preparation of Solutions\n(various solvents, pH)->UV-Vis Spectroscopy IR Spectroscopy IR Spectroscopy Preparation of Solutions\n(various solvents, pH)->IR Spectroscopy Tautomer Identification Tautomer Identification NMR Spectroscopy->Tautomer Identification Quantification of\nTautomer Ratio Quantification of Tautomer Ratio UV-Vis Spectroscopy->Quantification of\nTautomer Ratio IR Spectroscopy->Tautomer Identification Tautomer Identification->Quantification of\nTautomer Ratio Determination of\nThermodynamic Parameters Determination of Thermodynamic Parameters Quantification of\nTautomer Ratio->Determination of\nThermodynamic Parameters

Figure 2: Experimental workflow for studying tautomerism.

Experimental Protocols

The characterization of tautomeric equilibria relies on various spectroscopic techniques. The following sections provide detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution, provided that the rate of interconversion is slow on the NMR timescale.

Objective: To identify the signals corresponding to each tautomer and determine their relative concentrations.

Materials:

  • This compound sample

  • A set of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a few milligrams of this compound.

    • Dissolve the sample in a known volume of the desired deuterated solvent in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

    • Prepare separate samples for each solvent to be investigated.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • If signals are broad, consider variable temperature NMR to either sharpen the signals (if exchange is intermediate) or to shift the equilibrium.

    • Acquire a ¹³C NMR spectrum to observe the different chemical environments of the carbon atoms in each tautomer.

  • Data Analysis:

    • Identify the characteristic signals for each tautomer. For the enol form, expect aromatic proton signals. For the keto form, look for signals corresponding to vinylic protons and potentially an N-H proton. The chemical shifts will be solvent-dependent.

    • Integrate the well-resolved signals corresponding to each tautomer.

    • Calculate the mole fraction (and thus the percentage) of each tautomer from the integral ratios, being careful to account for the number of protons giving rise to each signal.

    • The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for quantifying the tautomeric ratio, especially when the individual tautomers have distinct absorption spectra.

Objective: To determine the tautomeric equilibrium constant by analyzing the changes in the absorption spectrum as a function of solvent or pH.

Materials:

  • This compound sample

  • A set of spectroscopic grade solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water)

  • Buffer solutions covering a range of pH values

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a series of dilute solutions of this compound in the different solvents or buffer solutions by transferring a known aliquot of the stock solution and diluting to a final known volume. The final concentration should be in a range that gives an absorbance between 0.1 and 1.0.

  • Data Acquisition:

    • Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).

    • Use the corresponding solvent or buffer as a blank.

    • If studying the effect of pH, record the spectrum at various pH values.

  • Data Analysis:

    • Analyze the absorption spectra. The enol and keto forms are expected to have different λmax values.

    • By comparing the spectra in different solvents, the bands corresponding to each tautomer can often be assigned. Non-polar solvents will favor the enol form, while polar solvents will favor the keto form.

    • The tautomeric ratio can be determined by deconvolution of the overlapping spectra or by using the absorbance at wavelengths where only one tautomer absorbs significantly.

    • For pH-dependent studies, the pKa can be determined, which is related to the tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in each tautomer.

Objective: To identify the characteristic vibrational bands of the enol and keto forms.

Materials:

  • This compound sample

  • IR-transparent solvents (e.g., CCl₄, CHCl₃) or KBr for solid-state analysis

  • FTIR spectrometer

  • Liquid or solid sample cells

Procedure:

  • Sample Preparation:

    • For solution-phase analysis: Dissolve the sample in an appropriate IR-transparent solvent.

    • For solid-state analysis: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the solvent or KBr pellet and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic stretching frequencies.

    • Enol form (this compound): Look for a broad O-H stretching band (around 3200-3600 cm⁻¹) and C=N stretching bands.

    • Keto form (2-pyrazinone): Look for a strong C=O stretching band (typically around 1650-1700 cm⁻¹) and an N-H stretching band (around 3300-3500 cm⁻¹).

    • The relative intensities of these bands can provide qualitative information about the predominant tautomer in a given state (solid or solution).

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with significant implications for its application in drug development. While direct experimental and computational data for this specific molecule are limited, the extensive studies on its close analog, 2-hydroxypyridine, provide a robust framework for understanding its tautomeric behavior. This guide has summarized the key theoretical findings regarding the relative stabilities, dipole moments, and interconversion barriers of the tautomers. Furthermore, detailed experimental protocols for NMR, UV-Vis, and IR spectroscopy have been provided to enable researchers to investigate the tautomeric equilibrium of this compound and related compounds. A comprehensive approach combining both theoretical and experimental methods is essential for a complete understanding of the tautomerism of this important class of heterocyclic compounds.

References

An In-depth Technical Guide to 2-Hydroxypyrazine: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypyrazine, a key heterocyclic compound, and its tautomer 2(1H)-pyrazinone, serve as a crucial scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, and established synthetic methodologies. Detailed experimental protocols for its synthesis and characterization are provided, alongside a discussion of its relevance in biological signaling pathways, particularly in the context of kinase inhibition for cancer therapy.

Chemical Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its amide form, 2(1H)-pyrazinone. The pyrazinone form is generally considered to be the more stable tautomer. This equilibrium is a critical feature influencing its chemical reactivity and biological interactions.

  • This compound: An aromatic heterocyclic alcohol.

  • 2(1H)-Pyrazinone: A heterocyclic amide.

The tautomerism involves the migration of a proton between the oxygen and nitrogen atoms.

Caption: Tautomeric equilibrium between this compound and 2(1H)-pyrazinone.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. These properties are essential for its handling, characterization, and application in research and development.

Table 1: General and Physicochemical Properties
PropertyValueReference
Molecular Formula C₄H₄N₂O[1][2]
Molecular Weight 96.09 g/mol [1][2]
CAS Number 6270-63-9[1][2]
Appearance White to light yellow powder/crystal[3]
Melting Point 185-190 °C[1]
Boiling Point 295.5 °C at 760 mmHg (Predicted)
Solubility Soluble in water. Slightly soluble in DMSO and Methanol (B129727) (with heating).
pKa 11.69 ± 0.20 (Predicted)
InChI 1S/C4H4N2O/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7)[1]
SMILES O=C1NC=CN=C1[4]
Table 2: Spectroscopic Data
Spectroscopic TechniqueData (Predicted/Experimental)
¹H NMR (DMSO-d₆)δ 7.50-7.70 (s, 1H), 7.80-8.00 (s, 1H), 10.0-12.0 (br s, 1H, OH)
¹³C NMR (DMSO-d₆)δ 155-160 (C=O), 130-135 (C-H), 125-130 (C-H)
FT-IR (KBr, cm⁻¹)~3400 (N-H stretch), ~1650 (C=O stretch), 1600-1400 (C=C and C=N stretches)
Mass Spectrometry (EI)m/z 96 (M⁺), 68 (M⁺ - CO)
UV-Vis (Solvent dependent)λmax ~220 nm and ~320 nm

Synthesis of this compound

The most common and effective method for the synthesis of 2-hydroxypyrazines is the Jones synthesis (also referred to as the Jones-Karmas synthesis).[3][5][6] This method involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound in a basic medium.[3][5][6]

jones_synthesis alpha_amino_amide α-Amino Acid Amide (e.g., Glycinamide) condensation Condensation alpha_amino_amide->condensation dicarbonyl 1,2-Dicarbonyl Compound (e.g., Glyoxal) dicarbonyl->condensation base Base (e.g., NaOH) base->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization hydroxypyrazine This compound cyclization->hydroxypyrazine

Caption: Logical workflow of the Jones synthesis for this compound.

Experimental Protocol: Jones Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 2-hydroxypyrazines.

Materials:

Procedure:

  • Preparation of Glycinamide Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve glycinamide hydrochloride (1.0 equivalent) in methanol. Cool the solution to 0-5 °C using an ice bath.

  • Basification: Slowly add a pre-cooled aqueous solution of sodium hydroxide (2.0 equivalents) to the glycinamide solution via the dropping funnel, ensuring the temperature is maintained below 10 °C.

  • Addition of Glyoxal: To the basic glycinamide solution, add glyoxal (1.1 equivalents, 40% aqueous solution) dropwise, while maintaining the temperature at 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 2 hours. Then, let the mixture warm to room temperature and continue stirring for 12-24 hours.

  • Work-up:

    • Neutralize the reaction mixture to pH 6-7 with dilute hydrochloric acid.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [1][7]

  • Weigh 5-25 mg of purified this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Cap the tube and gently agitate until the sample is fully dissolved.

Instrumental Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 s

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2-5 s

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument setup Set Up Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate

Caption: General workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): [8][9]

  • Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumental Parameters:

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI): [10][11]

  • Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrumental Parameters (EI-MS):

  • Ionization Energy: 70 eV

  • Mass Range: m/z 30-200

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation: [12][13]

  • Accurately prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.

  • Use a quartz cuvette with a 1 cm path length.

  • Use the pure solvent as a blank for baseline correction.

Instrumental Parameters:

  • Wavelength Range: 200-400 nm

Biological Activity and Signaling Pathways

Pyrazine (B50134) and pyrazinone derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors, which are of significant interest in cancer drug development.[9][14][15] Derivatives of 2-pyrazinone have been shown to inhibit the PI3K/Akt/ERK1/2 signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[14][15]

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Transcription Factors (e.g., c-Myc, NF-κB) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Pyrazinone 2-Pyrazinone Derivative Pyrazinone->PI3K Inhibition Pyrazinone->Akt Inhibition Pyrazinone->ERK Inhibition

Caption: Inhibition of the PI3K/Akt/ERK1/2 signaling pathway by 2-pyrazinone derivatives.

The this compound scaffold can serve as a bioisostere for other heterocyclic systems, enabling it to interact with the ATP-binding pocket of various kinases.[16] By modifying the substituents on the pyrazine ring, researchers can develop potent and selective kinase inhibitors for targeted cancer therapy.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in drug discovery and development. Its rich chemistry, characterized by tautomerism and multiple sites for functionalization, allows for the creation of diverse molecular libraries. The established synthetic routes and analytical methods detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of novel this compound derivatives, particularly as inhibitors of key signaling pathways in cancer and other diseases.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypyrazine, a heterocyclic organic compound, and its tautomer 2(1H)-pyrazinone, are of significant interest in medicinal chemistry and drug development. The physicochemical properties of this molecule, particularly its solubility and acid-base dissociation constant (pKa), are fundamental parameters that influence its behavior in biological systems and guide its application in pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility and pKa of this compound, including detailed experimental protocols for their determination and an exploration of its tautomeric nature.

Tautomerism of this compound

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 2(1H)-pyrazinone. This equilibrium involves the migration of a proton between the oxygen atom of the hydroxyl group and the nitrogen atom at position 1 of the pyrazine (B50134) ring. The predominant tautomeric form can be influenced by factors such as the solvent, temperature, and pH. Understanding this equilibrium is crucial as the two tautomers exhibit different physicochemical properties, including polarity, hydrogen bonding capacity, and ultimately, pKa and solubility.

Caption: Tautomeric equilibrium between this compound and 2(1H)-pyrazinone.

pKa of this compound

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Due to its tautomeric nature and the presence of nitrogen atoms, this compound can exhibit both acidic and basic properties.

Quantitative pKa Data
CompoundpKa TypeValueReference
This compoundPredicted11.69 ± 0.20[1]
2(1H)-PyridinoneExperimental0.75 (for protonation)[2]
2(1H)-PyridinoneExperimental11.65 (for deprotonation)[2]

The predicted pKa of ~11.69 for this compound aligns well with the experimental deprotonation pKa of its pyridine (B92270) analog, suggesting it is a weak acid. The lower pKa of the pyridinone analog corresponds to the protonation of the ring nitrogen, indicating its basic character.

Solubility of this compound

The solubility of a compound is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various solvents is not extensively documented in the reviewed literature. However, qualitative descriptions and data for a related compound provide useful guidance.

SolventSolubilityReference
WaterSoluble[3]
Dimethyl Sulfoxide (DMSO)Slightly Soluble (heatable)[1]
MethanolSlightly Soluble (heatable)[1]

A study on the closely related compound, 2-bromo-5-hydroxypyrazine, demonstrated its solubility in a range of solvents including water, methanol, ethanol, isopropanol, N,N-dimethylformamide (DMF), acetonitrile, and acetone, with solubility generally increasing with temperature.[3] This suggests that this compound is likely to exhibit similar solubility behavior.

Experimental Protocols

Determination of pKa

1. Potentiometric Titration

This is a common and accurate method for pKa determination.

  • Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the titration curve.

  • Methodology:

    • Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low. The solution is placed in a thermostated vessel to maintain a constant temperature.

    • Titration: A calibrated pH electrode is immersed in the solution. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

    • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

    • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solution Prepare this compound solution thermostat Place in thermostated vessel prep_solution->thermostat add_titrant Add titrant in increments thermostat->add_titrant calibrate_ph Calibrate pH meter record_ph Record pH after each addition add_titrant->record_ph Allow for equilibrium plot_curve Plot pH vs. titrant volume record_ph->plot_curve determine_pka Determine pKa from inflection point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

2. UV-Visible Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and whose UV-Vis spectrum changes with pH.

  • Principle: The absorbance of a series of solutions of the compound at different known pH values is measured. The pKa is determined by analyzing the change in absorbance as a function of pH.

  • Methodology:

    • Preparation: A series of buffer solutions with a range of known pH values is prepared. A stock solution of this compound is also prepared.

    • Sample Preparation: A constant aliquot of the stock solution is added to each buffer solution to create a series of samples with the same total concentration of the compound but varying pH.

    • Spectral Measurement: The UV-Vis absorption spectrum of each sample is recorded over a relevant wavelength range.

    • Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the inflection point of the resulting sigmoid curve.

UV_Vis_pKa_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_buffers Prepare buffer solutions of known pH mix_solutions Mix stock solution with each buffer prep_buffers->mix_solutions prep_stock Prepare this compound stock solution prep_stock->mix_solutions measure_spectra Measure UV-Vis spectrum of each sample mix_solutions->measure_spectra plot_data Plot Absorbance vs. pH measure_spectra->plot_data determine_pka Determine pKa from sigmoid curve plot_data->determine_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Determination of Solubility

Isothermal Saturation Method (Shake-Flask Method)

This is the gold standard method for determining equilibrium solubility.

  • Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined.

  • Methodology:

    • Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container (e.g., a flask or vial).

    • Equilibration: The container is agitated (e.g., shaken or stirred) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.

    • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.

    • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add excess this compound to solvent agitate Agitate at constant temperature add_excess->agitate monitor Monitor for equilibrium (24-72h) agitate->monitor separate Separate solid and liquid phases monitor->separate quantify Quantify concentration in solution (e.g., HPLC, UV-Vis) separate->quantify

Caption: Workflow for solubility determination by the isothermal saturation method.

Signaling Pathways

Current literature searches did not yield specific information on signaling pathways directly modulated by this compound. However, pyrazine derivatives, in general, are known to possess a wide range of biological activities, including roles as flavor and aroma compounds, and some have been investigated for their effects on various biological processes.[4][5] Further research is required to elucidate the specific molecular targets and signaling pathways of this compound.

Conclusion

This technical guide has summarized the available information on the pKa and solubility of this compound, highlighting the crucial role of its tautomeric equilibrium. While specific quantitative data is limited, this document provides a strong foundation for researchers by presenting predicted and analogous experimental values, alongside detailed, industry-standard protocols for the experimental determination of these essential physicochemical parameters. The provided workflows and diagrams offer a clear and structured approach for scientists and drug development professionals working with this important heterocyclic compound.

References

The Pyrazine Ring: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine (B50134) scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a privileged structure in medicinal chemistry. Its unique electronic properties and structural versatility have made it a critical component in a vast array of biologically active compounds, leading to the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the pyrazine ring, detailing its role in diverse pharmacological applications, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant signaling pathways.

Diverse Pharmacological Activities of Pyrazine-Containing Compounds

Pyrazine derivatives exhibit a remarkable spectrum of pharmacological activities, underscoring their importance in drug design. These activities include, but are not limited to, anticancer, antibacterial, antiviral, anti-inflammatory, and diuretic effects.[1][2] The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring creates a unique electronic environment that influences the molecule's physicochemical properties, such as its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[3]

Pyrazine Derivatives as Kinase Inhibitors in Oncology

A significant number of pyrazine-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and thereby blocking downstream signaling pathways essential for tumor growth, proliferation, and survival.[3]

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and several pyrazine derivatives have been developed as potent EGFR inhibitors.[4] One such compound, 14a , has demonstrated significant inhibitory activity against EGFR-mutant non-small cell lung cancer cell lines.[4]

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazine_Inhibitor [label="Pyrazine Inhibitor\n(e.g., Compound 14a)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [color="#4285F4"]; Pyrazine_Inhibitor -> EGFR [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; EGFR -> Grb2_Sos [color="#4285F4"]; Grb2_Sos -> Ras [color="#4285F4"]; Ras -> Raf [color="#4285F4"]; Raf -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; ERK -> Proliferation [color="#4285F4"];

EGFR -> PI3K [color="#34A853"]; PI3K -> PIP3 [label="PIP2 to", color="#34A853"]; PIP3 -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; } END_DOT Caption: EGFR signaling pathway and the inhibitory action of pyrazine derivatives.

Dual c-Met/VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are two other important receptor tyrosine kinases involved in angiogenesis and tumor metastasis.[5][6] Pyrazine-based compounds, such as the[4][7][8]triazolo[4,3-a]pyrazine derivative 17l , have been designed as dual inhibitors of c-Met and VEGFR-2, demonstrating potent antiproliferative activities.[5][9]

// Ligands VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"];

// Receptors VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cMet [label="c-Met", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Inhibitor Pyrazine_Inhibitor [label="Dual Pyrazine Inhibitor\n(e.g., Compound 17l)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Downstream Pathways PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS_MAPK [label="RAS/MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Cellular Outcomes Angiogenesis [label="Angiogenesis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Migration [label="Migration", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Survival [label="Survival", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [color="#4285F4"]; HGF -> cMet [color="#4285F4"]; Pyrazine_Inhibitor -> VEGFR2 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Pyrazine_Inhibitor -> cMet [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];

VEGFR2 -> PLCg [color="#4285F4"]; VEGFR2 -> PI3K_AKT [color="#34A853"]; cMet -> PI3K_AKT [color="#34A853"]; cMet -> RAS_MAPK [color="#34A853"]; cMet -> STAT3 [color="#34A853"];

PLCg -> Angiogenesis [color="#4285F4"]; PI3K_AKT -> Proliferation [color="#34A853"]; RAS_MAPK -> Migration [color="#34A853"]; STAT3 -> Survival [color="#34A853"]; } END_DOT Caption: Dual inhibition of VEGFR-2 and c-Met signaling by pyrazine derivatives.

JAK/STAT Pathway Modulation

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade in cancer and inflammatory diseases.[10] Some pyrazine-containing molecules have been shown to target JAK kinases, thereby interfering with the downstream activation of STAT proteins and subsequent gene expression.[4]

// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokine_Receptor [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrazine_Inhibitor [label="Pyrazine Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT_P [label="p-STAT (Dimer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Inflammation, Proliferation)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cytokine -> Cytokine_Receptor [color="#4285F4"]; Cytokine_Receptor -> JAK [label="Activates", color="#4285F4"]; Pyrazine_Inhibitor -> JAK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; JAK -> STAT [label="Phosphorylates", color="#34A853"]; STAT -> STAT_P [label="Dimerizes", color="#34A853"]; STAT_P -> Nucleus [label="Translocates to", color="#34A853"]; Nucleus -> Gene_Expression [label="Regulates", color="#34A853"]; } END_DOT Caption: Inhibition of the JAK/STAT signaling pathway by pyrazine-based compounds.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of selected pyrazine derivatives against various biological targets and cell lines.

Table 1: Anticancer Activity of Pyrazine Derivatives

CompoundTarget(s)Cell LineIC50 (nM)Reference(s)
14a EGFR, JAK2, JAK3PC915.4[4]
H197518.5[4]
17l c-Met, VEGFR-2A549980[5][9]
MCF-71050[5][9]
Hela1280[5][9]
12k Aurora A, Aurora BHCT1162 (cell proliferation)[11][12]
phos-HH325[11]
Prexasertib (8) CHK1, CHK2-1 (CHK1), 8 (CHK2)[3]
Compound 29 p300/CBPMCF-75300[7]
LNCaP6200[7]
Compound 67 -MCF-770900[13][14]
Compound 11 -MCF-75400[15]
A5494300[15]

Table 2: Antimicrobial and Antiviral Activity of Pyrazine Derivatives

CompoundActivityOrganism/VirusMIC (µg/mL) or IC50 (µM)Reference(s)
Compound 2e AntibacterialS. aureus32 (MIC)[16]
E. coli16 (MIC)[16]
Compound 5d AntibacterialXDR S. Typhi6.25 (MIC)[17]
Compound 11 AntibacterialS. aureus-[2]
B. subtilis-[2]
M. tuberculosis H37Rv-[2]
Compound 3k AntiviralHIV-13.26 (IC50)[18]
Compound 3d AntiviralInfluenza A (H1N1)5.32 (IC50)[18]
Cyanorona-20 (15) AntiviralSARS-CoV-20.45 (EC50)[19]

Experimental Protocols

General Synthesis of Pyrazine Derivatives

A common method for synthesizing the pyrazine ring is through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[20]

  • Materials: 1,2-dicarbonyl compound, 1,2-diamine, ethanol, and a suitable oxidizing agent (e.g., air, iodine).

  • Procedure:

    • Dissolve the 1,2-dicarbonyl compound in ethanol.

    • Add an equimolar amount of the 1,2-diamine to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the condensation to form a dihydropyrazine, introduce an oxidizing agent or allow for aerial oxidation to form the aromatic pyrazine ring.

    • The product can be isolated and purified by standard techniques such as recrystallization or column chromatography.

// Nodes Start [label="1,2-Dicarbonyl +\n1,2-Diamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Condensation [label="Condensation\n(Ethanol, RT/Heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydropyrazine [label="Dihydropyrazine\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation\n(e.g., Air, I2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrazine [label="Pyrazine Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Recrystallization/\nChromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final_Product [label="Pure Pyrazine\nDerivative", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Condensation [color="#202124"]; Condensation -> Dihydropyrazine [color="#202124"]; Dihydropyrazine -> Oxidation [color="#202124"]; Oxidation -> Pyrazine [color="#202124"]; Pyrazine -> Purification [color="#202124"]; Purification -> Final_Product [color="#202124"]; } END_DOT Caption: General workflow for the synthesis of pyrazine derivatives.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[15][20]

  • Materials: Cancer cell lines, 96-well plates, complete culture medium, pyrazine test compounds, MTT solution (5 mg/mL in PBS), and DMSO.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the pyrazine compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Dissolve the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Antibacterial Activity Assessment: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a common technique to screen for the antibacterial activity of new compounds.[17]

  • Materials: Bacterial strains, Mueller-Hinton agar, sterile petri dishes, pyrazine test compounds, and a positive control antibiotic.

  • Procedure:

    • Prepare a standardized inoculum of the bacterial strain.

    • Spread the bacterial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

    • Create wells of a defined diameter in the agar using a sterile cork borer.

    • Add a specific volume of the pyrazine test compound solution (at various concentrations) into each well.

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.

Conclusion

The pyrazine ring is an undeniably important scaffold in drug discovery, contributing to a wide range of therapeutic agents with diverse mechanisms of action. Its continued exploration by medicinal chemists promises the development of novel and more effective treatments for a multitude of diseases, from cancer to infectious diseases. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this versatile heterocyclic system.

References

An In-depth Technical Guide to the Early Research of Substituted Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on substituted pyrazine (B50134) compounds, focusing on their synthesis, biological evaluation, and early mechanistic insights. The document is structured to offer researchers and drug development professionals a thorough understanding of the historical context and methodologies that paved the way for the modern development of pyrazine-based therapeutics.

Early Synthetic Approaches to the Pyrazine Core

The exploration of pyrazine chemistry dates back to the 19th century, with the first synthesis of a pyrazine derivative, "amarone" (later identified as 2,3,5,6-tetraphenylpyrazine), by Laurent in 1844. The late 1800s saw the development of two seminal synthetic methods that remain fundamental to pyrazine chemistry: the Staedel-Rugheimer and Gutknecht pyrazine syntheses.

Staedel-Rugheimer Pyrazine Synthesis (1876)

This was one of the first methods developed for synthesizing pyrazines. It involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and subsequent oxidation to yield the pyrazine ring.

Gutknecht Pyrazine Synthesis (1879)

A modification of the Staedel-Rugheimer synthesis, the Gutknecht method is based on the self-condensation of α-amino ketones. These can be generated in situ from various precursors, offering a versatile route to symmetrically substituted pyrazines.

Early Biological Investigations: Antimicrobial and Antitumor Activity

Early research into the biological properties of substituted pyrazines focused primarily on their antimicrobial and antitumor activities. The development of systematic screening methods allowed for the evaluation of these compounds against various pathogens and cell lines.

Antimicrobial Activity

Substituted pyrazines were investigated for their efficacy against a range of bacterial and fungal strains. The primary method for quantifying this activity was the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Early Quantitative Data on the Antimicrobial Activity of Substituted Pyrazine Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
PyrazinamideMycobacterium tuberculosis12.5-50 (at pH 5.5)Early studies on PZA
Substituted Pyrazine CarboxamidesMycobacterium tuberculosis>20% inhibition[1]
Thiazoline-substituted PyrazinesEscherichia coliNot specified[2]
Thiazoline-substituted PyrazinesStaphylococcus aureusNot specified[2]
Triazolo[4,3-a]pyrazine derivative 2eStaphylococcus aureus32[3]
Triazolo[4,3-a]pyrazine derivative 2eEscherichia coli16[3]
Antitumor Activity

The cytotoxic effects of substituted pyrazines on cancer cells were another significant area of early investigation. The 50% inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was a key metric used to quantify antitumor activity.

Table 2: Early Quantitative Data on the Antitumor Activity of Substituted Pyrazine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tetracyclic heteroquinone analogs with pyrazineA549 (Lung Carcinoma)1.64[4]
Tetracyclic heteroquinone analogs with pyrazineXF-498 (CNS Cancer)2.26[4]
Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine 8lMCF-7 (Breast Cancer)2.80[5]
Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine 8lA549 (Lung Carcinoma)2.53[5]
Pyrazine sorafenib (B1663141) analog 6cHepG2 (Liver Cancer)0.6-0.9[6]
Pyrazine sorafenib analog 6hHeLa (Cervical Cancer)0.6-0.9[6]

Note: As with antimicrobial data, specific quantitative results from the earliest antitumor screening of pyrazines are sparse in readily accessible literature. The presented data is illustrative of the potency of these compounds from foundational and subsequent studies.

Experimental Protocols

The following sections provide detailed methodologies for the key synthesis and biological evaluation techniques referenced in early pyrazine research.

Synthesis: Staedel-Rugheimer Pyrazine Synthesis

This protocol is a generalized procedure for the synthesis of a substituted pyrazine via the Staedel-Rugheimer method.

Materials:

  • 2-Chloroacetophenone derivative

  • Ammonia (aqueous solution)

  • Ethanol

  • Oxidizing agent (e.g., copper(II) sulfate)

Procedure:

  • Dissolve the 2-chloroacetophenone derivative in ethanol.

  • Add an excess of aqueous ammonia to the solution and stir at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the initial reaction to form the α-amino ketone, heat the reaction mixture to induce self-condensation of the intermediate, forming a dihydropyrazine (B8608421).

  • Oxidize the resulting dihydropyrazine. This can be achieved by adding an oxidizing agent like copper(II) sulfate (B86663) and heating the mixture under reflux.

  • After the oxidation is complete, cool the reaction mixture.

  • Isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Staedel_Rugheimer_Synthesis start 2-Chloroacetophenone Derivative step1 React with excess Aqueous Ammonia in Ethanol start->step1 intermediate1 α-Amino Ketone Intermediate step1->intermediate1 step2 Heat to induce Self-Condensation intermediate1->step2 intermediate2 Dihydropyrazine step2->intermediate2 step3 Oxidize with Copper(II) Sulfate (or other oxidizing agent) intermediate2->step3 end Substituted Pyrazine step3->end

Caption: Workflow for the Staedel-Rugheimer Pyrazine Synthesis.

Synthesis: Gutknecht Pyrazine Synthesis

This protocol outlines the general steps for the Gutknecht synthesis.

Materials:

  • α-Isonitroso ketone

  • Reducing agent (e.g., H2, Pd/C)

  • Dehydrogenating agent (e.g., mercury(I) oxide, copper(II) sulfate, or air)

Procedure:

  • Reduce the α-isonitroso ketone to the corresponding α-amino ketone. This is often achieved through catalytic hydrogenation.

  • The α-amino ketone undergoes spontaneous self-condensation to form a dihydropyrazine.

  • Dehydrogenate the dihydropyrazine intermediate to the pyrazine. This can be accomplished by heating with an oxidizing agent such as mercury(I) oxide or copper(II) sulfate, or in some cases, by exposure to atmospheric oxygen.

  • Isolate and purify the final substituted pyrazine product using standard techniques such as crystallization or chromatography.

Gutknecht_Pyrazine_Synthesis start α-Isonitroso Ketone step1 Reduction (e.g., Catalytic Hydrogenation) start->step1 intermediate1 α-Amino Ketone step1->intermediate1 step2 Self-Condensation intermediate1->step2 intermediate2 Dihydropyrazine step2->intermediate2 step3 Dehydrogenation (e.g., with HgO or CuSO4) intermediate2->step3 end Symmetrically Substituted Pyrazine step3->end

Caption: Generalized workflow for the Gutknecht Pyrazine Synthesis.

Biological Assay: Determination of Minimum Inhibitory Concentration (MIC) by Broth Dilution

This method was, and remains, a cornerstone for quantifying the antimicrobial activity of novel compounds.

Materials:

  • Test compound (substituted pyrazine)

  • Bacterial or fungal culture

  • Sterile liquid growth medium (e.g., Nutrient Broth, Tryptic Soy Broth)

  • Sterile 96-well microtiter plates or test tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in the liquid growth medium in the wells of a microtiter plate or in a series of test tubes.

  • Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Add a standardized volume of the microbial inoculum to each well or tube containing the diluted compound, as well as to a positive control well (medium with inoculum, no compound) and a negative control well (medium only).

  • Incubate the plates or tubes at an appropriate temperature for the microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • After incubation, visually inspect the wells or tubes for turbidity (cloudiness), which indicates microbial growth.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Biological Assay: Cytotoxicity Assessment by Trypan Blue Dye Exclusion

This early and straightforward method was used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell line suspension

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer and microscope

  • Test tubes and pipettes

Procedure:

  • Harvest and wash the cells, then resuspend them in PBS.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Allow the mixture to stand for 1-2 minutes.

  • Load the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100. The cytotoxicity of the compound is determined by the reduction in cell viability compared to an untreated control.

Early Insights into Mechanisms of Action: The Case of Pyrazinamide

The elucidation of the precise signaling pathways and molecular targets of early substituted pyrazines was often a protracted process. Pyrazinamide (PZA), a cornerstone of tuberculosis treatment, provides an excellent case study. Its discovery in 1952 was based on in vivo animal models, as it showed little to no activity in vitro under standard neutral pH conditions.[7]

Early studies at Cornell University were pivotal in demonstrating that PZA's activity was highly dependent on an acidic environment, a condition thought to exist within the phagolysosomes of macrophages where Mycobacterium tuberculosis resides.[8][9] This led to the "acidic pH hypothesis" for its mechanism of action.

It was much later that the detailed molecular mechanism was unraveled. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA).[8] In an acidic environment, a portion of POA becomes protonated (HPOA) and re-enters the bacterium. The accumulation of HPOA inside the bacterial cell disrupts membrane potential and interferes with energy production.[8] More recent research has identified that POA also inhibits coenzyme A biosynthesis by targeting the aspartate decarboxylase PanD, leading to the degradation of this essential enzyme.[10]

While the detailed understanding of signaling pathway disruption is a more modern achievement, the early research on PZA highlights a logical progression from phenotypic observation (activity at acidic pH) to a proposed mechanism of action that guided its clinical use for decades.

Caption: Proposed mechanism of action of Pyrazinamide (PZA).

Conclusion

The early research on substituted pyrazine compounds laid a critical foundation for the development of a diverse range of biologically active molecules. The classical synthetic routes, such as the Staedel-Rugheimer and Gutknecht syntheses, provided the chemical tools to explore this heterocyclic scaffold. Concurrently, the development of systematic biological screening assays enabled the identification of their antimicrobial and antitumor properties. While a detailed understanding of the molecular mechanisms and signaling pathways was often limited by the available technology, the early phenomenological observations, as exemplified by the study of pyrazinamide, were instrumental in guiding the therapeutic application of these important compounds. This guide serves as a testament to the pioneering work in this field and as a valuable resource for contemporary researchers building upon this legacy.

References

The Reactivity of 2-Hydroxypyrazine with Electrophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypyrazine, a key heterocyclic scaffold, is prevalent in numerous biologically active compounds and natural products. Its reactivity towards electrophiles is a cornerstone of its synthetic utility, enabling the introduction of diverse functional groups essential for drug discovery and development. This technical guide provides an in-depth analysis of the electrophilic substitution reactions of this compound, detailing its inherent reactivity, regioselectivity, and the influence of its tautomeric nature. We present a comprehensive overview of key electrophilic reactions, including nitration, halogenation, acylation, and formylation, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate practical application in a research and development setting.

Core Concepts: Tautomerism and Electronic Properties

The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it generally resistant to electrophilic attack compared to benzene.[1] However, the introduction of an electron-donating hydroxyl group at the C-2 position significantly activates the ring towards electrophilic substitution.

A critical aspect governing the reactivity of this compound is its existence in a tautomeric equilibrium with its amide form, 2(1H)-pyrazinone. The pyrazinone tautomer is generally the predominant and more stable form. This equilibrium is fundamental to understanding the molecule's reaction pathways, as electrophilic attack can occur on the nitrogen or carbon atoms of the ring, with the pyrazinone form often directing C-substitution.

Caption: Tautomeric equilibrium of this compound and 2(1H)-pyrazinone.

Electrophilic attack typically occurs at the positions ortho and para to the activating hydroxyl/amide group. Computational studies and experimental evidence suggest that the C-3, C-5, and C-6 positions are the most susceptible to electrophilic substitution, with the precise regioselectivity depending on the nature of the electrophile and the reaction conditions.

Electrophilic Substitution Reactions

Nitration

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO2) onto the pyrazine ring. This functional group is a versatile intermediate for further transformations, such as reduction to an amino group. The reaction is typically carried out using a mixture of a nitrate (B79036) salt and a strong acid, such as sulfuric acid.[2]

The hydroxyl group strongly directs the incoming nitro group. For instance, the nitration of 3-hydroxypyrazine-2-carboxamide (B1682577) using potassium nitrate in sulfuric acid selectively yields 3-hydroxy-6-nitropyrazine-2-carboxamide.[2] Vigorous conditions, such as fuming nitric acid, can lead to the formation of multiple nitrated products.[3]

Nitration_Mechanism start 2(1H)-Pyrazinone intermediate Sigma Complex (Resonance Stabilized Cation) start->intermediate Attack by π-system electrophile Nitronium ion (NO₂⁺) electrophile->intermediate deprotonation Deprotonation by HSO₄⁻ intermediate->deprotonation Loss of H⁺ product Nitro-2(1H)-pyrazinone deprotonation->product Aromaticity restored

Caption: General mechanism for the nitration of 2(1H)-pyrazinone.

Table 1: Summary of Nitration Reactions

SubstrateReagentsConditionsProduct(s)YieldReference
3-Hydroxypyrazine-2-carboxamideKNO₃, H₂SO₄50°C3-Hydroxy-6-nitropyrazine-2-carboxamide77-80%[2]
2-Hydroxy-3,6-diphenylpyrazineFuming HNO₃0-25°CMixture of mono-, di-, and trinitro productsNot isolated[3]
Vilsmeier-Haack Reaction (Formylation)

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[4] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5] This reagent is a weak electrophile that reacts effectively with activated systems like this compound.

The formylation occurs at one of the activated carbon positions of the pyrazinone ring. The resulting aldehyde is a crucial building block for synthesizing more complex molecules through reactions like reductive amination, oxidation, or Wittig reactions.

Vilsmeier_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction dmf DMF reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ dmf->reagent poc POCl₃ poc->reagent start Dissolve this compound in DMF add_reagent Add Vilsmeier Reagent at 0 °C start->add_reagent react Stir at Room Temp (monitor by TLC) add_reagent->react workup Aqueous Workup (e.g., NaOAc solution) react->workup product Isolate Aldehyde Product workup->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Alkylation and Acylation

Alkylation and acylation of this compound can occur at either the ring nitrogen (N-alkylation/acylation) or a ring carbon (C-alkylation/acylation), depending on the reagents and conditions.

  • N-Alkylation: Reaction with alkyl halides in the presence of a base typically leads to substitution on the ring nitrogen, forming N-alkyl-2-pyrazinones. The diazine nitrogens react readily with alkyl halides to form mono-quaternary salts.[6]

  • C-Acylation: Friedel-Crafts acylation is generally not a convenient method for pyrazines due to the deactivating nature of the ring and protonation in acidic media.[1] However, acylation can be achieved under specific conditions, often involving more reactive acylating agents or alternative synthetic strategies. For example, acylation of hydrazides can occur in the presence of acids like acetic or formic acid.[7][8] An electrochemical method for the acetylation of pyrazine has also been developed.[9]

Mannich Reaction

The Mannich reaction is a three-component condensation involving formaldehyde (B43269), a primary or secondary amine, and a compound with an active hydrogen atom.[10][11][12] The 2(1H)-pyrazinone tautomer, with its active hydrogens at C-3, C-5, and C-6, can participate as the nucleophilic component. This reaction introduces an aminomethyl group onto the pyrazine ring, providing a route to valuable β-amino carbonyl compounds, known as Mannich bases.[13][14]

The reaction proceeds through the formation of an electrophilic Eschenmoser's salt or a similar iminium ion from formaldehyde and the amine, which is then attacked by the enol form of the pyrazinone.[11][12]

Experimental Protocols

General Protocol for Nitration of a Hydroxypyrazine Derivative

This protocol is adapted from the nitration of 3-hydroxypyrazine-2-carboxamide.[2]

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), cautiously add concentrated sulfuric acid (e.g., 12 mL per 1 g of substrate).

  • Substrate Addition: Slowly add the this compound substrate (1.0 eq) to the cold sulfuric acid in portions, ensuring the temperature remains below 10°C. Stir until fully dissolved.

  • Nitrating Agent Addition: Add potassium nitrate (KNO₃, 2.0 eq) portion-wise to the solution, maintaining the low temperature.

  • Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to the desired temperature (e.g., 50°C). Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture back to 0°C and pour it slowly onto crushed ice with vigorous stirring.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure nitrated product.

General Protocol for the Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methods.[15]

  • Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, e.g., 10 mL per 1 g of substrate) and cool to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cold DMF with stirring. A solid may form. Stir the mixture at 0°C for 30 minutes.

  • Substrate Addition: Dissolve the this compound substrate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC indicates the consumption of the starting material. Gentle heating (40-60°C) may be required for less reactive substrates.

  • Workup: Cool the reaction mixture back to 0°C. Slowly and carefully add a saturated aqueous solution of sodium acetate (B1210297) (NaOAc) or sodium bicarbonate (NaHCO₃) until the mixture is neutral or slightly basic. This step should be done cautiously as it is exothermic.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure formylated product.

Conclusion

This compound possesses a rich and synthetically valuable reactivity profile towards electrophiles, driven by the activating nature of its hydroxyl/amide functionality. A thorough understanding of its tautomeric equilibrium is essential for predicting and controlling the regiochemical outcome of electrophilic substitution reactions. Standard protocols for nitration and formylation can be effectively applied to this scaffold, providing key intermediates for the synthesis of complex, biologically active molecules. This guide serves as a foundational resource for chemists in the pharmaceutical and agrochemical industries, enabling the strategic functionalization of the this compound core to accelerate the discovery of novel chemical entities.

References

Functionalization of the 2-Hydroxypyrazine Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-hydroxypyrazine core, existing in tautomeric equilibrium with its predominant 2(1H)-pyrazinone form, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine (B94841) and pyrimidine (B1678525) bases allows it to act as a bioisostere, interacting with a wide range of biological targets. This versatility has led to the development of numerous derivatives with significant therapeutic potential, including applications as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. This technical guide provides a comprehensive overview of the key methods for the functionalization of this scaffold, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Synthesis of the this compound Core

The most established and versatile method for constructing the this compound ring is the Reuben G. Jones synthesis . This reaction involves a base-promoted double condensation between a 1,2-dicarbonyl compound and an α-aminoamide.[1][2] The reaction conditions, particularly the choice of base and temperature, can influence the regioselectivity and yield, especially when using unsymmetrical dicarbonyls like phenylglyoxal.[2][3]

cluster_0 Reuben G. Jones Synthesis cluster_1 Conditions dicarbonyl 1,2-Dicarbonyl (e.g., Phenylglyoxal) hydroxypyrazine This compound Scaffold dicarbonyl->hydroxypyrazine + Condensation aminoamide α-Aminoamide (e.g., Phenylalanine amide) aminoamide->hydroxypyrazine base Base (e.g., NaOH, Et4NOH) base->hydroxypyrazine solvent Solvent (e.g., Methanol) solvent->hydroxypyrazine temp Low Temperature (-78 °C to -30 °C) temp->hydroxypyrazine

Caption: General scheme of the Reuben G. Jones synthesis.

Key Functionalization Strategies

Once the core is synthesized, various positions on the pyrazine (B50134) ring can be functionalized to modulate the molecule's physicochemical properties and biological activity. Key strategies include halogenation, C-C bond formation, nitration, and N-alkylation.

Halogenation: Gateway to Cross-Coupling

Halogenation, particularly chlorination, of the this compound scaffold is a critical first step for many subsequent C-C bond-forming reactions. The hydroxyl group can be converted to a chloro group, typically using phosphorus oxychloride (POCl₃). This transformation opens the door to powerful cross-coupling methodologies.

A highly efficient, solvent-free method for this chlorination has been developed, which is suitable for large-scale synthesis.[4][5][6]

Experimental Protocol: Chlorination of this compound using POCl₃ [5]

  • Reagent Preparation: In a sealed reactor suitable for high-temperature reactions, add this compound (1.0 eq), pyridine (B92270) (1.0 eq), and phosphorus oxychloride (POCl₃, 1.0 eq per hydroxyl group).

  • Reaction: Seal the reactor and heat the mixture to 160 °C for 2 hours with vigorous stirring. The reaction is performed neat, without any additional solvent.

  • Work-up: After cooling the reactor to room temperature, carefully quench the reaction mixture by slowly adding it to ice-water.

  • Neutralization: Adjust the pH of the aqueous solution to 8-9 using a suitable base (e.g., 2M NaOH).

  • Isolation: The solid product, 2-chloropyrazine (B57796), is isolated by filtration, washed with cold water, and dried under vacuum. For non-solid products, extraction with a suitable organic solvent (e.g., ethyl acetate) followed by distillation may be required.

C-C Bond Formation: Building Molecular Complexity

The introduction of new carbon-carbon bonds is fundamental to creating diverse chemical libraries for drug discovery. For the this compound scaffold, this is most commonly achieved via palladium-catalyzed cross-coupling reactions on the corresponding 2-chloropyrazine intermediate.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust method for introducing aryl or heteroaryl substituents at the C2 position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with electron-deficient heteroaryl chlorides.[7][8][9]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine [8][9]

  • Reaction Setup: To a Schlenk flask, add 2-chloropyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as K₃PO₄ (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene (B28343) and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 100-130 °C and stir until the reaction is complete (monitor by TLC or LC-MS, typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield the 2-arylpyrazine.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Chloropyrazines

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Toluene/H₂O10085[9]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Toluene/H₂O10092[9]
33-Thienylboronic acidPd(OAc)₂/SPhos (2)K₂CO₃1,4-Dioxane/H₂O11078[8]
44-Fluorophenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃Toluene11088[9]

Direct C-H functionalization is an emerging, atom-economical strategy that avoids the pre-functionalization step (i.e., halogenation). While protocols specifically for this compound are still developing, methods for related heterocycles like quinoxalin-2(1H)-one demonstrate feasibility. These reactions often employ photocatalysts or transition metal catalysts to activate a C-H bond directly for coupling with a partner.[10][11]

start This compound (2(1H)-Pyrazinone) chloro 2-Chloropyrazine start->chloro POCl₃ ch Direct C-H Arylation (Photocatalyst, R-X) start->ch suzuki Suzuki Coupling (Pd Catalyst, R-B(OH)₂) chloro->suzuki aryl 2-Arylpyrazine Derivative suzuki->aryl ch->aryl

Caption: Workflow for C-C bond formation on the pyrazine core.
Nitration

Electrophilic nitration introduces a nitro group onto the pyrazine ring, which can serve as a handle for further transformations (e.g., reduction to an amine) or as a key pharmacophore itself. The reaction conditions must be carefully controlled due to the electron-deficient nature of the pyrazine ring. A mixture of sulfuric acid and a nitrate (B79036) salt is commonly employed.

Experimental Protocol: Nitration of 3-Hydroxypyrazine-2-carboxamide (B1682577) [12]

  • Reaction Setup: Cool concentrated sulfuric acid (e.g., 12 mL per gram of substrate) in an ice bath.

  • Substrate Addition: Slowly add 3-hydroxypyrazine-2-carboxamide (1.0 eq) to the cold sulfuric acid while stirring, maintaining the temperature below 10 °C.

  • Nitrating Agent Addition: Add potassium nitrate (KNO₃, 2.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 50 °C. Maintain this temperature for 2-3 hours.

  • Precipitation: Cool the reaction mixture and pour it slowly onto crushed ice.

  • Isolation: The precipitated product, 3-hydroxy-6-nitropyrazine-2-carboxamide, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried. Yields of 77-80% have been reported with this optimized method.[12]

N-Alkylation

The nitrogen atom at position 1 of the 2(1H)-pyrazinone tautomer is a common site for functionalization. N-alkylation can significantly alter the compound's solubility, cell permeability, and target engagement.

Experimental Protocol: N-Alkylation via Rearrangement [13]

This method provides access to N-alkylated pyrazinones from 2-alkoxypyrazines.

  • Starting Material: Prepare the requisite 2-alkoxypyrazine tosylate from the corresponding this compound.

  • Reaction: Dissolve the 2-alkoxypyrazine tosylate (1.0 eq) in an anhydrous polar aprotic solvent such as DMF.

  • Nucleophile Addition: Add a nucleophilic salt (e.g., KBr, 2.0 eq).

  • Heating: Heat the reaction mixture to 120 °C for 4-6 hours. The reaction proceeds via an unexpected C-O to C-N rearrangement.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up and extract the product with an organic solvent. Purify the crude product by flash column chromatography to obtain the N-alkyl-1H-pyrazin-2-one.

Biological Activity and Signaling Pathways

Derivatives of the this compound scaffold have shown potent inhibitory activity against several protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases.

Table 2: Biological Activity of Selected Functionalized Pyrazine Derivatives

Compound ScaffoldTarget KinaseIC₅₀ (nM)Disease AreaReference
Pyrazino[2,3-b]pyrazin-2-onemTOR< 10Cancer[14]
2,6-Disubstituted PyrazineCK225Cancer[15]
2,6-Disubstituted PyrazinePIM-15Cancer[15]
2-Aminopyrazine DerivativeFLT30.29Leukemia[14]
2-Aminopyrazine DerivativeAXL0.73Leukemia[14]
Pyridazine CarboxamideTYK2 (JH2 domain)0.0074Autoimmune Disease[10]
PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Pyrazine derivatives have been developed as potent mTOR inhibitors.[14][16]

PI3K PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrazine-based Inhibitor Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK and p38 cascades, relays extracellular signals to regulate gene expression related to cell proliferation, differentiation, and stress responses.[7][17][18]

Ras Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, etc.) ERK->Transcription Inhibitor Pyrazine-based Inhibitor Inhibitor->ERK

Caption: The MAPK/ERK signaling cascade.
TYK2/STAT Pathway

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is crucial for signaling downstream of cytokine receptors, such as those for interleukins (IL-12, IL-23) and type I interferons. This pathway is pivotal in immune responses and is a key target in autoimmune diseases. Novel pyrazine-based allosteric inhibitors targeting the TYK2 pseudokinase (JH2) domain have shown high potency and selectivity.[1][10]

Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 JAK JAK1/2 Receptor->JAK STAT STAT TYK2->STAT P JAK->STAT P STAT_P STAT-P (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Expression (Inflammation) Nucleus->Gene Inhibitor Pyrazine-based Inhibitor Inhibitor->TYK2

Caption: TYK2-mediated cytokine signaling pathway.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. Its synthesis is well-established, and a robust toolkit of functionalization reactions—including halogenation, cross-coupling, nitration, and N-alkylation—allows for the systematic exploration of chemical space. The demonstrated success of pyrazine derivatives as potent and selective kinase inhibitors underscores the scaffold's importance. The detailed protocols and data presented in this guide are intended to empower researchers to efficiently synthesize and evaluate new generations of this compound-based compounds to address unmet needs in medicine.

References

The Pivotal Role of 2-Hydroxypyrazine in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-hydroxypyrazine core, a privileged scaffold in medicinal chemistry, has garnered significant attention due to its versatile biological activities and synthetic accessibility. This technical guide provides a comprehensive overview of the pivotal role of this compound and its derivatives in modern drug discovery. It delves into the fundamental chemistry, synthesis, and tautomeric nature of this heterocyclic system. A detailed exploration of its diverse pharmacological applications, including its use in the development of anticancer, antiviral, antimicrobial, and neuroprotective agents, is presented. This guide summarizes key quantitative data on the biological activities of various this compound derivatives, offers detailed experimental protocols for their synthesis and biological evaluation, and visualizes key signaling pathways and experimental workflows to provide a thorough resource for researchers in the field.

Introduction: The this compound Scaffold

This compound, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a versatile building block in the design and synthesis of novel therapeutic agents.[1] Its unique electronic properties and structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it an attractive scaffold for interacting with various biological targets.[2] A critical aspect of this compound is its existence in a tautomeric equilibrium with its 2(1H)-pyrazinone form, which often predominates in the solid state and in solution.[2] This tautomerism plays a crucial role in its biological activity and molecular interactions.

The pyrazine (B50134) ring system is a component of several clinically used drugs, highlighting its importance in pharmaceutical development.[3] The adaptability of the this compound core allows for the introduction of various substituents, leading to a wide array of derivatives with diverse pharmacological profiles.

Synthesis of this compound Derivatives

The construction of the this compound ring is a cornerstone for the development of novel therapeutics. Several synthetic strategies have been developed to access this important scaffold and its derivatives.

The Reuben G. Jones Synthesis

A foundational method for the synthesis of 2-hydroxypyrazines was disclosed by Reuben G. Jones in 1949.[4][5] This method involves the double condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base, typically at low temperatures.[3][4] Despite its long history, this synthesis remains one of the most straightforward and widely used methods to prepare 2-hydroxypyrazines.[4][5]

G A 1,2-Dicarbonyl Compound C Base-catalyzed Condensation A->C B α-Aminoamide B->C D Cyclization and Dehydration C->D E This compound Derivative D->E Favipiravir_MOA cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Competitive Inhibition Viral_RNA Viral RNA Replication Favipiravir_RTP->Viral_RNA Incorporation & Chain Termination/ Lethal Mutagenesis RdRp->Viral_RNA Catalyzes

References

Methodological & Application

Synthesis of 2-Hydroxypyrazine Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2-hydroxypyrazine derivatives, a crucial class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established and reliable synthetic methodologies, offering a foundation for the preparation of a diverse range of this compound analogs.

Introduction

2-Hydroxypyrazines are a prominent scaffold in numerous biologically active molecules. Their unique chemical properties and ability to participate in various intermolecular interactions make them attractive pharmacophores. Efficient and versatile synthetic routes are therefore essential for the exploration of their therapeutic potential. This guide details two primary methods for their synthesis: the Reuben G. Jones synthesis and a method involving the condensation of amino acid nitriles with dicarbonyl compounds.

Method 1: The Reuben G. Jones Synthesis

The most widely utilized method for synthesizing 2-hydroxypyrazines is the Reuben G. Jones synthesis.[1][2][3] This reaction involves the base-catalyzed condensation of a 1,2-dicarbonyl compound with an α-aminoamide.[1][4] The reaction typically proceeds via a cyclocondensation mechanism to form the pyrazine (B50134) ring.[1]

A notable feature of this synthesis, particularly when using α-ketoaldehydes, is the potential for regioselectivity issues, which can influence the final product distribution.[2][3] Recent studies have explored modifications to the reaction conditions, such as the use of tetraalkylammonium hydroxide (B78521), to improve regioselectivity and yields.[2][3]

General Reaction Scheme

jones_synthesis cluster_reactants Reactants cluster_product Product 1_2_dicarbonyl 1,2-Dicarbonyl Compound plus1 + 1_2_dicarbonyl->plus1 alpha_aminoamide α-Aminoamide reaction_arrow alpha_aminoamide->reaction_arrow Base Low Temp. 2_hydroxypyrazine This compound Derivative plus1->alpha_aminoamide reaction_arrow->2_hydroxypyrazine

Caption: General scheme of the Reuben G. Jones synthesis.

Experimental Protocol: Synthesis of 2-Hydroxy-5-methylpyrazine

This protocol is adapted from established procedures for pyrazinone synthesis based on the principles of the Reuben G. Jones reaction.[1]

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve alaninamide hydrochloride (1.0 equivalent) in methanol.

  • Cool the solution to a temperature between -10°C and 0°C using a cooling bath.[1]

  • In a separate beaker, prepare a solution of sodium hydroxide (2.0 equivalents) in water.

  • Slowly add the sodium hydroxide solution to the cooled alaninamide hydrochloride solution via the dropping funnel, ensuring the temperature does not rise above 5°C.[1]

  • To this basic solution, add a 40% aqueous solution of methylglyoxal (1.1 equivalents) dropwise, maintaining the low temperature.[1]

  • After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, and then let it slowly warm to room temperature and stir for an additional 12-24 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture to pH 6-7 with hydrochloric acid.[1]

  • Remove the methanol from the mixture using a rotary evaporator.[1]

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).[1]

  • Combine the organic extracts and wash with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydroxy-5-methylpyrazine.[1]

  • The crude product can be further purified by recrystallization or column chromatography.

Key Reaction Parameters
ParameterTypical Range/ValueNotesReference
Temperature-10°C to 5°C (initial)Crucial for controlling the exothermic reaction and minimizing side products.[1]
pH> 10 (initial)A strongly basic medium is required to deprotonate the amino group of the alaninamide.[1]
SolventMethanol, Ethanol, WaterMethanol is commonly used to dissolve the reactants.[1]
Reaction Time12 - 24 hoursMay vary based on temperature and reactant concentrations.[1]

Experimental Workflow

experimental_workflow_jones A Dissolve alaninamide HCl in Methanol B Cool to -10°C - 0°C A->B C Add NaOH solution dropwise (maintain T < 5°C) B->C D Add Methylglyoxal solution dropwise (maintain low T) C->D E Stir at low T for 1-2h, then warm to RT and stir for 12-24h D->E F Monitor reaction by TLC E->F G Neutralize with HCl to pH 6-7 F->G H Remove Methanol (Rotovap) G->H I Extract with Ethyl Acetate H->I J Wash with Brine I->J K Dry over Na2SO4, filter, and concentrate J->K L Purify (Recrystallization or Column Chromatography) K->L

Caption: Experimental workflow for the synthesis of 2-hydroxy-5-methylpyrazine.

Method 2: Condensation of Amino Acid Nitriles with Dicarbonyl Compounds

An alternative route to 2-hydroxypyrazines involves the condensation of amino acid nitriles with dicarbonyl compounds in an alkaline medium.[5] This method offers a straightforward approach to synthesizing a variety of substituted 2-hydroxypyrazines.

General Reaction Scheme

nitrile_synthesis cluster_reactants Reactants cluster_product Product amino_nitrile Amino Acid Nitrile plus2 + amino_nitrile->plus2 dicarbonyl Dicarbonyl Compound reaction_arrow2 dicarbonyl->reaction_arrow2 Alkaline Medium 2_hydroxypyrazine This compound Derivative plus2->dicarbonyl reaction_arrow2->2_hydroxypyrazine

Caption: General scheme for the synthesis of 2-hydroxypyrazines from amino acid nitriles.

Experimental Protocol: Synthesis of this compound

This protocol is based on the procedure for the synthesis of this compound from glycine (B1666218) nitrile and glyoxal (B1671930).[5]

Materials:

  • Glycine nitrile hydrochloride

  • Glyoxal (30% aqueous solution)

  • Sodium hydroxide (5 N solution)

  • Sodium chloride

  • Anhydrous ethanol

  • Concentrated hydrochloric acid

Procedure:

  • To a solution of 20 parts by volume of 5 N sodium hydroxide and 10 parts ice, add 9.2 parts (0.1 mole) of glycine nitrile hydrochloride.[5]

  • This mixture is added to 24 parts by weight of a 30% glyoxal solution (0.12 mole) with cooling to keep the temperature at 0 to 10°C.[5]

  • Then, add 20 parts by volume more of 5 N sodium hydroxide over 20 minutes to bring the pH to about 12 to 13, while maintaining the temperature at 0 to 10°C.[5]

  • After standing for 30 minutes at 10°C to 20°C, the reaction mixture is heated to 50°C, adding 5 N sodium hydroxide as necessary to maintain the pH at 12 to 13.[5]

  • After 10 minutes at 50°C, add 20 parts by volume of 5 N sodium hydroxide and 30 parts of sodium chloride.[5]

  • Cool the reaction mixture to 0°C.

  • The crystalline precipitate which separates is filtered off at -5°C and washed with a cold saturated sodium chloride solution.[5]

  • The filter cake (the sodium salt of this compound plus sodium chloride) is slurried in 15 parts by volume of anhydrous ethanol, and concentrated hydrochloric acid is added until the pH is about 7-7.5.[5]

  • After filtering off the sodium chloride and evaporating to about one-eighth the volume, the solution is cooled to 10°C, filtered, and the cake is washed with a little cold anhydrous ethanol.[5]

  • On drying, this compound is obtained.[5]

Key Reaction Parameters
ParameterTypical Range/ValueNotesReference
Temperature0°C to 10°C (initial), then heated to 50°CInitial low temperature is important, followed by heating to complete the reaction.[5]
pH12 to 13A strongly alkaline medium is required for the condensation.[5]
SolventWaterThe reaction is carried out in an aqueous solution.[5]
ReactantsGlycine nitrile, GlyoxalOther amino acid nitriles and dicarbonyl compounds can be used.[5]

Conclusion

The synthetic protocols detailed in this application note provide robust and adaptable methods for the preparation of this compound derivatives. The Reuben G. Jones synthesis remains a cornerstone for accessing these compounds, while the use of amino acid nitriles offers a valuable alternative. By carefully controlling reaction parameters such as temperature and pH, researchers can optimize these procedures to obtain a wide array of this compound derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: 2-Hydroxypyrazine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine (B50134) scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry, frequently appearing in a variety of biologically active compounds.[1] Among its derivatives, 2-hydroxypyrazine serves as a versatile building block in the synthesis of potent and selective kinase inhibitors. Protein kinases are crucial regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing the this compound core. It is intended to be a comprehensive resource for researchers and professionals involved in drug discovery and development.

Kinase Targets

This compound-based scaffolds have been successfully employed to develop inhibitors against a range of important kinases, including:

  • Casein Kinase 2 (CK2): A serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis. Its overexpression is linked to several cancers.[2][3]

  • Proviral Integration site for Moloney murine leukemia virus (PIM) Kinases: A family of serine/threonine kinases (PIM1, PIM2, PIM3) that play a role in cell survival and proliferation.[2]

  • Aurora Kinases: A family of serine/threonine kinases (Aurora A, B, C) that are key regulators of mitosis. Their overexpression is frequently observed in human tumors.[4][5]

Data Presentation: Inhibitor Potency

The following tables summarize the in vitro potency of representative this compound-based kinase inhibitors against their respective targets.

Table 1: Potency of 2,6-Disubstituted Pyrazine Derivatives against CK2 and PIM Kinases

Compound IDTarget KinaseIC50 (nM)Reference
12b CK2-[2]
14f PIM1-[2]
Compound 2 CSNK2A12[6]
Compound 2 PIM318[6]
Quinalizarin CK2 Holoenzyme150[7]
Quinalizarin CK2α1350[7]

Note: Specific IC50 values for compounds 12b and 14f were not explicitly provided in the abstract but were described as potent inhibitors.[2]

Table 2: Potency of Imidazo[1,2-a]pyrazine and Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (IC50, nM)Reference
1 Aurora A/B-250 (phos-HH3)[4][5]
12k (SCH 1473759) Aurora A0.02 (Kd)25 (phos-HH3)[4][5]
12k (SCH 1473759) Aurora B0.03 (Kd)25 (phos-HH3)[4][5]
22d Aurora A--[8]
27e (CCT241736) Aurora A3830 (p-T288), 148 (p-HH3)[8]
28b Aurora A75320 (p-T288)[9]
28b Aurora B412018600 (p-HH3)[9]
28c Aurora A67160 (p-T288)[9]
28c Aurora B1271076840 (p-HH3)[9]
40f Aurora A1570 (p-T288)[9]
40f Aurora B305024240 (p-HH3)[9]

Signaling Pathways

Understanding the signaling context of the target kinase is crucial for inhibitor development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving CK2, PIM, and Aurora kinases.

CK2_PIM_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PIM PIM Kinase BAD BAD PIM->BAD | PIM->Proliferation Bcl2 Bcl-2 BAD->Bcl2 | Apoptosis_Inh Apoptosis Inhibition Bcl2->Apoptosis_Inh CK2 CK2 CK2->AKT NFkB NF-κB CK2->NFkB STAT3 STAT3 CK2->STAT3 NFkB->Proliferation STAT3->Proliferation

CK2 and PIM Signaling Pathways

Aurora_Kinase_Signaling cluster_mitosis Mitotic Events G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Centrosome_Sep Centrosome Separation Spindle_Assembly Spindle Assembly Chromosome_Seg Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Sep Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Seg Aurora_B->Cytokinesis

Aurora Kinase Signaling in Mitosis

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound-based kinase inhibitors.

Protocol 1: Reuben G. Jones Synthesis of 2-Hydroxypyrazines

This protocol is adapted from the work of Legrand and Janin (2022) and describes a general procedure for the condensation of a 1,2-dicarbonyl compound with an α-aminoamide to yield a this compound.[10][11][12]

Materials:

  • 1,2-dicarbonyl compound (e.g., phenylglyoxal) (1.0 equiv)

  • α-aminoamide hydrochloride salt (e.g., alaninamide hydrochloride) (1.0 equiv)

  • Methanol (B129727) (MeOH)

  • Sodium hydroxide (B78521) (NaOH), 6N aqueous solution

  • Hydrochloric acid (HCl), concentrated (37%)

  • Dry ice/ethanol bath

  • Standard glassware for organic synthesis

Procedure:

  • Suspend the α-ketoaldehyde (1.0 equiv) and the hydrochloride salt of the α-aminoamide (1.0 equiv) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to -78 °C using a dry ice/ethanol bath.

  • Slowly add a 6N aqueous solution of sodium hydroxide (2.0 equiv) to the cooled suspension. The rate of addition is critical for regioselectivity and yield.[12]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., overnight).

  • Acidify the reaction mixture by adding concentrated hydrochloric acid (4.0 equiv).

  • Neutralize the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.[11]

Reuben_Jones_Workflow Start Start: 1,2-Dicarbonyl & α-Aminoamide HCl Step1 1. Suspend in MeOH Start->Step1 Step2 2. Cool to -78 °C Step1->Step2 Step3 3. Add NaOH (aq) Step2->Step3 Step4 4. Warm to RT, Stir Step3->Step4 Step5 5. Acidify with HCl Step4->Step5 Step6 6. Neutralize & Extract Step5->Step6 Step7 7. Dry & Concentrate Step6->Step7 Step8 8. Purify (Chromatography) Step7->Step8 End End: Pure this compound Step8->End Disubstituted_Pyrazine_Workflow Start Start: 2,6-Dihalopyrazine Step1 1. First Cross-Coupling (e.g., Suzuki) Start->Step1 Intermediate Intermediate: 2-Aryl-6-halopyrazine Step1->Intermediate Step2 2. Second Cross-Coupling (e.g., Buchwald-Hartwig) Intermediate->Step2 End End: 2,6-Disubstituted Pyrazine Step2->End Imidazopyrazine_Workflow Start Start: 2-Aminopyrazine, Aldehyde, tert-Butyl Isocyanide Step1 1. Mix Aminopyrazine & Aldehyde with Iodine Catalyst Start->Step1 Step2 2. Add tert-Butyl Isocyanide Step1->Step2 Step3 3. Stir at Room Temperature Step2->Step3 Step4 4. Quench with Na2S2O3 Step3->Step4 Step5 5. Extract & Purify Step4->Step5 End End: Imidazo[1,2-a]pyrazine Step5->End

References

Application Notes and Protocols: 2-Hydroxypyrazine Derivatives as Potent Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 2-hydroxypyrazine derivatives as a promising class of antimicrobial agents. The increasing challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds, and pyrazine-based compounds have demonstrated significant potential in this area. This document outlines the synthesis of key derivatives, protocols for assessing their antimicrobial efficacy, and insights into their structure-activity relationships and potential mechanisms of action.

Synthesis of Antimicrobial this compound Derivatives

This compound serves as a versatile precursor for the synthesis of a variety of derivatives with antimicrobial properties. Two prominent classes of these derivatives are pyrazine-2-carbohydrazides and pyrazine-2-carboxylic acid amides.

Synthesis of Pyrazine-2-Carbohydrazide (B1222964) Derivatives

A common synthetic route to pyrazine-2-carbohydrazide derivatives begins with the hydrolysis and subsequent esterification of pyrazinamide (B1679903) to yield ethyl-pyrazinoate. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to form pyrazinoic acid hydrazide. Finally, condensation of the hydrazide with various substituted aromatic aldehydes yields the target pyrazine-2-carbohydrazide derivatives.[1][2] This multi-step synthesis is designed to increase the lipophilicity (log P value) of the final compounds, which can lead to enhanced intracellular concentration and improved antimicrobial activity.[1]

Protocol 1: Synthesis of Pyrazine-2-Carbohydrazide Derivatives

Materials:

  • Pyrazinamide

  • Sulfuric acid (concentrated)

  • Ethanol (absolute)

  • Hydrazine hydrate (80%)

  • Substituted aromatic aldehydes

  • Glacial acetic acid

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Procedure:

  • Synthesis of Ethyl-pyrazinoate:

    • Hydrolyze pyrazinamide to pyrazinoic acid using a suitable alkaline hydrolysis method.

    • Dissolve the obtained pyrazinoic acid in absolute ethanol.

    • Add a few drops of concentrated sulfuric acid as a catalyst.

    • Reflux the mixture for an appropriate time to complete the esterification.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the ethyl-pyrazinoate.

    • Purify the product using column chromatography.

  • Synthesis of Pyrazinoic Acid Hydrazide:

    • Dissolve the purified ethyl-pyrazinoate in a suitable solvent like ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture until the reaction is complete, as monitored by TLC.

    • Cool the reaction mixture to allow the pyrazinoic acid hydrazide to crystallize.

    • Filter and wash the crystals with a cold solvent.

  • Synthesis of Pyrazine-2-Carbohydrazide Derivatives (Schiff Bases):

    • Dissolve the pyrazinoic acid hydrazide in a suitable solvent such as methanol.

    • Add an equimolar amount of the desired substituted aromatic aldehyde.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for several hours.

    • Monitor the formation of the product by TLC.

    • After completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Recrystallize the product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure pyrazine-2-carbohydrazide derivative.[1]

Characterization: The synthesized compounds should be characterized by spectroscopic methods such as IR, 1H NMR, and Mass Spectrometry to confirm their structures.[1][2][3]

G cluster_0 Synthesis of Pyrazine-2-Carbohydrazide Derivatives Pyrazinamide Pyrazinamide Pyrazinoic_Acid Pyrazinoic Acid Pyrazinamide->Pyrazinoic_Acid Alkaline Hydrolysis Ethyl_Pyrazinoate Ethyl-pyrazinoate Pyrazinoic_Acid->Ethyl_Pyrazinoate Esterification (Ethanol, H2SO4) Pyrazinoic_Acid_Hydrazide Pyrazinoic Acid Hydrazide Ethyl_Pyrazinoate->Pyrazinoic_Acid_Hydrazide Hydrazinolysis (Hydrazine Hydrate) Final_Product Pyrazine-2-Carbohydrazide Derivative Pyrazinoic_Acid_Hydrazide->Final_Product Substituted_Aldehyde Substituted Aromatic Aldehyde Substituted_Aldehyde->Final_Product Condensation (Glacial Acetic Acid)

Synthesis workflow for pyrazine-2-carbohydrazide derivatives.

Synthesis of Pyrazine-2-Carboxylic Acid Amide Derivatives

Another approach involves the synthesis of amide derivatives from pyrazine-2-carboxylic acid. This can be achieved by converting the carboxylic acid to its more reactive acid chloride, followed by condensation with various amines, such as sulfonamides.

Protocol 2: Synthesis of Pyrazine-2-Carboxylic Acid Amides with Sulfonamides

Materials:

Procedure:

  • Synthesis of Pyrazine-2-Carbonyl Chloride:

    • Suspend pyrazine-2-carboxylic acid in an inert solvent like dry benzene.

    • Add thionyl chloride dropwise to the suspension.

    • Reflux the mixture until the evolution of gases ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride.

  • Synthesis of Pyrazine-2-Carboxylic Acid Amides:

    • Dissolve the crude pyrazine-2-carbonyl chloride in a suitable dry solvent.

    • Add the desired substituted sulfonamide to the solution.

    • Add pyridine as a base to catalyze the reaction and neutralize the HCl formed.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter, wash, and recrystallize the product from a suitable solvent.

Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized this compound derivatives can be assessed using standard microbiological techniques, primarily the agar (B569324) well diffusion method for initial screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.

Protocol 3: Agar Well Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes (10 cm diameter)

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal cultures (e.g., Candida albicans)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard antibiotic (e.g., Ofloxacin, Ciprofloxacin)

  • Sterile cork borer (6 mm diameter)

  • Micropipette

  • Incubator

Procedure:

  • Preparation of Media and Inoculum:

    • Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving at 121°C for 15 minutes.

    • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Inoculate approximately 30 ml of molten MHA with the bacterial suspension (e.g., 6 ml of inoculum to 300 ml of MHA).[1]

  • Plate Preparation:

    • Pour the inoculated MHA into sterile Petri dishes and allow it to solidify at room temperature.[1]

    • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Application of Test Compounds:

    • Prepare a solution of the test compound in DMSO at a specific concentration (e.g., 250 µg/ml).[1]

    • Aseptically transfer a fixed volume (e.g., 0.1 ml) of the test solution into each well.[1]

    • Use a standard antibiotic solution as a positive control and DMSO as a negative control.

  • Incubation and Measurement:

    • Allow the plates to stand at room temperature for 2 hours to permit diffusion of the compounds into the agar.[1]

    • Incubate the plates at 37±1°C for 24 hours for bacteria.[1]

    • After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

G cluster_1 Agar Well Diffusion Assay Workflow Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Plates Prepare Inoculated Mueller-Hinton Agar Plates Prepare_Inoculum->Prepare_Plates Create_Wells Create Wells in Agar Prepare_Plates->Create_Wells Add_Compounds Add Test Compounds, Positive and Negative Controls Create_Wells->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones

Workflow for the agar well diffusion assay.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Protocol 4: Broth Microdilution Assay

Materials:

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures

  • Test compounds dissolved in DMSO

  • Standard antibiotic

  • Resazurin (B115843) solution (optional, for viability indication)

Procedure:

  • Preparation of Microtiter Plates:

    • Dispense MHB into all wells of a 96-well plate.

    • Add the test compound to the first well of each row and perform serial two-fold dilutions across the plate.

  • Inoculation:

    • Prepare a standardized bacterial inoculum as described in the agar well diffusion method.

    • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

    • Inoculate all wells except for the negative control (sterility control). Include a positive control (growth control) with no compound.

  • Incubation:

    • Cover the microtiter plates and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, add a viability indicator like resazurin to aid in determining the endpoint.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the antimicrobial activity of representative this compound derivatives against various microbial strains.

Table 1: Zone of Inhibition of Pyrazine-2-Carbohydrazide Derivatives (250 µg/ml)

Compound CodeSubstituent (-R)S. aureus (mm)B. subtilis (mm)E. coli (mm)S. typhi (mm)
PH01-H1514--
PH02-CH=CH-C6H51615--
PH03-C4H3O (Furan)1413--
PH04-C6H4-OCH3 (p)1514--
PH05-C6H4-Cl (o)--13-
PH06-C6H4-Cl (m)--14-
PH07-C6H4-Cl (p)--15-
PH08-C6H4-OH (p)1716--
PH09-C6H4-N(CH3)2 (p)1817--
PH10-C6H4-NO2 (p)1615--
PH12-C6H4-Br (p)---13
PH14Indole-3-carboxaldehyde---14
Ofloxacin (Std.)-25242625

Data adapted from a study on pyrazine-2-carbohydrazide derivatives.[1] Note: '-' indicates no significant activity.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazine-2-Carboxylic Acid Derivatives (µg/mL)

Compound CodeE. coliP. aeruginosaB. subtilisS. aureusC. albicans
P350>100255050
P450>10012.5253.125
P6>10025255025
P75025255012.5
P9502512.52512.5
P10>1002550503.125

Data adapted from a study on pyrazine-2-carboxylic acid derivatives of piperazines.

Structure-Activity Relationship (SAR) and Mechanism of Action

The antimicrobial activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrazine (B50134) ring and its appended functionalities.

  • Lipophilicity: Increasing the lipophilicity of the molecules, for instance, through the introduction of various aromatic aldehydes in pyrazine-2-carbohydrazides, can enhance their antimicrobial activity by facilitating their transport across microbial cell membranes.[1]

  • Substituent Effects: The presence of electron-donating groups (e.g., -OH, -N(CH3)2) or electron-withdrawing groups (e.g., -NO2, -Cl) on the aromatic ring of pyrazine-2-carbohydrazides can modulate their activity. For example, derivatives with a p-dimethylaminophenyl group (PH09) have shown potent activity against Gram-positive bacteria.[1]

  • Target Enzymes: Molecular docking studies suggest that these compounds may exert their antimicrobial effects by inhibiting essential microbial enzymes. For pyrazine-2-carbohydrazide derivatives, decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme crucial for mycobacterial cell wall synthesis, has been identified as a potential target.[3] For some pyrazine-2-carboxylic acid derivatives, GlcN-6-P synthase, involved in the biosynthesis of the bacterial cell wall precursor UDP-N-acetylglucosamine, is a predicted target.

G cluster_2 Structure-Activity Relationship and Mechanism Pyrazine_Scaffold This compound Scaffold Lipophilicity Increased Lipophilicity Pyrazine_Scaffold->Lipophilicity Substituents Electronic Effects of Substituents Pyrazine_Scaffold->Substituents Membrane_Permeation Enhanced Cell Membrane Permeation Lipophilicity->Membrane_Permeation Enzyme_Inhibition Inhibition of Essential Microbial Enzymes Substituents->Enzyme_Inhibition Antimicrobial_Activity Antimicrobial Activity Membrane_Permeation->Antimicrobial_Activity DprE1 DprE1 (Mycobacteria) Enzyme_Inhibition->DprE1 GlcN_6_P_Synthase GlcN-6-P Synthase (Bacteria) Enzyme_Inhibition->GlcN_6_P_Synthase DprE1->Antimicrobial_Activity GlcN_6_P_Synthase->Antimicrobial_Activity

Logical relationships in the SAR and mechanism of action.

Conclusion

This compound and its derivatives represent a valuable scaffold for the development of novel antimicrobial agents. The synthetic routes are accessible, and the resulting compounds exhibit a broad spectrum of activity against various pathogens. The detailed protocols provided herein will enable researchers to synthesize, characterize, and evaluate these promising compounds, contributing to the ongoing efforts to combat antimicrobial resistance. Further investigation into the optimization of their structures and a deeper understanding of their mechanisms of action are warranted to advance these compounds towards clinical development.

References

Application of 2-Hydroxypyrazine in Corrosion Inhibition Studies: A Review of Related Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Pyrazine (B50134) derivatives have emerged as a promising class of organic corrosion inhibitors, primarily due to the presence of nitrogen and, in many cases, oxygen atoms, which act as active centers for adsorption onto metal surfaces. These compounds are effective in acidic environments, which are commonly encountered in industrial processes such as acid cleaning, pickling, and oil and gas well acidizing.

The primary mechanism of corrosion inhibition by pyrazine derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. The adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. The presence of heteroatoms (N, O) and π-electrons in the pyrazine ring facilitates strong adsorption on the metal surface.

Studies on N-hydroxypyrazine-2-carboxamide and 2-acetylpyrazine have demonstrated high inhibition efficiencies for mild steel in hydrochloric acid solutions.[1][2] The effectiveness of these inhibitors is influenced by factors such as their concentration, the temperature of the corrosive environment, and the immersion time.

Quantitative Data Summary

The following tables summarize the key quantitative data from corrosion inhibition studies of N-hydroxypyrazine-2-carboxamide and 2-acetylpyrazine on mild steel in 1 M HCl.

Table 1: Corrosion Inhibition Efficiency of Pyrazine Derivatives

InhibitorConcentrationTemperature (K)Immersion Time (hours)Inhibition Efficiency (%)Reference
N-hydroxypyrazine-2-carboxamide200 ppm298-93.51[1]
2-acetylpyrazine0.5 mM303592.7[2]
2-acetylpyrazine0.5 mM3034898.1[2]
2-acetylpyrazine0.5 mM333597.3[2]

Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl with 2-acetylpyrazine (0.5 mM, 5h, 303 K)

ParameterBlankWith InhibitorReference
Corrosion Current Density (Icorr) (µA/cm²)--[2]
Corrosion Potential (Ecorr) (mV vs. SCE)--[2]
Charge Transfer Resistance (Rct) (Ω·cm²)---
Double Layer Capacitance (Cdl) (µF/cm²)---

Note: Specific values for Icorr, Ecorr, Rct, and Cdl were not explicitly provided in the summarized text of the search results for 2-acetylpyrazine, but the study indicated a significant decrease in corrosion current density and an increase in polarization resistance in the presence of the inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of corrosion inhibitors, based on the studies of pyrazine derivatives.

Gravimetric (Weight Loss) Method

This method determines the corrosion rate by measuring the weight loss of a metal specimen after immersion in a corrosive solution with and without the inhibitor.

Protocol:

  • Specimen Preparation:

    • Cut mild steel coupons into specific dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm).

    • Mechanically polish the coupons with a series of emery papers of increasing grit size to achieve a smooth, mirror-like surface.

    • Degrease the specimens with acetone, rinse with distilled water, and dry in a desiccator.

    • Accurately weigh the prepared coupons using an analytical balance.

  • Immersion Test:

    • Prepare a 1 M HCl solution (corrosive medium).

    • Prepare different concentrations of the 2-Hydroxypyrazine inhibitor in the 1 M HCl solution.

    • Immerse the pre-weighed coupons in the test solutions (both with and without the inhibitor) for a specified period (e.g., 5, 10, 24, 48 hours) at a constant temperature.

  • Corrosion Rate and Inhibition Efficiency Calculation:

    • After the immersion period, retrieve the coupons, and carefully remove the corrosion products by washing with a solution of 20% NaOH containing 200 g/L of zinc dust.

    • Rinse the cleaned coupons with distilled water, dry, and re-weigh.

    • Calculate the weight loss (ΔW) as the difference between the initial and final weights.

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CRblank - CRinh) / CRblank] × 100 where CRblank is the corrosion rate in the absence of the inhibitor and CRinh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These are typically performed using a three-electrode cell setup connected to a potentiostat.

a) Potentiodynamic Polarization (PDP)

This technique measures the relationship between the applied potential and the resulting current to determine the corrosion current density (Icorr) and corrosion potential (Ecorr).

Protocol:

  • Electrode Preparation:

    • Use a mild steel specimen as the working electrode (WE), a platinum foil or graphite (B72142) rod as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

    • Prepare the working electrode surface as described in the gravimetric method.

  • Measurement:

    • Immerse the three-electrode setup in the test solution (1 M HCl with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the logarithmic current density versus the applied potential (Tafel plot).

    • Extrapolate the linear cathodic and anodic regions of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr,blank - Icorr,inh) / Icorr,blank] × 100 where Icorr,blank is the corrosion current density in the absence of the inhibitor and Icorr,inh is the corrosion current density in the presence of the inhibitor.

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.

Protocol:

  • Electrode Setup:

    • Use the same three-electrode setup as for the PDP measurements.

  • Measurement:

    • Immerse the electrodes in the test solution and allow the OCP to stabilize.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Represent the impedance data as Nyquist and Bode plots.

    • Model the impedance spectra using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct,inh - Rct,blank) / Rct,inh] × 100 where Rct,inh is the charge transfer resistance in the presence of the inhibitor and Rct,blank is the charge transfer resistance in the absence of the inhibitor.

Visualizations

The following diagrams illustrate the proposed corrosion inhibition mechanism and the experimental workflow for evaluating this compound as a corrosion inhibitor.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_inhibitor This compound Adsorption H_plus H⁺ H2 H₂ H_plus->H2 Cathodic Reaction: 2H⁺ + 2e⁻ → H₂ Cl_minus Cl⁻ H2O H₂O Fe Fe Fe_ion Fe²⁺ Fe->Fe_ion Anodic Reaction: Fe → Fe²⁺ + 2e⁻ HP This compound Adsorbed_HP Adsorbed this compound (Protective Film) HP->Adsorbed_HP Adsorption on metal surface Adsorbed_HP->H_plus Hinders H⁺ attack Adsorbed_HP->Fe Blocks active sites

Caption: Proposed mechanism of corrosion inhibition by this compound.

G cluster_methods Corrosion Inhibition Assessment cluster_electrochem Electrochemical Methods start Start: Evaluate this compound as a Corrosion Inhibitor prep Material Preparation: - Mild Steel Coupons - Corrosive Medium (e.g., 1 M HCl) - Inhibitor Solutions start->prep weight_loss Gravimetric Method (Weight Loss) prep->weight_loss pdp Potentiodynamic Polarization (PDP) prep->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep->eis analysis Data Analysis: - Corrosion Rate - Inhibition Efficiency - Electrochemical Parameters weight_loss->analysis pdp->analysis eis->analysis surface_analysis Surface Characterization (Optional): - SEM/EDX - AFM analysis->surface_analysis Further Insight conclusion Conclusion on Inhibitor Performance and Mechanism analysis->conclusion surface_analysis->conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

References

Application Note: Quantitative Analysis of 2-Hydroxypyrazine by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the quantitative analysis of 2-hydroxypyrazine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound and its derivatives are significant in flavor chemistry and are of growing interest in pharmaceutical development due to the biological activities associated with the pyrazine (B50134) scaffold.[1] The protocol herein provides a comprehensive guide for sample preparation, including a proposed derivatization step to enhance analyte volatility, as well as optimized GC-MS parameters and data analysis procedures. This method is designed to deliver high sensitivity and accuracy for the quantification of this compound in various matrices.

Introduction

Pyrazines are a class of heterocyclic aromatic compounds that are key contributors to the flavors and aromas of many food products, often formed during Maillard reactions.[1] Beyond their sensory properties, pyrazine derivatives are being investigated for their potential therapeutic applications.[1] Consequently, a reliable and sensitive analytical method for the quantification of specific pyrazines, such as this compound, is crucial for both quality control in the food industry and for pharmacokinetic and metabolic studies in drug development.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] However, the polar nature of the hydroxyl group in this compound can lead to poor chromatographic peak shape and thermal instability. To address this, a derivatization step is often employed to increase the volatility and stability of the analyte.[3][4] This application note proposes a silylation derivatization method, a common and effective technique for compounds containing -OH groups, prior to GC-MS analysis.[5][6]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for aqueous samples such as beverages or biological fluids.[1]

  • Sample Aliquoting: Transfer 5 mL of the liquid sample into a 15 mL centrifuge tube.[1]

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar pyrazine not present in the sample).

  • pH Adjustment: Adjust the sample pH to approximately 8.0 using a suitable buffer or a dilute base to ensure the analyte is in a neutral form for efficient extraction.[1]

  • Extraction: Add 5 mL of dichloromethane (B109758) (DCM) to the tube.[1]

  • Vortexing: Vigorously vortex the mixture for 2 minutes to ensure thorough mixing.[1]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[1]

  • Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean glass tube.[1]

  • Repeat Extraction: Repeat the extraction process with a fresh 5 mL of DCM to maximize recovery. Combine the organic extracts.[1]

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.[1]

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 200 µL.[1]

Derivatization: Silylation
  • Reagent Addition: To the concentrated extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following instrumental parameters are recommended and can be adapted from methods for similar pyrazine compounds.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent[1]
Injection Port Splitless mode, 250°C[2]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1]
Carrier Gas Helium at a constant flow of 1.0 mL/min[2]
Oven Program Initial: 50°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 20°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977A or equivalent single quadrupole[1]
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Acquisition Mode Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification
MS Source Temp. 230°C
MS Quad Temp. 150°C

Data Presentation

Quantitative Data Summary

The following table summarizes the expected key quantitative data for the TMS-derivatized this compound. The mass fragments are predicted based on the fragmentation patterns of similar pyrazine compounds.[7]

Compound Molecular Weight ( g/mol ) Predicted Key Mass Fragments (m/z) Notes
This compound96.09[8]N/AUndergoes derivatization
2-(Trimethylsilyloxy)pyrazine168.27168 (M+), 153 ([M-CH3]+), 95, 67The molecular ion (M+) is expected at m/z 168. The base peak is predicted to be at m/z 153 due to the loss of a stable methyl radical.[7] Other fragments would arise from the cleavage of the pyrazine ring.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample (5 mL) Spike Spike Internal Standard Sample->Spike pH_Adjust Adjust pH to 8.0 Spike->pH_Adjust LLE Liquid-Liquid Extraction with Dichloromethane pH_Adjust->LLE Dry Dry with Na2SO4 LLE->Dry Concentrate Concentrate under N2 Dry->Concentrate Deriv Add BSTFA + 1% TMCS Heat at 70°C for 30 min Concentrate->Deriv GC_Inject Inject into GC-MS Deriv->GC_Inject GC_Sep GC Separation (DB-5ms column) GC_Inject->GC_Sep MS_Detect MS Detection (EI, Scan/SIM) GC_Sep->MS_Detect Peak_Integration Peak Integration MS_Detect->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantify Quantification Calibration->Quantify

Caption: Workflow for the quantitative analysis of this compound.

Discussion

The presented method provides a comprehensive workflow for the analysis of this compound. The liquid-liquid extraction is a classic and effective technique for isolating the analyte from an aqueous matrix.[1] The proposed silylation step is critical for converting the polar this compound into a more volatile and thermally stable derivative, 2-(trimethylsilyloxy)pyrazine, which is amenable to GC analysis.[4][6] This derivatization is expected to yield sharper chromatographic peaks and improved sensitivity.

For quantification, the use of an internal standard is essential to correct for variations in sample preparation and instrument response.[1] A calibration curve should be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.[2] The concentration of this compound in unknown samples can then be determined by interpolation from this curve.[2] Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed to ensure the reliability of the results.[1]

Conclusion

This application note outlines a detailed and robust GC-MS method for the quantitative analysis of this compound. The protocol, which includes liquid-liquid extraction and a crucial silylation derivatization step, is designed to provide the accuracy and sensitivity required for demanding research, quality control, and drug development applications. The provided parameters and workflow serve as a strong foundation for laboratories to implement and further optimize for their specific sample matrices and analytical needs.

References

Application Notes and Protocols for the Synthesis of 2-Hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypyrazine and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. They are also important intermediates in the synthesis of various pharmaceuticals and agrochemicals. This document provides detailed experimental protocols and application notes for the synthesis of this compound, focusing on two primary methods: the Reuben G. Jones synthesis and the hydrolysis of 2-chloropyrazine (B57796).

Key Synthetic Routes

There are two primary, well-established methods for the laboratory-scale synthesis of this compound:

  • The Reuben G. Jones Synthesis : This method involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide or an α-amino acid nitrile in the presence of a base.[1][2][3] It is a versatile method that allows for the synthesis of a variety of substituted 2-hydroxypyrazines.

  • Hydrolysis of 2-Chloropyrazine : This approach involves the conversion of a 2-halopyrazine, typically 2-chloropyrazine, to this compound via alkaline hydrolysis.[4]

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its derivatives using the Reuben G. Jones method with different starting materials.

Table 1: Synthesis of this compound Derivatives via Condensation of Phenylglyoxal and Alanine Amide [1]

EntryStarting Material 1 (mmol)Starting Material 2 (mmol)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylglyoxal (13.1)Alanine Amide HCl (13.1)NaOH (2.5)Methanol (B129727)-78 to 20665
2Phenylglyoxal (13.1)Alanine Amide HCl (13.1)NaOH (2.5)Methanol-78 to 20252
3Phenylglyoxal (13.1)Alanine Amide HCl (13.1)NaOH (2.5)Methanol-78 to 20271
4Phenylglyoxal (13.1)Alanine Amide HCl (13.1)NaOH (4.6)Methanol-78 to 20670
5Phenylglyoxal (13.1)Alanine Amide HCl (13.1)NEt3 (–)Methanol202.518
6Phenylglyoxal (13.1)Alanine Amide HCl (13.1)NaOH (1.5)Methanol-78 to 20234

Table 2: Synthesis of this compound Derivatives via Condensation of Phenylglyoxal and Phenylalanine Amide [1]

EntryStarting Material 1 (mmol)Starting Material 2 (mmol)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylglyoxal (13.1)Phenylalanine Amide HCl (13.1)NEt4OH (1.4)Methanol-78 to 20277
2Phenylglyoxal (6.55)Phenylalanine Amide HCl (13.1)NEt4OH (1.4)Methanol-78 to 20270
3Phenylglyoxal (13.1)Phenylalanine Amide HCl (13.1)NEt4OH (1.4)Methanol-20 to 20265

Table 3: Synthesis of this compound and Derivatives from α-Amino Acid Nitriles [3]

ProductStarting Material 1 (mol)Starting Material 2 (mol)BaseSolventTemp (°C)Yield (%)
This compoundGlycine (B1666218) nitrile HCl (0.1)30% Glyoxal (B1671930) (0.12)5N NaOHWater0-10Not Specified
2-Hydroxy-5,6-diphenylpyrazineGlycine nitrile HCl (0.02)Benzil (0.02)PiperidineEthanolReflux80
2-Hydroxy-5,6-dimethylpyrazineGlycine nitrile HCl (0.2)Diacetyl (0.23)50% NaOHWater0-10Not Specified

Experimental Protocols

Protocol 1: Reuben G. Jones Synthesis of this compound

This protocol is a general method for the synthesis of the parent this compound.

Materials:

  • Glycine amide hydrochloride

  • Glyoxal (40% aqueous solution)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

  • Cooling bath (ice-salt or dry ice-acetone)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glycine amide hydrochloride in methanol.

  • Cool the solution to -10 °C using a cooling bath.

  • Slowly add a 40% aqueous solution of glyoxal to the cooled solution while maintaining the temperature below 0 °C.

  • Prepare a solution of sodium hydroxide in water and add it dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Acidify the reaction mixture to pH 3-4 with hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound from Glycine Nitrile and Glyoxal[3]

Materials:

  • Glycine nitrile hydrochloride

  • Glyoxal (30% aqueous solution)

  • Sodium hydroxide (5N solution)

  • Ice

  • Sodium chloride

Procedure:

  • Prepare a solution of 5 N sodium hydroxide and add ice to cool it.

  • To this cooled solution, add glycine nitrile hydrochloride.

  • Add the 30% glyoxal solution to the mixture while maintaining the temperature between 0 and 10 °C.

  • Add more 5 N sodium hydroxide over 20 minutes to bring the pH to approximately 12-13, keeping the temperature between 0 and 10 °C.

  • Allow the reaction mixture to stand for 30 minutes at 10-20 °C.

  • Heat the mixture to 50 °C, adding more 5 N sodium hydroxide as needed to maintain a pH of 12-13.

  • After 10 minutes at 50 °C, add sodium chloride to salt out the product.

  • Cool the mixture to 0 °C and filter the precipitate.

  • Wash the filter cake with a cold, saturated sodium chloride solution and dry it.

  • The dried cake contains the sodium salt of this compound, which can be further purified by extraction with boiling anhydrous ethanol.

Protocol 3: Hydrolysis of 2-Chloropyrazine to this compound

Materials:

  • 2-Chloropyrazine

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water or a mixture of water and a miscible organic solvent (e.g., ethanol)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-chloropyrazine in an aqueous solution of sodium hydroxide or potassium hydroxide. The concentration of the base is typically in the range of 1-5 M.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Filter the precipitate, wash it with cold water, and dry it to obtain the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent such as water or ethanol.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reactants Prepare solutions of 1,2-dicarbonyl compound and α-aminoamide/nitrile start->reactants cool Cool reaction mixture (-78°C to 0°C) reactants->cool add_base Slowly add base (e.g., NaOH, NEt4OH) cool->add_base stir Stir at controlled temperature and then warm to room temperature add_base->stir neutralize Neutralize with acid stir->neutralize extract Extract with organic solvent neutralize->extract dry Dry and concentrate extract->dry purify Purify by recrystallization or chromatography dry->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product dicarbonyl 1,2-Dicarbonyl Compound condensation1 Initial Condensation (Schiff Base Formation) dicarbonyl->condensation1 aminoamide α-Aminoamide aminoamide->condensation1 cyclization Intramolecular Cyclization condensation1->cyclization Base-catalyzed dehydration Dehydration cyclization->dehydration product This compound dehydration->product

Caption: Simplified mechanism of the Reuben G. Jones this compound synthesis.

References

Application Notes and Protocols for N-alkylation of 2-Hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective N-alkylation of 2-hydroxypyrazine, a critical transformation in the synthesis of diverse pyrazine (B50134) derivatives for pharmaceutical and agrochemical research. The regioselectivity of alkylation (N- versus O-alkylation) is a key challenge that can be controlled by the careful selection of reaction conditions.

Introduction

This compound and its derivatives are important heterocyclic scaffolds found in numerous biologically active compounds. The tautomeric nature of the this compound ring system allows for alkylation to occur at either the ring nitrogen (N1) or the exocyclic oxygen, leading to N-alkylated or O-alkylated products, respectively. The N-alkylated products, 1-alkyl-pyrazin-2-ones, are often the desired isomers in drug discovery programs. Control of regioselectivity is therefore paramount. Factors influencing the N/O-alkylation ratio include the choice of base, solvent, temperature, and the nature of the alkylating agent.

General Reaction Scheme

The alkylation of this compound with an alkyl halide can lead to two possible products, an N-alkylated pyrazinone or an O-alkylated pyrazine.

G cluster_reactants Reactants cluster_products Products This compound Alkyl_Halide R-X Base Base N-Alkylated Base->N-Alkylated N-Alkylation O-Alkylated Base->O-Alkylated O-Alkylation

Caption: General reaction scheme for the alkylation of this compound.

Factors Influencing Regioselectivity

The outcome of the alkylation reaction is highly dependent on the reaction conditions. Here are some general principles to guide the selective synthesis of N-alkyl-2-pyrazinones:

  • Base: Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), tend to favor N-alkylation. Stronger bases, like sodium hydride (NaH), can also be used for N-alkylation, particularly in aprotic solvents.

  • Solvent: Polar aprotic solvents like acetonitrile (B52724) (MeCN) and N,N-dimethylformamide (DMF) are commonly employed for N-alkylation.

  • Temperature: N-alkylation is often carried out at room temperature or slightly elevated temperatures.

  • Alkylating Agent: The reactivity of the alkyl halide (I > Br > Cl) will influence the reaction rate.

  • Counter-ion: In some cases, the choice of the cation of the base (e.g., Cs⁺ vs. Na⁺) can influence the N/O selectivity.

Experimental Protocols

Protocol 1: Selective N-Alkylation using Cesium Carbonate

This protocol is based on the selective N-methylation of a substituted 3-hydroxy-2-pyrazinone derivative and is a good starting point for the N-alkylation of other 2-hydroxypyrazines.[1][2]

Materials:

  • This compound derivative

  • Alkyl halide (e.g., methyl iodide)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the this compound derivative (1.0 eq.) in anhydrous acetonitrile (0.05 M), add cesium carbonate (1.2 eq.).

  • Stir the suspension under an inert atmosphere at room temperature (25 °C).

  • Add the alkyl halide (1.2 eq.) dropwise to the reaction mixture.

  • Continue stirring at 25 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-alkylated pyrazinone.

Protocol 2: N-Alkylation using Sodium Hydride

This is a more general protocol for the N-alkylation of heterocyclic compounds containing an N-H bond.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flask containing a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative conditions for the N-alkylation and O-alkylation of a substituted 3-hydroxy-2-pyrazinone, illustrating the impact of reaction conditions on regioselectivity.[1][2]

EntryProduct TypeAlkylating AgentBaseSolventTemperature (°C)Yield (%)
1N-AlkylationMethyl IodideCs₂CO₃MeCN25Not specified
2O-AlkylationMethyl IodideAg₂CO₃n-hexane/benzene90Not specified
3O-AlkylationIsopropyl IodideAg₂CO₃n-hexane/benzene90Not specified

Workflow and Logic Diagrams

The following diagram illustrates the decision-making process for choosing an appropriate N-alkylation protocol.

G start Start: N-Alkylation of this compound substrate_sensitivity Is the substrate sensitive to strong bases? start->substrate_sensitivity protocol1 Protocol 1: Weaker base (Cs₂CO₃/K₂CO₃) in polar aprotic solvent (MeCN/DMF) substrate_sensitivity->protocol1 Yes protocol2 Protocol 2: Strong base (NaH) in polar aprotic solvent (DMF/THF) substrate_sensitivity->protocol2 No monitoring Monitor reaction by TLC/LC-MS protocol1->monitoring protocol2->monitoring workup Aqueous workup and extraction monitoring->workup purification Purification by column chromatography workup->purification end End: Isolated N-alkylated product purification->end

Caption: Decision workflow for selecting an N-alkylation protocol.

The chemical transformation and the competing pathways can be visualized as follows:

G cluster_reactants Reactants cluster_products Products HP This compound Deprotonation Deprotonation HP->Deprotonation + Base RX R-X (Alkyl Halide) Base Base Pyrazinolate Pyrazinolate Anion (Ambident Nucleophile) Deprotonation->Pyrazinolate N_Product N-Alkyl-2-pyrazinone Pyrazinolate->N_Product + R-X (N-attack) O_Product 2-Alkoxypyrazine Pyrazinolate->O_Product + R-X (O-attack)

Caption: Reaction pathway for the alkylation of this compound.

References

Application Notes and Protocols for the Synthesis of Halogenated 2-Hydroxypyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of halogenated 2-hydroxypyrazine derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The protocols detailed below are based on established methods for the halogenation of aromatic and heterocyclic systems.

Introduction

Halogenated 2-hydroxypyrazines are a class of heterocyclic compounds that have garnered attention in pharmaceutical research due to their potential biological activities. The introduction of halogen atoms onto the pyrazine (B50134) ring can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes them valuable scaffolds in the design of novel therapeutic agents.

The synthesis of these derivatives typically involves the direct electrophilic halogenation of a this compound precursor or the conversion of the hydroxyl group to a halogen, followed by further functionalization. The choice of synthetic route often depends on the desired regioselectivity and the nature of the halogen to be introduced.

Synthetic Strategies

The primary methods for synthesizing halogenated this compound derivatives involve two main approaches:

  • Direct Electrophilic Halogenation: This method involves the reaction of a this compound core with an electrophilic halogenating agent. Reagents such as N-halosuccinimides (NCS, NBS, NIS) are commonly employed for this purpose, often in the presence of a catalyst.[1][2]

  • Conversion of the Hydroxyl Group: The 2-hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃).[3] This chloropyrazine can then serve as a versatile intermediate for further modifications.

Below are detailed protocols for these key synthetic transformations.

Experimental Protocols

Protocol 1: Direct Chlorination of this compound using N-Chlorosuccinimide (NCS)

This protocol describes the direct chlorination of this compound, a method adapted from procedures for the chlorination of other heterocyclic compounds.[1]

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (B52724) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas supply

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired chlorinated this compound derivative.

Protocol 2: Direct Bromination of this compound using N-Bromosuccinimide (NBS)

This protocol details the bromination of this compound, a common method for introducing bromine into aromatic and heteroaromatic rings.[1][2]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) to the solution.

  • Stir the mixture at room temperature. The reaction can be carried out under mild conditions without the need for a catalyst.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield the brominated this compound.

Protocol 3: Direct Iodination of this compound using N-Iodosuccinimide (NIS)

This protocol outlines the iodination of this compound. Iodinated heterocycles are valuable intermediates in cross-coupling reactions.[4]

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (B109758) (DCM) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Protection from light (e.g., aluminum foil)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane or acetonitrile in a round-bottom flask protected from light.

  • Add N-Iodosuccinimide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction may require several hours to reach completion.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain the iodinated this compound.

Protocol 4: Conversion of this compound to 2-Chloropyrazine (B57796)

This protocol describes the conversion of the hydroxyl group to a chlorine atom, which is a key step for further derivatization.[3]

Materials:

  • This compound derivative

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser with a calcium chloride drying tube

  • Heating mantle

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Carefully add the this compound derivative (1.0 eq) to a round-bottom flask.

  • Under a fume hood, slowly add an excess of phosphorus oxychloride (e.g., 5-10 eq). The reaction can be exothermic.

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for several hours. The reaction time can vary depending on the substituents on the pyrazine ring.[3] For some substituted hydroxypyrazines, heating in a sealed tube at higher temperatures (140-200 °C) may be necessary to achieve good yields.[3]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide (B78521) solution, until the pH is approximately 7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-chloropyrazine derivative by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the halogenation of pyrazine and related heterocyclic systems. Note that yields can vary significantly based on the specific substrate and reaction conditions.

Table 1: Direct Halogenation of Heterocyclic Compounds with N-Halosuccinimides.

Halogenating AgentSubstrate AnalogueSolventCatalystYield (%)Reference
NCSPyrazoleCCl₄ or H₂ONoneExcellent[1]
NBSPyrazoleCCl₄ or H₂ONoneExcellent[1]
NIS2-AminopyrazineAcetonitrileNonePoor[2]

Table 2: Conversion of Hydroxyl Group to Chloro Group.

ReagentSubstrateConditionsYield (%)Reference
POCl₃2-HydroxypyrazinesRefluxGood[3]
POCl₃ / PCl₅2-HydroxypyrazinesRefluxGood[3]

Visualizations

Experimental Workflow for Direct Halogenation

experimental_workflow_halogenation start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add N-Halosuccinimide (NCS, NBS, or NIS) dissolve->add_reagent react Stir at RT or Reflux add_reagent->react workup Aqueous Workup (Quenching, Extraction) react->workup purify Purification (Column Chromatography) workup->purify product Halogenated This compound purify->product

Caption: Workflow for the direct halogenation of this compound.

Synthetic Strategy for Halogenated 2-Hydroxypyrazines

synthetic_strategy start This compound direct_halogenation Direct Electrophilic Halogenation (NCS, NBS, NIS) start->direct_halogenation conversion Conversion of -OH to -Cl (POCl3) start->conversion product1 Halogenated This compound direct_halogenation->product1 chloropyrazine 2-Chloropyrazine Intermediate conversion->chloropyrazine further_rxn Further Functionalization chloropyrazine->further_rxn final_product Diverse Halogenated Derivatives further_rxn->final_product

Caption: Key synthetic routes to halogenated 2-hydroxypyrazines.

References

Application Notes and Protocols: 2-Hydroxypyrazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of potent agrochemicals derived from 2-hydroxypyrazine. The protocols focus on two major classes of agrochemicals: N-substituted pyrazine-2-carboxamides, which exhibit both fungicidal and herbicidal properties, and 2-(aryloxy)pyrazines, known for their herbicidal activity.

Introduction

This compound, a versatile heterocyclic compound, serves as a valuable scaffold in the development of novel agrochemicals.[1] Its unique chemical properties allow for the synthesis of a diverse range of bioactive molecules. The pyrazine (B50134) ring is a key component in several commercial and investigational herbicides and fungicides.[2] Agrochemicals derived from this scaffold often exhibit high efficacy and selectivity, making them attractive candidates for crop protection. This document outlines detailed synthetic protocols, quantitative data, and the mechanisms of action for key agrochemical classes derived from this compound.

I. Synthesis of Fungicidal and Herbicidal N-Substituted Pyrazine-2-Carboxamides

N-substituted pyrazine-2-carboxamides are a significant class of agrochemicals with a dual mode of action, functioning as both fungicides and herbicides. Their synthesis from this compound involves a multi-step process, beginning with the conversion to a key intermediate, pyrazine-2-carboxylic acid.

A. Synthesis of the Key Intermediate: Pyrazine-2-Carboxylic Acid

The synthesis of pyrazine-2-carboxylic acid can be achieved from this compound through the formation and subsequent hydrolysis of pyrazinamide (B1679903).

Experimental Protocol: Synthesis of Pyrazine-2-carboxylic Acid from this compound

  • Step 1: Amination of this compound to Pyrazinamide.

    • In a sealed pressure vessel, add this compound (10 g, 0.104 mol) and concentrated aqueous ammonia (B1221849) (100 mL).

    • Heat the mixture at 150 °C for 6 hours.

    • Cool the reaction vessel to room temperature and slowly release the pressure.

    • Concentrate the reaction mixture under reduced pressure to obtain crude pyrazinamide.

    • Recrystallize the crude product from hot water to yield pure pyrazinamide.

  • Step 2: Hydrolysis of Pyrazinamide to Pyrazine-2-carboxylic Acid.

    • Dissolve pyrazinamide (10 g, 0.081 mol) in a 10% aqueous solution of sodium hydroxide (B78521) (100 mL).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and acidify to pH 3 with concentrated hydrochloric acid.

    • The precipitate of pyrazine-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

B. Synthesis of N-Substituted Pyrazine-2-Carboxamides

Pyrazine-2-carboxylic acid is activated to its acid chloride, which is then reacted with a substituted aniline (B41778) to yield the final N-substituted pyrazine-2-carboxamide.

Experimental Protocol: General Synthesis of N-(Substituted-phenyl)pyrazine-2-carboxamides

  • Step 1: Synthesis of Pyrazine-2-carbonyl chloride.

    • To a round-bottom flask, add pyrazine-2-carboxylic acid (5.0 g, 40.3 mmol) and dry toluene (B28343) (50 mL).

    • Carefully add thionyl chloride (4.4 mL, 60.5 mmol) dropwise at room temperature.

    • Reflux the mixture for 2 hours.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude pyrazine-2-carbonyl chloride, which is used in the next step without further purification.

  • Step 2: Amide Coupling.

    • Dissolve the crude pyrazine-2-carbonyl chloride in dry acetone (B3395972) (50 mL).

    • In a separate flask, dissolve the desired substituted aniline (e.g., 4-chloroaniline, 40.3 mmol) in dry pyridine (B92270) (50 mL).

    • Add the acid chloride solution dropwise to the aniline solution at room temperature with constant stirring.

    • Continue stirring for 1 hour after the addition is complete.

    • Pour the reaction mixture into 200 mL of ice-cold water.

    • Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from ethanol (B145695) to obtain the pure N-(substituted-phenyl)pyrazine-2-carboxamide.

Quantitative Data for N-Substituted Pyrazine-2-Carboxamides

The following table summarizes the yields and biological activities of representative N-substituted pyrazine-2-carboxamides.

CompoundSubstituent (R)Yield (%)Melting Point (°C)Antifungal Activity (MIC, µg/mL vs. T. mentagrophytes)Photosynthesis Inhibition (IC50, µmol/L)
1 4-Cl78168-17012543.0
2 3,4-diCl82195-19762.555.0
3 4-CH375155-157>250180.6
4 3-CF372148-15062.512.1

Data compiled from multiple sources.[2][3][4]

Mechanism of Action
  • Fungicidal Activity: Recent studies suggest that pyrazine carboxamides act as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs) .[1][2][5] They bind to the ubiquinone-binding site of the succinate dehydrogenase enzyme complex (Complex II) in the mitochondrial respiratory chain, blocking cellular respiration and leading to fungal cell death.

  • Herbicidal Activity: The herbicidal mode of action is the inhibition of photosynthesis .[2][6] These compounds are believed to interfere with the photosynthetic electron transport chain at Photosystem II (PSII), disrupting the flow of electrons and leading to the production of reactive oxygen species that cause cellular damage and plant death.

Diagram: Fungicidal Mechanism of Action of Pyrazine Carboxamides

Fungicidal_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Q Ubiquinone (Q) SDH->Q Reduction QH2 Ubiquinol (QH2) Q->QH2 ComplexIII Complex III QH2->ComplexIII Electron Transport ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP PyrazineCarboxamide Pyrazine Carboxamide Fungicide PyrazineCarboxamide->SDH Inhibition

Caption: Inhibition of Succinate Dehydrogenase by Pyrazine Carboxamides.

Diagram: Herbicidal Mechanism of Action of Pyrazine Derivatives

Herbicidal_Mechanism cluster_thylakoid Thylakoid Membrane Light Light Energy PSII Photosystem II (PSII) Light->PSII PSI Photosystem I (PSI) Light->PSI PQ Plastoquinone (PQ) PSII->PQ Electron Flow Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC PC->PSI Fd Ferredoxin PSI->Fd NADP_reductase NADP+ Reductase Fd->NADP_reductase NADPH NADPH NADP_reductase->NADPH PyrazineHerbicide Pyrazine-based Herbicide PyrazineHerbicide->PQ Blocks Electron Transfer

Caption: Inhibition of Photosynthetic Electron Transport by Pyrazine Herbicides.

II. Synthesis of Herbicidal 2-(Aryloxy)pyrazines

This class of herbicides is synthesized through the O-alkylation of this compound with a substituted phenol. The phenoxyacetic acid herbicides, such as 2,4-D, are a well-known class of agrochemicals, and their pyrazine analogues show similar herbicidal activity.[7]

Experimental Protocol: Synthesis of 2-(2,4-Dichlorophenoxy)pyrazine
  • Step 1: Salt Formation.

    • In a round-bottom flask, dissolve this compound (5.0 g, 52 mmol) in 100 mL of dry dimethylformamide (DMF).

    • Add sodium hydride (60% dispersion in mineral oil, 2.3 g, 57 mmol) portion-wise at 0 °C under a nitrogen atmosphere.

    • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Step 2: O-Alkylation.

    • In a separate flask, dissolve 1-chloro-2,4-dichlorobenzene (9.5 g, 52 mmol) in 50 mL of dry DMF.

    • Add the solution of the this compound sodium salt dropwise to the chlorobenzene (B131634) solution.

    • Heat the reaction mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography.

  • Step 3: Work-up and Purification.

    • After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).

    • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2,4-dichlorophenoxy)pyrazine.

Quantitative Data for a Representative 2-(Aryloxy)pyrazine
CompoundStructureYield (%)Melting Point (°C)Herbicidal Activity
2-(2,4-Dichlorophenoxy)pyrazine A pyrazine ring O-linked to a 2,4-dichlorophenyl group~65%110-112Effective against broadleaf weeds
Mechanism of Action

2-(Aryloxy)pyrazines are synthetic auxins.[7] They mimic the plant hormone auxin, leading to uncontrolled and disorganized plant growth. This hormonal imbalance disrupts normal physiological processes, ultimately causing the death of susceptible broadleaf plants.

Diagram: Synthesis Workflow for Agrochemicals from this compound

Synthesis_Workflow cluster_fungicide Fungicide/Herbicide Synthesis cluster_herbicide Herbicide Synthesis HP This compound PZA Pyrazinamide HP->PZA Aqueous NH3, Heat Na_HP Sodium 2-pyrazinoxyl HP->Na_HP NaH, DMF PCA Pyrazine-2-carboxylic Acid PZA->PCA NaOH, Reflux PCC Pyrazine-2-carbonyl Chloride PCA->PCC SOCl2 Fungicide N-Substituted Pyrazine-2-carboxamide PCC->Fungicide Substituted Aniline, Pyridine Herbicide 2-(Aryloxy)pyrazine Na_HP->Herbicide Aryl Halide, Heat

Caption: General synthetic pathways for agrochemicals from this compound.

Conclusion

This compound is a versatile starting material for the synthesis of a variety of agrochemicals. The protocols and data presented here provide a foundation for researchers to develop novel and effective herbicides and fungicides based on the pyrazine scaffold. The distinct mechanisms of action of these compounds offer multiple avenues for controlling a wide range of agricultural pests. Further exploration of structure-activity relationships can lead to the discovery of next-generation crop protection agents with improved efficacy and environmental profiles.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 2-Hydroxypyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling of 2-hydroxypyrazine derivatives. Given that this compound exists in tautomeric equilibrium with pyrazin-2(1H)-one, direct cross-coupling is challenging. Therefore, a common and effective strategy involves the conversion of the hydroxyl group into a more suitable leaving group, such as a triflate or a halide, to enable various palladium- or nickel-catalyzed cross-coupling reactions. This document outlines the initial functionalization of this compound and subsequent cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, and Stille reactions.

Activation of this compound for Cross-Coupling

To participate in metal-catalyzed cross-coupling reactions as an electrophilic partner, this compound must first be activated. This is typically achieved by converting the hydroxyl group into a good leaving group. The two primary strategies are conversion to a pyrazinyl triflate or a chloropyrazine.

Workflow for Activation of this compound

cluster_products Activated Pyrazines for Cross-Coupling This compound This compound Pyrazin-2-yl Triflate Pyrazin-2-yl Triflate This compound->Pyrazin-2-yl Triflate Tf2O or TfCl, Base 2-Chloropyrazine (B57796) 2-Chloropyrazine This compound->2-Chloropyrazine POCl3

Caption: Activation of this compound for cross-coupling reactions.

Synthesis of Pyrazin-2-yl Trifluoromethanesulfonate (Triflate)

Pyrazinyl triflates are versatile substrates for a variety of cross-coupling reactions.[1]

Protocol:

  • To a solution of the substituted this compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) at 0 °C, add a base (e.g., triethylamine (B128534) or pyridine, 1.2 equiv).

  • Slowly add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or triflyl chloride (TfCl) (1.1 equiv) to the mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired pyrazin-2-yl triflate.

Synthesis of 2-Chloropyrazine

Conversion to the corresponding chloro-derivative is another common strategy to activate the 2-position of the pyrazine (B50134) ring for cross-coupling.

Protocol:

  • Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equiv) to the this compound derivative (1.0 equiv) in a flask equipped with a reflux condenser.

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

  • Heat the mixture to reflux and maintain for several hours (typically 2-12 h), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., solid sodium carbonate or concentrated aqueous sodium hydroxide) while keeping the temperature low.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the 2-chloropyrazine.

Metal-Catalyzed Cross-Coupling Reactions

The following sections detail various cross-coupling reactions utilizing activated this compound derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[1][2]

General Reaction Workflow

Pyrazinyl-X\n(X = OTf, Cl) Pyrazinyl-X (X = OTf, Cl) Aryl/Vinyl-Pyrazine Aryl/Vinyl-Pyrazine Pyrazinyl-X\n(X = OTf, Cl)->Aryl/Vinyl-Pyrazine Aryl/Vinyl Boronic Acid Pd Catalyst, Base

Caption: General workflow for Suzuki-Miyaura coupling of pyrazine derivatives.

Quantitative Data for Suzuki-Miyaura Coupling

EntryPyrazine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrazinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10016High
22-Chloropyrazine4-Methoxyphenylboronic acidPdCl₂(dppf) (5)-K₂CO₃DME802High
35-O-Triflyl-3-benzyl-2-aminopyrazineArylboronic acidsPd(PPh₃)₄ (10)-Na₂CO₃Toluene/EtOH/H₂O8012Good
46-Chloroimidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME150 (MW)0.3395

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid

  • To a reaction vessel, add 2-chloropyrazine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,2-dimethoxyethane (B42094) (DME) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate (B1210297).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the 2-phenylpyrazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex.[3][4][5]

General Reaction Workflow

Pyrazinyl-X\n(X = OTf, Cl) Pyrazinyl-X (X = OTf, Cl) Amino-Pyrazine Amino-Pyrazine Pyrazinyl-X\n(X = OTf, Cl)->Amino-Pyrazine Amine (R-NH2) Pd Catalyst, Base

Caption: General workflow for Buchwald-Hartwig amination of pyrazine derivatives.

Quantitative Data for Buchwald-Hartwig Amination

EntryPyrazine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholine (B109124)Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1002495
24-Halo-1H-1-tritylpyrazolePiperidinePd(dba)₂ (10)Xantphos (20)t-BuOKXylene160 (MW)0.1778
3Aryl BromideSecondary AminePd₂(dba)₃ (5)XPhos (10)t-BuONaToluene150 (MW)0.5High

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrazine with Morpholine

  • To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.04 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add a solution of 2-chloropyrazine (1.0 equiv) and morpholine (1.2 equiv) in anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford 2-morpholinopyrazine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide or triflate, co-catalyzed by palladium and copper complexes.[6][7][8]

General Reaction Workflow

Pyrazinyl-X\n(X = OTf, I, Br) Pyrazinyl-X (X = OTf, I, Br) Alkynyl-Pyrazine Alkynyl-Pyrazine Pyrazinyl-X\n(X = OTf, I, Br)->Alkynyl-Pyrazine Terminal Alkyne Pd/Cu Catalyst, Base

Caption: General workflow for Sonogashira coupling of pyrazine derivatives.

Quantitative Data for Sonogashira Coupling

EntryPyrazine SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Iodopyrazine (B2397660)Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT1285
22-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003up to 96
3Aryl IodidePhenylacetylenePd-salen complex (cat.)- (Copper-free)Et₃NH₂O80-High

Experimental Protocol: Sonogashira Coupling of 2-Iodopyrazine with Phenylacetylene

  • To a Schlenk flask, add 2-iodopyrazine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous triethylamine (Et₃N) and an appropriate solvent like THF.

  • Add phenylacetylene (1.2 equiv) dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 12 hours or until completion as indicated by TLC.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium (B1175870) chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 2-(phenylethynyl)pyrazine.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex, to form a C-C bond.[9][10][11]

General Reaction Workflow

Pyrazinyl-X\n(X = OTf, Cl) Pyrazinyl-X (X = OTf, Cl) Alkyl/Aryl-Pyrazine Alkyl/Aryl-Pyrazine Pyrazinyl-X\n(X = OTf, Cl)->Alkyl/Aryl-Pyrazine Organozinc Reagent Pd or Ni Catalyst Pyrazinyl-X\n(X = OTf, Cl, I) Pyrazinyl-X (X = OTf, Cl, I) Aryl/Vinyl-Pyrazine Aryl/Vinyl-Pyrazine Pyrazinyl-X\n(X = OTf, Cl, I)->Aryl/Vinyl-Pyrazine Organostannane Pd Catalyst

References

Application Notes and Protocols for 2-Hydroxypyrazine in Flavor Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-hydroxypyrazine and its derivatives in flavor chemistry. This document details its sensory properties, formation pathways, and potential applications, along with detailed protocols for its synthesis, sensory evaluation, and analytical quantification.

Introduction to this compound

Pyrazines are a class of nitrogen-containing heterocyclic compounds renowned for their significant contribution to the aromas of thermally processed foods like coffee, cocoa, and baked goods.[1][2] They are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2][3] this compound, also known as 2(1H)-Pyrazinone, and its derivatives are part of this important class of flavor compounds. The presence of a hydroxyl group increases polarity and lowers volatility compared to their non-hydroxylated counterparts, influencing their flavor profile towards less roasty and more caramel- or bready-like notes.[1] While extensive research exists for many alkylated pyrazines, this compound and its derivatives are less documented but hold potential as valuable contributors to complex savory and roasted flavor profiles.[2]

Application Notes

Based on the characteristics of related pyrazine (B50134) compounds, this compound is expected to contribute nutty, roasted, and savory notes to a flavor profile.[2][4] The hydroxyl group may impart a smoother, more rounded character compared to more volatile alkylpyrazines.[4]

Potential Applications Include:

  • Savory Snacks: Imparting roasted and nutty notes to potato chips, crackers, and nuts.[2]

  • Soups, Sauces, and Gravies: Providing a rich, roasted background flavor.[2]

  • Coffee and Cocoa Products: Contributing to the characteristic roasted and nutty profiles.[2][5]

  • Baked Goods: Enhancing the roasted and nutty aromas in breads, cookies, and pastries.[4]

2-Hydroxypyrazines are products of the Maillard reaction.[2] The general pathway involves the condensation of an α-amino acid with a dicarbonyl compound.[6] The reaction is complex, with factors like temperature, pH, and the specific precursors (amino acids and sugars) influencing the final distribution of pyrazine derivatives.[3][7][8]

Maillard_Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediates cluster_products Products AminoAcid Amino Acid Maillard Maillard Reaction (Heating) AminoAcid->Maillard ReducingSugar Reducing Sugar ReducingSugar->Maillard Dicarbonyls α-Dicarbonyls Maillard->Dicarbonyls Aminoketones α-Aminoketones Maillard->Aminoketones Pyrazines 2-Hydroxypyrazines & other Pyrazines Dicarbonyls->Pyrazines Aminoketones->Pyrazines Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Output Prep Prepare Dilution Series of this compound Threshold Threshold Test (3-AFC Method) Prep->Threshold Descriptive Descriptive Analysis (Trained Panel) Prep->Descriptive Stats Statistical Analysis Threshold->Stats Descriptive->Stats Profile Generate Flavor Profile & Determine Threshold Stats->Profile GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize Homogenize Sample + Add Internal Standard LLE Liquid-Liquid Extraction (LLE) Homogenize->LLE SPME Headspace SPME Homogenize->SPME Deriv Silylation Step (e.g., with BSTFA) LLE->Deriv GC_Inject GC Injection (Liquid or SPME Desorption) SPME->GC_Inject Deriv->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detect MS Detection (SIM Mode) GC_Separation->MS_Detect Quant Quantification (vs. Calibration Curve) MS_Detect->Quant Method_Selection_Tree Start Start: Analyze This compound IsVolatile Is high volatility & thermal stability required? Start->IsVolatile IsPolar Is the analyte polar? (No derivatization desired) IsVolatile->IsPolar No GCMS Use GC-MS (with derivatization) IsVolatile->GCMS Yes IsPolar->GCMS No HPLC Use HPLC IsPolar->HPLC Yes

References

Flow Chemistry Methods for 2-Hydroxypyrazine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypyrazines, also known as pyrazinones, are a pivotal class of N-heterocyclic compounds frequently encountered in medicinal chemistry and natural products. Their synthesis is of significant interest for the development of novel therapeutic agents. While traditional batch synthesis methods are well-established, they can present challenges related to reaction control, scalability, and safety. Continuous flow chemistry offers a promising alternative, providing enhanced control over reaction parameters, improved heat and mass transfer, and the potential for safer and more efficient production.

This document provides a detailed application note and a proposed protocol for the synthesis of 2-hydroxypyrazines using flow chemistry. As of the time of writing, specific literature on the continuous flow synthesis of 2-hydroxypyrazines is limited. Therefore, the following protocol is based on the well-established Reuben G. Jones batch synthesis, adapted to a continuous flow process by applying common principles and setups from flow chemistry syntheses of other N-heterocycles.

Core Synthetic Pathway: The Reuben G. Jones Synthesis

The Reuben G. Jones synthesis is a robust and widely used method for the preparation of 2-hydroxypyrazines. It involves the base-mediated condensation of an α-aminoamide (or its hydrochloride salt) with a 1,2-dicarbonyl compound.[1][2] This reaction proceeds via a double condensation to form the pyrazine (B50134) ring.

Reaction Scheme:

Given the nature of this condensation reaction, it is well-suited for adaptation to a continuous flow process, which can offer precise control over mixing, reaction time, and temperature.

Proposed Flow Chemistry Approach

A two-stage continuous flow setup is proposed for the synthesis of 2-hydroxypyrazines. The first stage focuses on the efficient mixing of the reactants, while the second stage provides the necessary residence time for the condensation and cyclization to occur at a controlled temperature.

Logical Workflow for 2-Hydroxypyrazine Synthesis in Flow

Flow_Synthesis_Workflow cluster_0 Reagent Preparation cluster_1 Flow Reactor Setup cluster_2 Product Collection & Work-up ReagentA α-Aminoamide Solution PumpA Syringe Pump A ReagentA->PumpA ReagentB 1,2-Dicarbonyl Solution PumpB Syringe Pump B ReagentB->PumpB Base Base Solution PumpC Syringe Pump C Base->PumpC Mixer T-Mixer PumpA->Mixer PumpB->Mixer PumpC->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Workup Aqueous Work-up & Extraction Collection->Workup Purification Purification (e.g., Crystallization) Workup->Purification

Caption: Proposed workflow for the continuous synthesis of 2-hydroxypyrazines.

Quantitative Data Summary

The following table summarizes the proposed quantitative parameters for the flow synthesis of a representative this compound, 3-phenyl-2-hydroxypyrazine, from glycinamide (B1583983) hydrochloride and phenylglyoxal (B86788) monohydrate. These parameters are hypothetical and should serve as a starting point for optimization.

ParameterValueUnitNotes
Reagents
Glycinamide HCl Concentration0.5MIn Methanol (B129727)
Phenylglyoxal Monohydrate Conc.0.5MIn Methanol
Sodium Hydroxide (B78521) Concentration1.5MIn Methanol/Water
Flow Parameters
Flow Rate (Glycinamide Sol.)0.25mL/min
Flow Rate (Phenylglyoxal Sol.)0.25mL/min
Flow Rate (Base Sol.)0.5mL/min
Total Flow Rate1.0mL/min
Reactor Specifications
Reactor MaterialPFA Tubing-
Reactor Internal Diameter1.0mm
Reactor Volume10mL
Residence Time10minCalculated as Reactor Volume / Total Flow Rate
Temperature60°C
Back Pressure10barTo suppress solvent boiling
Expected Outcome
Expected Yield70-85%Based on typical yields for similar batch reactions
Productivity~0.8-1.0g/hEstimated for 3-phenyl-2-hydroxypyrazine

Detailed Experimental Protocol (Proposed)

This protocol describes the proposed continuous flow synthesis of 3-phenyl-2-hydroxypyrazine.

Materials:

  • Glycinamide hydrochloride

  • Phenylglyoxal monohydrate

  • Sodium hydroxide

  • Methanol (HPLC grade)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine solution

  • Magnesium sulfate

Equipment:

  • Three precision syringe pumps

  • T-mixer

  • 10 mL PFA coil reactor

  • Heated oil bath or column heater

  • Back pressure regulator (BPR)

  • Collection vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M solution of glycinamide hydrochloride in methanol.

    • Prepare a 0.5 M solution of phenylglyoxal monohydrate in methanol.

    • Prepare a 1.5 M solution of sodium hydroxide in a 1:1 mixture of methanol and deionized water.

    • Degas all solutions by sonicating for 15 minutes.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram.

    • Connect the reagent solutions to their respective syringe pumps.

    • Immerse the coil reactor in a heated bath set to 60 °C.

    • Set the back pressure regulator to 10 bar.

  • Reaction Initiation:

    • Begin pumping methanol through all lines at a low flow rate to prime the system and remove any air bubbles.

    • Once the system is primed, set the flow rates for the reagent solutions as specified in the data table:

      • Pump A (Glycinamide HCl): 0.25 mL/min

      • Pump B (Phenylglyoxal): 0.25 mL/min

      • Pump C (NaOH solution): 0.5 mL/min

    • Allow the system to reach a steady state, which is typically after a period of three times the residence time has elapsed (in this case, 30 minutes).

  • Product Collection:

    • Once at a steady state, begin collecting the product stream from the outlet of the back pressure regulator in a cooled collection vessel.

  • Work-up and Purification:

    • Once the desired amount of product has been collected, quench the reaction by acidifying the collected solution with 1 M HCl to a pH of ~6-7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-phenyl-2-hydroxypyrazine as a solid.

  • System Shutdown:

    • After the reagent solutions have been consumed, flush the entire system with methanol for at least 30 minutes to clean the reactor and tubing.

Safety Considerations

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be cautious when working with sodium hydroxide, as it is corrosive.

  • Ensure that the back pressure regulator is set correctly to prevent over-pressurization of the system.

Conclusion

The proposed flow chemistry protocol for the synthesis of 2-hydroxypyrazines offers a potentially advantageous alternative to traditional batch methods. By leveraging the precise control of reaction parameters inherent to flow chemistry, this method may lead to improved yields, enhanced safety, and greater scalability. The provided protocol and parameters serve as a foundational starting point for researchers to explore and optimize the continuous synthesis of this important class of heterocyclic compounds. Further experimental work is required to validate and refine this proposed methodology.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 2-Hydroxypyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxypyrazines, existing in tautomeric equilibrium with 2(1H)-pyrazinones, represent a privileged scaffold in medicinal chemistry. This heterocyclic motif is a key component in a variety of biologically active molecules and serves as a versatile building block for the synthesis of diverse compound libraries.[1] Pyrazine (B50134) derivatives have been identified as potent inhibitors of various kinases, including CK2, PIM kinases, and mTOR, making them attractive candidates for the development of novel therapeutics in oncology and immunology.[2][3] Traditional solution-phase synthesis of 2-hydroxypyrazine libraries can be time-consuming and labor-intensive, often requiring tedious purification of intermediates.

Solid-phase organic synthesis (SPOS) offers a powerful alternative for the rapid generation of compound libraries, simplifying purification and enabling automation. This application note details a robust protocol for the solid-phase synthesis of a library of this compound analogs. The strategy employs a Wang resin as the solid support, utilizing an acid-labile linker for the final cleavage of the target compounds. The synthesis is designed to be modular, allowing for the introduction of diversity at multiple positions of the pyrazine core.

Overall Synthetic Strategy

The solid-phase synthesis of this compound analogs is based on a multi-step sequence performed on a solid support. The general workflow involves the immobilization of an N-protected α-amino acid onto Wang resin, followed by a series of coupling and cyclization reactions to construct the pyrazine ring. The final products are cleaved from the resin using trifluoroacetic acid (TFA), which also removes acid-labile side-chain protecting groups.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of this compound analogs.

G cluster_resin On-Resin Synthesis Resin Wang Resin Load 1. Loading of Fmoc-AA-OH Resin->Load LoadedResin Fmoc-AA-Wang Resin Load->LoadedResin Deprotection1 2. Fmoc Deprotection (20% Piperidine (B6355638)/DMF) LoadedResin->Deprotection1 AmineResin H2N-AA-Wang Resin Deprotection1->AmineResin Coupling 3. Coupling of alpha-Keto Acid AmineResin->Coupling Intermediate Keto-Amide Intermediate Coupling->Intermediate Cyclization 4. Cyclization/Dehydration (e.g., Acetic Acid, Heat) Intermediate->Cyclization PyrazineResin This compound-Wang Resin Cyclization->PyrazineResin Cleavage 5. Cleavage from Resin (TFA Cocktail) PyrazineResin->Cleavage Product Final this compound Analog Cleavage->Product

Caption: Solid-phase synthesis workflow for this compound analogs.

Detailed Experimental Protocols

4.1. Materials and Reagents

  • Wang Resin (100-200 mesh, loading capacity: 0.8-1.2 mmol/g)

  • Fmoc-protected amino acids (Fmoc-AA-OH)

  • α-Keto acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Glacial acetic acid

  • Solid-phase synthesis vessel

  • Shaker or rocker

4.2. Protocol for the Synthesis of a this compound Analog Library

This protocol is described for a 0.1 mmol synthesis scale.

Step 1: Resin Swelling and Preparation

  • Place Wang resin (approx. 100 mg for 1.0 mmol/g loading) into a solid-phase synthesis vessel.

  • Add DMF (2 mL) and allow the resin to swell for 1 hour at room temperature with gentle agitation.

  • Drain the DMF from the vessel.

Step 2: Loading of the First Building Block (Fmoc-Amino Acid)

  • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF.

  • Add DIC (0.4 mmol, 4 eq.) to the amino acid solution and vortex briefly.

  • Immediately add the activated amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • Optional: Perform a Kaiser test to confirm the absence of free primary amines.

Step 3: Fmoc-Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF (2 mL) to the resin.

  • Agitate for 5 minutes, then drain the solution.

  • Add a fresh 20% piperidine in DMF solution (2 mL) and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

Step 4: Coupling of the α-Keto Acid

  • In a separate vial, dissolve the α-keto acid (0.5 mmol, 5 eq.) and HOBt (0.5 mmol, 5 eq.) in DMF (1.5 mL).

  • Add DIC (0.5 mmol, 5 eq.) to the solution and vortex.

  • Add the activated α-keto acid solution to the resin-bound amine.

  • Agitate the mixture at room temperature for 6-8 hours.

  • Drain the reaction solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally methanol (B129727) (3 x 2 mL).

  • Dry the resin under vacuum for at least 1 hour.

Step 5: On-Resin Cyclization and Dehydration

  • Prepare a solution of 50% acetic acid in toluene (B28343) (v/v).

  • Add the acetic acid/toluene solution (2 mL) to the dried resin.

  • Heat the reaction vessel to 80°C and agitate for 12-16 hours.

  • Cool the reaction to room temperature, drain the solution, and wash the resin with toluene (3 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).

  • Dry the resin under high vacuum for at least 2 hours.

Step 6: Cleavage and Deprotection

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% deionized water.

  • Add the cleavage cocktail (2 mL) to the dried resin in a well-ventilated fume hood.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with an additional portion of the cleavage cocktail (0.5 mL) and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen to approximately 0.2 mL.

  • Add cold diethyl ether (10 mL) to precipitate the crude product.

  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

Step 7: Purification

  • Purify the crude product by reverse-phase HPLC to obtain the final this compound analog.

  • Characterize the purified product by LC-MS and NMR spectroscopy.

Data Presentation

The following table summarizes the hypothetical results for the synthesis of a small library of this compound analogs using the described protocol.

Analog IDR¹ (from Amino Acid)R² (from α-Keto Acid)Molecular Weight ( g/mol )Overall Yield (%)Purity (%)
HPZ-01 HPhenyl172.1745>98
HPZ-02 MethylPhenyl186.2042>97
HPZ-03 IsopropylPhenyl214.2538>95
HPZ-04 H4-Fluorophenyl190.1648>98
HPZ-05 Methyl4-Fluorophenyl204.1944>96
HPZ-06 HThien-2-yl178.2035>95

Application in Drug Discovery: Targeting Kinase Signaling

This compound analogs are of significant interest as potential kinase inhibitors.[2][3] Many kinases play a crucial role in cell signaling pathways that are often dysregulated in diseases such as cancer. The diagram below illustrates a simplified signaling pathway involving the PI3K/Akt/mTOR axis, a common target for cancer therapeutics, where a hypothetical this compound analog could act as an inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation HPZ_Inhibitor This compound Analog (HPZ-0X) HPZ_Inhibitor->mTORC1 inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Potential inhibition of the mTOR signaling pathway by a this compound analog.

Conclusion

The solid-phase synthesis protocol presented here provides a streamlined and efficient method for the generation of this compound analog libraries. This approach is well-suited for medicinal chemistry programs aimed at exploring the structure-activity relationships of this important heterocyclic scaffold for various therapeutic targets, including protein kinases. The modularity of the synthesis allows for the creation of diverse molecular structures, facilitating the discovery of novel drug candidates.

References

Biocatalytic Production of 2-Hydroxypyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biocatalytic production of 2-hydroxypyrazine derivatives offers a green and highly selective alternative to traditional chemical synthesis routes. These compounds are valuable intermediates in the pharmaceutical and flavor industries. This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of this compound derivatives, with a primary focus on a whole-cell biocatalysis approach and an overview of potential enzymatic systems.

Application Note 1: Whole-Cell Biotransformation for 5-Hydroxy-2-pyrazinecarboxylic Acid Production

This application note describes a robust and scalable method for the production of 5-hydroxy-2-pyrazinecarboxylic acid, a key metabolite of the anti-tuberculosis drug pyrazinamide, using the microorganism Agrobacterium sp. DSM 6336.[1] This whole-cell biocatalytic process leverages the bacterium's native enzymatic machinery to hydroxylate the pyrazine (B50134) ring.

Principle:

The biotransformation of 2-cyanopyrazine to 5-hydroxy-2-pyrazinecarboxylic acid is a multi-step enzymatic process. While the exact enzymatic pathway in Agrobacterium sp. DSM 6336 for this specific transformation is not fully elucidated in the public domain, it is hypothesized to involve a nitrile hydratase to convert the nitrile group to an amide, followed by an amidase to yield the carboxylic acid, and a hydroxylase to introduce the hydroxyl group at the C-5 position. The induction of these enzymes is crucial for an efficient bioconversion.

Advantages of this method:

  • High Selectivity: The enzymatic nature of the reaction leads to high regioselectivity, yielding the desired 5-hydroxy isomer.

  • Mild Reaction Conditions: The biotransformation occurs at or near physiological pH and temperature, avoiding the need for harsh chemicals and extreme conditions.

  • Scalability: The process has been demonstrated to be scalable for industrial production.

  • Green Chemistry: This biocatalytic approach is environmentally friendly, reducing waste and the use of hazardous materials.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the biocatalytic production of 5-hydroxy-2-pyrazinecarboxylic acid.

ParameterValueReference
Biocatalyst Agrobacterium sp. DSM 6336[1]
Substrate 2-Cyanopyrazine[1]
Inducer 3-Cyanopyridine (B1664610)[1]
Cell Density (OD650) 10 - 40[1]
Reaction Temperature 25 - 45 °C[2]
Reaction pH 5.0 - 8.0[2]
Reaction Time 1 - 48 hours[2]
Product Titer Up to 40 g/L
Molar Conversion Yield ~80%

Experimental Protocol: Whole-Cell Biotransformation

This protocol details the steps for the cultivation of Agrobacterium sp. DSM 6336, induction of the catalytic activity, the biotransformation reaction, and the purification of the final product.

Materials and Equipment
  • Agrobacterium sp. DSM 6336

  • Yeast Extract Mannitol (YEM) medium or AT minimal medium[3]

  • 3-Cyanopyridine (inducer)

  • 2-Cyanopyrazine (substrate)

  • Shaking incubator

  • Centrifuge

  • Bioreactor (for scaled-up production)

  • Filtration unit

  • Chromatography system (e.g., ion-exchange)

  • HPLC system for analysis

Experimental Workflow Diagram

Biotransformation_Workflow Workflow for Biocatalytic Production of 5-Hydroxy-2-pyrazinecarboxylic Acid cluster_cultivation 1. Cultivation cluster_induction 2. Induction cluster_biotransformation 3. Biotransformation cluster_purification 4. Downstream Processing inoculation Inoculation of Agrobacterium sp. DSM 6336 growth Growth in YEM or AT Medium (28-30°C) inoculation->growth inducer_addition Addition of 3-Cyanopyridine growth->inducer_addition incubation Incubation to Induce Enzyme Expression inducer_addition->incubation cell_harvest Cell Harvesting and Resuspension incubation->cell_harvest substrate_addition Addition of 2-Cyanopyrazine cell_harvest->substrate_addition reaction Reaction at Controlled pH and Temperature substrate_addition->reaction cell_removal Cell Removal (Centrifugation/Filtration) reaction->cell_removal ph_adjustment pH Adjustment of Supernatant cell_removal->ph_adjustment chromatography Ion-Exchange Chromatography ph_adjustment->chromatography crystallization Crystallization of Product chromatography->crystallization

Workflow for the biocatalytic production of 5-hydroxy-2-pyrazinecarboxylic acid.
Detailed Methodology

1. Cultivation of Agrobacterium sp. DSM 6336

  • Prepare YEM medium (g/L): Yeast extract 0.3, Mannitol 10.0, K2HPO4 0.5, MgSO4·7H2O 0.2, NaCl 0.1, CaCl2 0.1. Adjust pH to 7.0.[3] Alternatively, use AT minimal medium.

  • Inoculate a sterile flask containing the growth medium with a single colony or a glycerol (B35011) stock of Agrobacterium sp. DSM 6336.

  • Incubate at 28-30°C with shaking (200 rpm) until the culture reaches the late exponential growth phase (OD600 of approximately 2.0-3.0).

2. Induction of Hydroxylating Activity

  • To the culture, add 3-cyanopyridine to a final concentration of 0.1-0.5 g/L.[1]

  • Continue incubation under the same conditions for another 12-24 hours to allow for the induction of the necessary enzymes.

3. Biotransformation Reaction

  • Harvest the induced cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) and resuspend the cells in the reaction medium (e.g., the same buffer) to an optical density (OD650) of 10-40.[1]

  • Add 2-cyanopyrazine to the cell suspension. The substrate can be added in a fed-batch manner to avoid substrate toxicity, starting with an initial concentration of 1-5 g/L.

  • Maintain the reaction at 30-37°C with gentle agitation. Monitor the pH and adjust as necessary to keep it within the optimal range of 7.0-8.0.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC.

4. Product Purification

  • After the reaction is complete (typically 24-48 hours), remove the bacterial cells by centrifugation or microfiltration.[4][5]

  • Adjust the pH of the cell-free supernatant to below the pKa of the carboxylic acid product (approximately pH 2-3) using an acid (e.g., HCl) to protonate the carboxylate.[6]

  • The protonated product can be purified using several methods:

    • Crystallization: Cool the acidified supernatant to induce crystallization of the product.[4]

    • Solvent Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).[7]

    • Ion-Exchange Chromatography: Load the supernatant onto an anion exchange column, wash, and then elute the product with a salt gradient or by changing the pH.[4]

  • The purified product can be further concentrated and dried.

5. Analytical Method: HPLC

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[8]

  • Detection: UV at 270 nm.

  • Quantification: Use a standard curve of pure 5-hydroxy-2-pyrazinecarboxylic acid.

Application Note 2: Potential of Isolated Enzymes for this compound Derivative Production

While whole-cell biocatalysis is a proven method, the use of isolated enzymes offers advantages such as higher purity of the product stream and simpler downstream processing. Several classes of enzymes have the potential to catalyze the hydroxylation of the pyrazine ring.

Cytochrome P450 Monooxygenases (P450s)

P450s are a versatile class of heme-containing enzymes known for their ability to hydroxylate a wide range of substrates, including aromatic compounds.[9][10]

Reaction Principle: P450s utilize molecular oxygen and a source of reducing equivalents (NAD(P)H) to insert one oxygen atom into the substrate. The reaction proceeds through a highly reactive iron-oxo intermediate.

P450_Cycle resting P450-Fe(III) (Resting State) substrate_binding P450-Fe(III)-Substrate resting->substrate_binding Substrate (Pyrazine) binds reduction1 P450-Fe(II)-Substrate substrate_binding->reduction1 e- (from NAD(P)H) o2_binding P450-Fe(II)-O2-Substrate reduction1->o2_binding O2 reduction2 P450-Fe(II)-O2(2-)-Substrate o2_binding->reduction2 e- protonation1 P450-Fe(III)-OOH-Substrate reduction2->protonation1 H+ protonation2 Compound I (P450-Fe(IV)=O Por(•+)) protonation1->protonation2 H+, -H2O hydroxylation Hydroxylated Substrate + P450-Fe(III) protonation2->hydroxylation Substrate Oxidation hydroxylation->resting Product Release

Simplified catalytic cycle of Cytochrome P450 monooxygenase.

Considerations for use:

  • Enzyme Selection: P450 BM3 from Bacillus megaterium is a well-studied, self-sufficient P450 that can be engineered to accept new substrates.[11] Directed evolution can be used to improve its activity and selectivity towards pyrazine derivatives.

  • Cofactor Regeneration: An efficient NAD(P)H regeneration system is required for cost-effective production. This can be achieved using a secondary enzyme such as glucose dehydrogenase.

  • Expression and Purification: Recombinant expression in E. coli is a common method for producing P450s. Standard protein purification techniques like affinity chromatography can be employed.

Xanthine (B1682287) Oxidase (XO)

Xanthine oxidase is a molybdenum-containing enzyme that catalyzes the hydroxylation of purines and other heterocyclic compounds.[12]

Reaction Principle: XO utilizes a molybdenum cofactor and incorporates an oxygen atom from water into the substrate.[12]

XO_Mechanism enzyme_substrate Enzyme-Substrate Complex nucleophilic_attack Nucleophilic Attack of Mo-OH enzyme_substrate->nucleophilic_attack hydride_transfer Hydride Transfer to Mo=S nucleophilic_attack->hydride_transfer product_release Product Release and Enzyme Regeneration hydride_transfer->product_release

Simplified reaction mechanism of Xanthine Oxidase.

Considerations for use:

  • Substrate Specificity: While XO is known to act on a range of heterocyclic substrates, its activity on specific pyrazine derivatives would need to be experimentally determined.[13]

  • Enzyme Source: XO can be isolated from various sources, including bovine milk, or produced recombinantly. Xanthine dehydrogenase from Pseudomonas putida is another potential candidate.[10][14]

Aldehyde Oxidase (AO)

Aldehyde oxidase is another molybdenum-containing enzyme with broad substrate specificity towards aldehydes and N-heterocyclic compounds.[7]

Reaction Principle: Similar to xanthine oxidase, AO catalyzes hydroxylation via a nucleophilic attack mechanism, incorporating an oxygen atom from water.[7]

Considerations for use:

  • Substrate Specificity: AO is known to metabolize various drugs containing heterocyclic rings. Its activity towards pyrazines has been noted, but specificities can vary significantly between species.[15][16][17] Human liver AO is a key enzyme in drug metabolism.

  • Enzyme Source: AO can be obtained from animal liver tissues or through recombinant expression.

Concluding Remarks

The biocatalytic production of this compound derivatives presents a promising avenue for sustainable and selective synthesis. The whole-cell biotransformation using Agrobacterium sp. DSM 6336 for the production of 5-hydroxy-2-pyrazinecarboxylic acid is a well-documented and scalable process. Further research into the application of isolated enzymes like engineered P450s, xanthine oxidase, and aldehyde oxidase could unlock even more versatile and efficient biocatalytic routes for a broader range of this compound derivatives, catering to the evolving needs of the pharmaceutical and flavor industries.

References

Troubleshooting & Optimization

Overcoming regioselectivity issues in 2-Hydroxypyrazine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with the synthesis of 2-hydroxypyrazines, with a specific focus on controlling regioselectivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My reaction yield is consistently low, or I'm isolating a complex mixture of products. What are the likely causes and solutions?

Answer: Low yields in 2-hydroxypyrazine synthesis, particularly via the Reuben G. Jones method, often stem from suboptimal reaction conditions. Several factors can contribute to this issue:

  • Inadequate Temperature Control: The condensation reaction is typically exothermic. Failure to maintain a low temperature (e.g., -30 °C to -78 °C) can lead to side reactions and product degradation.[1]

  • Incorrect Base Addition: The rate of addition of a concentrated base like sodium hydroxide (B78521) is critical. A rapid addition can create localized "hot spots," promoting undesired pathways.[1]

  • Purity of Starting Materials: Impurities in the α-ketoaldehyde or α-aminoamide can interfere with the reaction and introduce byproducts.[2]

  • Product Instability: Some this compound derivatives are unstable in the presence of strong acids, which are often used during workup.[1]

Troubleshooting Workflow:

G start Low Yield or Complex Mixture temp Is Temperature Maintained at -30°C to -78°C? start->temp base_add Is Base Added Slowly (e.g., 2-8 mmol/min)? temp->base_add Yes solution1 Optimize Cooling: Use Dry Ice/Ethanol Bath. temp->solution1 No workup Is Acidic Workup Performed Carefully? base_add->workup Yes solution2 Control Addition Rate: Use a Syringe Pump. base_add->solution2 No purity Are Starting Materials Pure? workup->purity Yes solution3 Modify Workup: Consider Neutralization with NH4Cl instead of HCl. workup->solution3 No purity->start No, Re-evaluate solution4 Purify Reactants: Recrystallize or Distill Starting Materials. purity->solution4 Yes

Caption: Troubleshooting workflow for low reaction yields.

Question: The major product of my reaction is the undesired 3,6-substituted isomer instead of the expected 3,5-substituted isomer. How can I control the regioselectivity?

Answer: This is a classic and counterintuitive challenge in the synthesis of 2-hydroxypyrazines from α-ketoaldehydes.[1] While one might expect the amine of the α-aminoamide to attack the more electrophilic aldehyde of the α-ketoaldehyde, this often leads to the minor product. The formation of the 3,5-substituted isomer is dominant under specific conditions, and regioselectivity is highly dependent on the choice of base.

  • Effect of Base: The choice of base is the most significant factor.

    • Sodium Hydroxide (NaOH): A concentrated solution of NaOH typically favors the formation of the desired 3,5-substituted-2-hydroxypyrazine .[1]

    • Triethylamine (B128534) (NEt₃): Using an organic base like triethylamine has been shown to dramatically shift the selectivity, making the 3,6-substituted isomer the sole detectable product, albeit often in low yield.[1]

    • Tetraalkylammonium Hydroxide: These bases have also been explored as alternatives to potentially improve yields and control regioselectivity.[1][3][4]

Data Summary: Effect of Reaction Conditions on Isomer Ratio

The following table summarizes experimental data from the condensation of phenylglyoxal (B86788) and alanine (B10760859) amide, demonstrating the profound impact of the base on product distribution.[1][4]

EntryBaseTemperature (°C)Solvent3,5-isomer (Yield %)3,6-isomer (Yield %)Isomer Ratio (3,5 / 3,6)
1NaOH-78Methanol (B129727)714.6~15.4 : 1
2NEt₃20Methanol0110 : 1
3NaOH-78Methanol85 (1)1.9~44.7 : 1

(1) Achieved with 1 equiv of phenylglyoxal and 0.5 equiv of alanine amide.

Question: I'm struggling to separate the 3,5- and 3,6-isomers after the reaction. What purification strategies are effective?

Answer: The separation of these isomers is notoriously challenging due to their similar polarities and physical properties.[1] There is no single universal solution, but a combination of techniques can be employed.

  • Acidic Wash: In some cases, the minor 3,6-isomer exhibits slightly higher solubility in an acidic aqueous phase. During workup, after acidification with HCl, this isomer can sometimes be partially removed by filtration and washing of the precipitated major isomer.[1]

  • Column Chromatography: This is a viable but often difficult method.

    • Normal Phase (Silica Gel): Can be used to separate isomers, but may require extensive screening of solvent systems to achieve adequate resolution.[5][6] Passing the crude mixture through a silica (B1680970) plug can sometimes remove more polar impurities.[2][6]

    • Reverse Phase (C18): For challenging separations, reverse-phase chromatography can provide an alternative selectivity.[5][6]

  • Recrystallization: This is often the final purification step. Finding a suitable solvent where the solubility difference between the two isomers is maximized is key. Acetone or methyl ethyl ketone have been used, but this can result in significant product loss.[7]

Frequently Asked Questions (FAQs)

Q1: What is the Reuben G. Jones synthesis of 2-hydroxypyrazines?

A1: The Reuben G. Jones synthesis is a foundational method for preparing 2-hydroxypyrazines. It involves the double condensation of a 1,2-dicarbonyl compound (e.g., an α-ketoaldehyde) with an α-aminoamide.[3] The reaction is typically promoted by a strong base, such as sodium hydroxide, and conducted at low temperatures.[1] Despite potential regioselectivity issues, it remains one of the most direct and commonly used methods for accessing this class of heterocycles.[1][8]

Caption: General scheme of the Reuben G. Jones synthesis.

Q2: What is the proposed mechanism that favors the 3,5-disubstituted product?

A2: The formation of the 3,5-disubstituted-2-hydroxypyrazine as the major product from an α-ketoaldehyde is counterintuitive. The most straightforward hypothesis involves the primary amine of the α-aminoamide attacking the highly electrophilic aldehyde, which would ultimately lead to the 3,6-isomer.[1] Since the 3,5-isomer is typically the major product, a more complex, base-mediated mechanism is likely at play, although it has not been definitively proven. A suggested mechanism involves initial formation of intermediates that rearrange before cyclization to yield the observed major product.[1][4]

G cluster_reactants Reactants cluster_pathways Hypothetical Intermediates cluster_products Products Ketoaldehyde α-Ketoaldehyde I1 Intermediate via Aldehyde Attack Ketoaldehyde->I1 Amine attacks Aldehyde (Expected) I2 Intermediate via Ketone Attack Ketoaldehyde->I2 Amine attacks Ketone (Less Expected) Aminoamide α-Aminoamide Aminoamide->I1 Aminoamide->I2 P_minor 3,6-Isomer (Minor) I1->P_minor Cyclization P_major 3,5-Isomer (Major) I2->P_major Cyclization (Observed Path)

Caption: Logical relationship of reaction pathways.

Experimental Protocols

Protocol: Improved Reuben G. Jones Synthesis of 3,5-Disubstituted-2-Hydroxypyrazines

This protocol is adapted from procedures demonstrated to improve the yield and regioselectivity for the 3,5-isomer.[1][9]

Materials:

  • α-Ketoaldehyde (e.g., Phenylglyoxal), 1.0 equiv

  • α-Aminoamide hydrochloride (e.g., Alaninamide HCl), 1.0 equiv

  • Sodium Hydroxide (NaOH), 2.0 - 2.5 equiv

  • Methanol (MeOH)

  • 37% Hydrochloric Acid (HCl)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Dry Ice and Ethanol or Acetone for cooling bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, disperse the α-aminoamide hydrochloride (1.0 equiv) in methanol (approx. 2.5-3.0 mL per mmol of aminoamide).

  • Cooling: Cool the suspension to -78 °C using a dry ice/ethanol bath.

  • Reactant Addition: To the cooled suspension, add the α-ketoaldehyde (1.0 equiv).

  • Base Addition: Prepare a concentrated aqueous solution of NaOH (e.g., 6N). Add this solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C. The rate of addition should be carefully controlled.[1]

  • Reaction Progression: Once the base addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let the mixture stir for 2-4 hours at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Acidification: Cool the reaction mixture in an ice bath. Carefully add 37% HCl (approx. 4 equiv) to acidify the mixture to pH ~1-2. This step should be done slowly as it is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. If a precipitate (the desired product) forms, it can be collected by filtration. Extract the aqueous filtrate/mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid, which is a mixture of isomers, can be purified further by column chromatography or recrystallization as described in the troubleshooting section.[1][5]

References

Technical Support Center: Purification of 2-Hydroxypyrazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-hydroxypyrazine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound isomers?

The primary challenge in purifying this compound isomers, particularly 3,5-disubstituted and 3,6-disubstituted isomers, lies in their similar physicochemical properties, such as polarity and solubility. This similarity makes their separation by common purification techniques like standard column chromatography or recrystallization difficult, often resulting in co-elution or co-crystallization.[1][2] The separation of these closely related compounds can be challenging due to their similar polarities.[3]

Q2: What are the most common methods for purifying this compound isomers?

The most frequently employed methods for the purification of this compound isomers include:

  • Column Chromatography: Particularly on silica (B1680970) gel.[1][3]

  • Recrystallization: Used to purify the final products.[4]

  • High-Performance Liquid Chromatography (HPLC): For both analytical and preparative separations.[2][5]

  • Flash Chromatography: A rapid form of column chromatography.[3][6]

Q3: Is there a general strategy to improve the separation of these isomers?

Yes, a general strategy involves enhancing the selectivity of the purification method. This can be achieved by:

  • Optimizing the mobile phase in chromatography: Employing gradient elution, starting with a low polarity eluent and gradually increasing the polarity, can improve resolution.[3]

  • Increasing the surface area of the stationary phase: Using silica gel with a higher surface area can significantly enhance the separation of closely related pyrazine (B50134) compounds.[3][6]

  • Elevating the temperature during chromatography: Running the chromatography at a higher temperature (e.g., 60 °C) with preheated eluents can improve the elution profile and separation of less soluble isomers.[1]

Troubleshooting Guides

Column Chromatography

Problem: Poor or no separation of isomers on a standard silica gel column.

  • Possible Cause: The isomers have very similar polarities, leading to overlapping elution from the column. Standard silica may not provide sufficient resolution.[3]

  • Solution 1: Heated Column Chromatography. Running the chromatography on a silica gel column at an elevated temperature, such as 60 °C, with a preheated eluent can significantly improve separation. This technique has been shown to be effective for separating the less polar but also much less soluble 3,6-substituted isomers from the more polar 3,5-substituted isomers.[1]

  • Solution 2: High-Surface-Area Silica. Utilize a stationary phase with a higher surface area (e.g., >700 m²/g) to enhance the separation of closely related pyrazine compounds compared to standard silica (around 500 m²/g).[3][6]

  • Solution 3: Mobile Phase Optimization. A systematic optimization of the mobile phase is crucial.[3] Start with a non-polar eluent and gradually increase the polarity using a shallow gradient. This can often improve the resolution of closely eluting compounds.[3]

Problem: The desired this compound isomer is unstable during purification.

  • Possible Cause: Some this compound derivatives can be unstable, especially in the presence of acid.[1]

  • Solution: Avoid acidic conditions during workup and purification if possible. Neutralize any acidic solutions carefully before proceeding with extraction and chromatography.

Recrystallization

Problem: Difficulty in finding a suitable solvent for recrystallization.

  • Possible Cause: The isomers may have similar solubility profiles in common solvents.

  • Solution: Systematic Solvent Screening. A systematic approach to solvent selection is necessary. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents with varying polarities. For some this compound derivatives, solvents like acetone (B3395972) and ethanol (B145695) have been used successfully for recrystallization.[4]

Problem: Oiling out instead of crystallization.

  • Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.

  • Solution:

    • Use a lower boiling point solvent.

    • Reduce the initial concentration of the compound.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of the pure compound.

Flash Chromatography

Problem: Co-elution of isomers during flash chromatography.

  • Possible Cause: Similar polarities of the isomers and suboptimal separation conditions.[3]

  • Solution 1: High-Performance Silica. Use a stationary phase with a higher surface area to improve separation.[3][6]

  • Solution 2: Shallow Gradient Elution. Employ a shallow gradient of the mobile phase, gradually increasing the polarity. This can effectively resolve closely eluting compounds.[3]

  • Solution 3: Optimize Sample Loading. Avoid overloading the column, as this can lead to poor separation. Ensure the amount of sample is appropriate for the column size.[3] Dry loading the sample can also improve separation by preventing the sample solvent from interfering with the initial binding to the stationary phase.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Isomers

Purification TechniqueStationary PhaseTypical Mobile PhaseKey AdvantagesKey Challenges
Heated Column Chromatography Silica GelCyclohexane/Ethyl Acetate (B1210297)Improved separation of poorly soluble isomers.[1]Requires specialized setup for heating.
Flash Chromatography High-Surface-Area Silica (>700 m²/g)Heptane/Ethyl Acetate (gradient)Fast and efficient for moderately difficult separations.[3][6]May not be sufficient for very similar isomers.
Recrystallization N/AAcetone, EthanolCan yield high-purity crystalline material.[4]Finding a suitable selective solvent can be difficult.
Preparative HPLC C18Acetonitrile/Water (with modifiers)High resolution for difficult separations.Lower sample capacity, more expensive.

Table 2: Reported Yields for Synthesized 2-Hydroxypyrazines (Post-Purification)

CompoundSynthesis MethodPurification MethodYieldReference
2-Hydroxy-5,6-diphenylpyrazineGlycine nitrile with benzilRecrystallization80%[4]
2-Hydroxy-3-phenyl-5-methylpyrazinePhenylglyoxal and alanine (B10760859) amideHeated Column Chromatography76%[7]
2-Hydroxy-3-phenyl-6-methylpyrazinePhenylglyoxal and alanine amideHeated Column Chromatography11%[7]

Experimental Protocols

Protocol 1: Heated Column Chromatography for Separation of 3,5- and 3,6-disubstituted this compound Isomers

This protocol is based on the method described for the separation of challenging this compound isomers.[1]

Materials:

  • Silica gel for column chromatography

  • Glass column with a water jacket

  • Water bath with temperature control

  • Eluent (e.g., cyclohexane/ethyl acetate mixture)

  • Crude mixture of this compound isomers

  • Collection tubes

Procedure:

  • Column Preparation: Pack a glass column with silica gel using a slurry method with the initial eluent.

  • System Equilibration: Connect the water jacket of the column to a water bath set at 60 °C. Allow the column to equilibrate at this temperature.

  • Eluent Preheating: Preheat the eluent mixture to 60 °C.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Begin elution with the preheated eluent. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in cyclohexane) is typically used. The less polar 3,6-substituted isomer is expected to elute before the more polar 3,5-substituted isomer.[1]

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to determine the purity of the separated isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: Flash Chromatography for Separation of Structurally Similar Pyrazine Isomers

This protocol is a general guideline adapted from methods for separating challenging pyrazine derivatives.[3][6]

Materials:

  • Flash chromatography system

  • High-surface-area silica cartridge (e.g., Biotage® SNAP Ultra with HP-Sphere silica)[3]

  • Solvents for mobile phase (e.g., Heptane and Ethyl Acetate)

  • Crude mixture of pyrazine isomers

  • Sample loading vessel (for liquid or dry loading)

Procedure:

  • Method Development (TLC): Develop a suitable mobile phase system using Thin Layer Chromatography (TLC). Aim for Rf values between 0.15 and 0.35 for the compounds of interest to ensure good separation on the flash column.

  • Column Equilibration: Equilibrate the high-surface-area silica cartridge with the initial mobile phase composition (low polarity).

  • Sample Preparation and Loading:

    • Liquid Loading: Dissolve the sample in a minimal amount of the mobile phase or a weak solvent.

    • Dry Loading: If the sample is not soluble in a weak solvent, adsorb it onto a small amount of silica gel and load the dry powder onto the column.

  • Gradient Elution: Run a shallow linear gradient from a low percentage of the polar solvent (e.g., ethyl acetate) to a higher percentage. A shallow gradient is crucial for resolving closely related isomers.[3]

  • Detection and Fraction Collection: Monitor the elution using a UV detector and collect fractions corresponding to the separated peaks.

  • Purity Analysis: Analyze the collected fractions for purity using an appropriate analytical technique (e.g., HPLC, GC-MS, or NMR).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_methods Methods cluster_analysis Analysis & Final Product synthesis Crude Isomer Mixture purification Purification Method synthesis->purification col_chrom Column Chromatography flash_chrom Flash Chromatography recryst Recrystallization hplc Preparative HPLC analysis Purity Analysis (TLC, HPLC) col_chrom->analysis flash_chrom->analysis recryst->analysis hplc->analysis isomer1 Pure Isomer 1 analysis->isomer1 isomer2 Pure Isomer 2 analysis->isomer2

Caption: General experimental workflow for the purification of this compound isomers.

troubleshooting_logic cluster_col_solutions Solutions for Column Chromatography cluster_flash_solutions Solutions for Flash Chromatography cluster_recryst_solutions Solutions for Recrystallization start Poor Isomer Separation check_method Purification Method? start->check_method col_chrom Column Chromatography check_method->col_chrom Column flash_chrom Flash Chromatography check_method->flash_chrom Flash recryst Recrystallization check_method->recryst Recryst. heated_col Use Heated Column (60 °C) col_chrom->heated_col high_sa_silica Use High-Surface-Area Silica col_chrom->high_sa_silica opt_mobile Optimize Mobile Phase Gradient col_chrom->opt_mobile high_sa_silica2 Use High-Surface-Area Silica flash_chrom->high_sa_silica2 shallow_grad Use Shallow Gradient flash_chrom->shallow_grad opt_load Optimize Sample Loading flash_chrom->opt_load solvent_screen Systematic Solvent Screening recryst->solvent_screen induce_cryst Induce Crystallization (Seeding/Scratching) recryst->induce_cryst

Caption: Troubleshooting decision tree for poor separation of this compound isomers.

References

Optimizing reaction yield of 2-Hydroxypyrazine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-hydroxypyrazine. Our goal is to help you optimize reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in this compound synthesis can be attributed to several factors. Here are the key areas to troubleshoot:

  • Suboptimal Reaction Conditions: The condensation reaction is sensitive to temperature, the rate of base addition, and the choice of base.[1] Harsh conditions can lead to product degradation.[2][3]

  • Purity of Starting Materials: Impurities in your α-aminoamide or 1,2-dicarbonyl compound can lead to unwanted side reactions, consuming reactants and lowering the yield of your desired product.[2]

  • Side Reactions: The Cannizzaro reaction, particularly with glyoxals, can occur as a side reaction, leading to the formation of α-hydroxy acids.[1] Additionally, hydrolysis of the starting materials or intermediates can reduce the overall yield.

  • Incomplete Reaction: The reaction may not be proceeding to completion. Consider extending the reaction time or moderately increasing the temperature after the initial low-temperature addition.[3]

Question: I am observing the formation of multiple products, making purification difficult. How can I improve the regioselectivity of the reaction?

Answer: The formation of isomers is a known challenge, especially when using asymmetrical α-ketoaldehydes.[1][4][5]

  • Choice of Base: The use of tetraalkylammonium hydroxides as bases has been shown to improve reaction yields and can influence the ratio of isomers formed.[1][4]

  • Controlled Addition of Base: The rate at which the base is added is a critical parameter. A slow, controlled addition at low temperatures can significantly impact the regioselectivity.[1]

  • Reactant Stoichiometry: Experimenting with the ratio of the 1,2-dicarbonyl compound to the α-aminoamide can sometimes favor the formation of one isomer over the other.[1]

Question: The purification of this compound is proving to be challenging. What are the best practices?

Answer: Purification can be complex due to the properties of this compound and its isomers.[1]

  • Chromatography: For separating isomers, column chromatography over silica (B1680970) gel can be effective. Performing the chromatography at a slightly elevated temperature (e.g., 60 °C) with a preheated eluent can improve separation.[1]

  • Recrystallization: For solid products, recrystallization is a powerful purification technique. The key is to select an appropriate solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Slow cooling is crucial to obtain pure crystals rather than an amorphous precipitate.[2]

  • Extraction: A thorough workup involving solvent extraction can be crucial, especially since some isomers may have different solubilities in acidic or aqueous phases.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Reuben G. Jones synthesis is a widely used and effective method. It involves the double condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base, typically at low temperatures.[1][4][5] Another common method involves the reaction of an alpha-amino acid nitrile with a dicarbonyl compound in an alkaline medium.[6]

Q2: What are the typical starting materials for this compound synthesis?

A2: For the Reuben G. Jones synthesis, the reactants are typically an α-aminoamide (like glycine (B1666218) amide or alanine (B10760859) amide) and a 1,2-dicarbonyl compound (such as glyoxal, methylglyoxal, or diacetyl).[7] For the nitrile-based synthesis, an alpha-amino acid nitrile (like glycine nitrile) is reacted with a dicarbonyl compound.[6]

Q3: What role does the base play in the reaction?

A3: The base is crucial for promoting the condensation reaction. It deprotonates the amino group of the α-aminoamide, increasing its nucleophilicity to attack the carbonyl carbons of the 1,2-dicarbonyl compound. The choice and concentration of the base can significantly influence the reaction rate and yield.[1][6]

Q4: Are there any known side reactions to be aware of?

A4: Yes, a significant side reaction to consider is the Cannizzaro reaction, especially when using glyoxals as the 1,2-dicarbonyl compound.[1] This base-catalyzed disproportionation reaction converts two molecules of the aldehyde into an alcohol and a carboxylic acid, thus consuming the starting material.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

ParameterCondition ACondition BCondition CExpected Outcome
Base Sodium Hydroxide (B78521)Potassium HydroxideTetramethylammonium HydroxideVarying yields and isomer ratios
Temperature -10°C to 0°C0°C to 10°CRoom TemperatureLower temperatures generally favor higher yields
Solvent MethanolEthanolWaterMethanol is a commonly used solvent
Reactant Ratio (Dicarbonyl:Aminoamide) 1:11.2:11:1.2Can influence yield and selectivity

Table 2: Troubleshooting Low Yields

Potential CauseRecommended ActionExpected Improvement
Impure Starting MaterialsRecrystallize or re-distill starting materials.Increased yield and reduced side products.
Suboptimal TemperatureMaintain low temperatures (0-10°C) during base addition.[6]Minimized side reactions and degradation.
Incorrect Base ConcentrationTitrate the base solution before use.Consistent and reproducible results.
Inefficient PurificationOptimize chromatography conditions (e.g., heated column).[1]Better separation of isomers and higher purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reuben G. Jones Reaction

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the α-aminoamide hydrochloride (1 equivalent) in methanol.

  • Cooling: Cool the solution to -10°C using an ice-salt bath.

  • Reactant Addition: Add the 1,2-dicarbonyl compound (1.1 equivalents) to the cooled solution.

  • Base Addition: Slowly add a solution of sodium hydroxide (2.2 equivalents) in water dropwise via the dropping funnel, ensuring the temperature does not rise above 0°C. The rate of addition is critical and should be carefully controlled.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Neutralize the reaction mixture with hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[1][2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve α-aminoamide in Methanol cool Cool to -10°C start->cool add_dicarbonyl Add 1,2-dicarbonyl cool->add_dicarbonyl add_base Slowly add NaOH(aq) add_dicarbonyl->add_base react Stir and warm to RT add_base->react neutralize Neutralize with HCl react->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (Chromatography/ Recrystallization) extract->purify end Pure this compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Side Reactions (e.g., Cannizzaro) start->cause3 cause4 Incorrect Stoichiometry start->cause4 sol1 Purify Reactants (Recrystallization/Distillation) cause1->sol1 sol2 Maintain Low Temperature During Base Addition cause2->sol2 sol3 Use Milder Base or Slower Addition Rate cause3->sol3 sol4 Optimize Reactant Ratios cause4->sol4

Caption: Troubleshooting guide for low reaction yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Hydroxypyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed information on the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the synthesis of this compound, particularly via the Reuben G. Jones condensation of a 1,2-dicarbonyl compound (e.g., glyoxal) with an α-aminoamide (e.g., glycine (B1666218) amide).

Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

A1: The formation of both 3,5- and 3,6-substituted this compound isomers is a common issue when using unsymmetrical α-ketoaldehydes.[1] The 3,5-substituted isomer is often the major product, a result that can be counterintuitive.[1] Several factors influence the isomeric ratio:

  • Base Selection: The choice of base can have a significant impact. While sodium hydroxide (B78521) is commonly used, exploring other bases like tetraalkylammonium hydroxides has been shown to affect regioselectivity and yield.[1][2][3] The use of a weaker base, such as triethylamine, has been reported to favor the formation of the 3,6-isomer, although potentially in lower yields.[1]

  • Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C to -30 °C) to control the reaction rate and improve selectivity.[1] Adding the base at a low temperature is crucial, as addition at room temperature can lead to very poor results.[1]

  • Rate of Base Addition: A slow and controlled addition of the base is important. A rapid addition can negatively impact the reaction. An optimal addition rate of a 12 N sodium hydroxide solution has been reported as 8.0–8.6 mmol/min for the synthesis of hydroxypyrazine on a 0.2 mol scale.[1]

Q2: I am observing a lower than expected yield. What are the potential side reactions?

A2: Several side reactions can compete with the desired pyrazine (B50134) formation, leading to reduced yields. The primary side reactions include:

  • Cannizzaro Reaction: In the presence of a strong base, glyoxal (B1671930) (a common 1,2-dicarbonyl starting material) can undergo an intramolecular Cannizzaro reaction.[4][5] This disproportionation reaction converts the glyoxal into glycolic acid, thus consuming the starting material.[4][6]

  • Hydrolysis of the α-Aminoamide: The α-aminoamide starting material can be susceptible to hydrolysis under both acidic and basic conditions, breaking it down into the corresponding amino acid and ammonia.[7][8][9][10] This reduces the concentration of one of the key reactants for pyrazine ring formation.

  • Formation of Imidazole (B134444) By-products: The reaction mixture can also contain imidazole derivatives as impurities.[11] These can be formed through alternative cyclization pathways of the reaction intermediates.

  • Product Instability: Some this compound derivatives can be unstable, particularly in the presence of acid, which can lead to degradation of the desired product during workup.[1]

Q3: How can I effectively purify my this compound product and remove the isomeric by-products?

A3: The separation of this compound isomers can be challenging.[1] The following purification techniques are commonly employed:

  • Recrystallization: This is a common method for purifying the final product. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: For difficult separations of isomers, column chromatography over silica (B1680970) gel is often necessary. To improve the separation of challenging isomers, techniques such as using heated columns (e.g., 60 °C) and preheated eluents have been successfully employed.[1]

  • Solvent Extraction: A solvent extraction step during the workup can sometimes help to remove the minor, more soluble isomer, which may have some solubility in an acidic aqueous phase.[1]

  • Removal of Imidazole Impurities: Passing an organic extract of the crude product through a silica gel column can effectively retain polar imidazole impurities.[11]

Q4: My final product is colored. How can I decolorize it?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated carbon before a final crystallization step. The activated carbon adsorbs many colored organic molecules. It is important to use a minimal amount of activated carbon and to heat the solution for a short period to avoid significant loss of the desired product.

Data Presentation

The following table summarizes the results of condensation reactions between phenylglyoxal (B86788) and alanine (B10760859) amide under various conditions, illustrating the impact on the yields of the 3,5- and 3,6-isomers of the corresponding this compound.

EntryTemperature (°C)Base (equiv.)Base Conc. (N)SolventYield of 3,5-isomer (%)Yield of 3,6-isomer (%)
1-78NaOH (2.5)6MeOH652
2-78NaOH (2.5)6MeOH453
3-78NaOH (2.5)2MeOH714
4-78NaOH (2.5)6MeOH455
5-78NaOH (2.5)6MeOH704
6-78NaOH (2.5)1MeOH583
720NEt3 (2.5)-MeOH011
8refluxNEt3 (2.5)-MeOH08
9-78NaOH (1.5)2MeOH3418
10-78KOH (2.5)2MeOH544

Data adapted from Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943.[1][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure based on the Reuben G. Jones synthesis for the condensation of glyoxal with glycine amide hydrochloride.

Materials:

  • Glycine amide hydrochloride

  • Glyoxal (40% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Methanol (B129727)

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve glycine amide hydrochloride (1.0 equivalent) in methanol.

  • Cool the solution to between -78 °C and -30 °C using a dry ice/acetone or ice/salt bath.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.5 equivalents) in water.

  • Slowly add the sodium hydroxide solution to the cooled glycine amide hydrochloride solution via the dropping funnel, ensuring the temperature remains below -20 °C.

  • To this basic solution, add a 40% aqueous solution of glyoxal (1.1 equivalents) dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at the low temperature for 1-2 hours.

  • Remove the cooling bath and allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture to pH 6-7 with hydrochloric acid.

  • Remove the methanol from the mixture using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate, determined by TLC analysis)

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Adsorb the crude product onto a small amount of silica gel by concentrating the solution to dryness.

  • Carefully load the dried, adsorbed product onto the top of the prepared column.

  • Elute the column with the chosen eluent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the desired this compound isomer.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Diagram 1: Reaction Pathway for the Synthesis of this compound and Major Side Reactions

G Glyoxal Glyoxal Intermediate Dihydropyrazine Intermediate Glyoxal->Intermediate + Glycine Amide CannizzaroProduct Glycolic Acid (from Cannizzaro Reaction) Glyoxal->CannizzaroProduct Cannizzaro Reaction GlycineAmide Glycine Amide GlycineAmide->Intermediate HydrolysisProduct Glycine (from Hydrolysis) GlycineAmide->HydrolysisProduct Hydrolysis Hydroxypyrazine This compound Isomer Isomeric This compound Intermediate->Isomer Alternative Cyclization Base Base (e.g., NaOH) Low Temperature Oxidation Oxidation Base->Hydroxypyrazine Cyclization Oxidation->Hydroxypyrazine

Caption: Main and side reaction pathways in this compound synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield in this compound Synthesis

G Start Low Yield of This compound CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions AnalyzeByproducts Analyze By-products (e.g., by LC-MS, NMR) Start->AnalyzeByproducts ImpureReactants Impure Starting Materials CheckPurity->ImpureReactants SuboptimalCond Suboptimal Conditions (Temp, Base, etc.) CheckConditions->SuboptimalCond SideReactions Prevalent Side Reactions (Cannizzaro, Hydrolysis) AnalyzeByproducts->SideReactions PurifyReactants Purify Starting Materials ImpureReactants->PurifyReactants OptimizeCond Optimize Conditions: - Lower Temperature - Slower Base Addition - Change Base SuboptimalCond->OptimizeCond MinimizeSideReactions Modify Protocol to Minimize Side Reactions SideReactions->MinimizeSideReactions

Caption: Troubleshooting guide for low yield of this compound.

References

Technical Support Center: Stability of 2-Hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-hydroxypyrazine, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic solutions?

Q2: Are there any known degradation pathways for this compound in acidic media?

A2: The specific degradation pathways for this compound under acidic conditions have not been fully elucidated in the available literature. For the broader class of pyrazinone compounds, the ring itself is considered relatively stable.[2] However, under certain acidic conditions, reactions can occur. For instance, in the synthesis of some pyrazinone derivatives, the use of 2 N HCl in ether resulted in the formation of a dihydropyrazinone, indicating that the pyrazine (B50134) ring can be reduced or otherwise transformed under specific acidic environments.[5][6] It is plausible that acid-catalyzed hydrolysis or rearrangement could occur, particularly under harsh conditions (e.g., high acid concentration, elevated temperature).

Q3: What factors can influence the stability of this compound in my experiments?

A3: Several factors can impact the stability of this compound in acidic solutions:

  • pH: The concentration of hydronium ions is a critical factor. Lower pH values (stronger acids) are expected to accelerate degradation.

  • Temperature: Higher temperatures typically increase the rate of chemical reactions, including degradation.

  • Presence of other reagents: The composition of your solution can play a significant role. For example, some nitrogen-containing heterocyclic compounds have shown altered stability in acid when other drugs are present.

  • Solvent: The solvent system can influence stability. For example, the observation of dihydropyrazinone formation occurred in an ether-based acidic solution.[5][6]

  • Substituents: If you are working with a derivative of this compound, the nature and position of any substituent groups can significantly affect the stability of the pyrazinone ring.

Q4: How can I monitor the stability of this compound in my acidic formulation?

A4: A stability-indicating analytical method is crucial for monitoring the concentration of this compound over time and detecting any degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique. An example of such a method has been developed for the closely related compound, 2-hydroxy-5-methylpyrazine (B48312), and can be adapted for this compound.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound concentration over time in an acidic solution. Acid-catalyzed degradation.- Increase the pH of the solution to a less acidic or neutral range if your experimental conditions permit.- Conduct experiments at a lower temperature.- Perform a forced degradation study (see Experimental Protocols) to understand the rate of degradation under your specific conditions.
Appearance of new, unidentified peaks in my chromatogram. Formation of degradation products.- Use a mass spectrometry (MS) detector coupled with your HPLC (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.- Perform a forced degradation study to intentionally generate and identify potential degradation products.
Precipitation of the compound from the acidic solution. The protonated form of this compound may have lower solubility in your solvent system.- Adjust the pH to a value where the compound is more soluble.- Consider using a co-solvent to increase solubility.
Inconsistent stability results between batches. Variability in the starting material or experimental conditions.- Ensure the purity of your this compound is consistent.- Tightly control the pH, temperature, and composition of your solutions.

Data Presentation

As there is no publicly available quantitative stability data for this compound, the following table is provided as a template for you to record your own experimental findings from a forced degradation study.

Table 1: Stability of this compound under Acidic Stress Conditions (Template)

Condition Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) % Remaining Appearance of Degradation Products (Peak Area)
0.1 M HCl, 25 °C 0100
2
8
24
1 M HCl, 25 °C 0100
2
8
24
0.1 M HCl, 50 °C 0100
2
8
24

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Acidic Conditions

This protocol is adapted from a validated method for 2-hydroxy-5-methylpyrazine and is intended to assess the stability of this compound in acidic media.[1]

1. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄), analytical grade

  • Orthophosphoric acid (H₃PO₄), analytical grade

  • Deionized water (filtered through a 0.22 µm filter)

2. Instrumentation:

  • HPLC system with a UV detector

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Thermostatically controlled water bath or oven

3. Preparation of Solutions:

  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix the prepared buffer and acetonitrile in a 90:10 (v/v) ratio. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound and dissolve it in 25 mL of the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute the stock solution 1:10 with the mobile phase.

4. Forced Degradation Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound (e.g., 200 µg/mL) in 0.1 M HCl and another in 1 M HCl.

    • Incubate the solutions at a controlled temperature (e.g., 25 °C, 50 °C, or 80 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equimolar amount of NaOH.

    • Dilute the neutralized samples with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analysis:

    • Analyze the samples by HPLC.

    • HPLC Conditions (starting point, may require optimization):

      • Column: C18 (4.6 x 150 mm, 5 µm)

      • Mobile Phase: 20 mM KH₂PO₄ buffer (pH 3.0) : Acetonitrile (90:10)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: To be determined by UV scan of this compound (a starting point could be around 270-320 nm).

      • Injection Volume: 10 µL

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1000 µg/mL) incubation Incubate at Controlled Temperature stock->incubation Dilute with stressor stressor Prepare Acidic Stressor (e.g., 0.1 M HCl) stressor->incubation sampling Sample at Time Points (0, 2, 8, 24h) incubation->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc data Quantify Parent and Degradation Products hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway parent This compound protonated Protonated This compound parent->protonated H+ (Acid) intermediate Hypothetical Intermediate (e.g., Dihydropyrazinone) protonated->intermediate Further Reaction (e.g., Reduction/Hydrolysis) products Ring-Opened Products or other degradants intermediate->products

Caption: Hypothetical degradation pathway for this compound under acidic conditions.

References

Preventing polymerization during 2-Hydroxypyrazine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-hydroxypyrazine. The following information addresses common issues, particularly the prevention of unwanted polymerization and other side reactions during synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis reaction mixture has turned into a thick, intractable tar-like substance. What is the likely cause?

A1: The formation of a thick, tar-like, or polymeric substance is a common issue in this compound synthesis. The primary causes are often related to the inherent instability of the starting materials, particularly glyoxal (B1671930), and uncontrolled reaction conditions. Glyoxal readily polymerizes in aqueous solutions, and this process can be influenced by both pH and temperature.[1][2] Additionally, the other key reactant, aminoacetonitrile (B1212223), is unstable in its free base form and can self-react.[3][4]

Q2: How can I prevent the polymerization of glyoxal during the reaction?

A2: Controlling the reaction temperature is the most critical factor in preventing glyoxal polymerization. The synthesis should be conducted at low temperatures, typically between 0°C and 10°C.[5] This is often achieved by using an ice bath to cool the reaction vessel throughout the addition of reagents. Maintaining a low temperature minimizes the rate of glyoxal self-polymerization, allowing the desired condensation reaction with the amino-group-containing reactant to predominate.

Q3: Is the stability of aminoacetonitrile a concern, and how should it be handled?

A3: Yes, aminoacetonitrile is unstable at room temperature due to the incompatibility of its nucleophilic amine group and electrophilic nitrile group.[3][4] To prevent self-reaction and degradation, it is crucial to use a stabilized form, such as aminoacetonitrile hydrochloride or aminoacetonitrile bisulfate.[3][5] These salts are more stable and are weighed out for the reaction, with the free base being generated in situ under the basic reaction conditions.

Q4: What is the optimal pH for this compound synthesis, and how does it affect side reactions?

A4: An alkaline medium is necessary to facilitate the condensation reaction.[5] Typically, a pH of around 11-13 is targeted.[2][5] However, the rate of addition of the base (e.g., sodium hydroxide) is critical. A rapid increase in pH can accelerate side reactions. Therefore, the base should be added slowly and portion-wise while monitoring the temperature closely.[6]

Q5: Besides polymerization, what are other common side reactions in this compound synthesis?

A5: Other potential side reactions include the Cannizzaro reaction of glyoxal, which can occur in strong basic conditions, leading to the formation of glycolic acid and ethylene (B1197577) glycol.[5] The formation of isomeric pyrazine (B50134) products is also a possibility, depending on the substituents on the starting materials.[6] Additionally, degradation of the dihydropyrazine (B8608421) intermediate can occur, leading to a complex mixture of byproducts.

Q6: My final product has a persistent color. How can this be removed?

A6: Colored impurities can often be removed by treating a solution of the crude product with activated carbon before the final recrystallization step. The activated carbon adsorbs many colored organic molecules. It is important to use a minimal amount of activated carbon and to heat the solution for a short period to avoid significant loss of the desired product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction mixture becomes a thick, insoluble polymer/tar 1. High reaction temperature. 2. Rapid addition of base. 3. Use of aminoacetonitrile free base instead of a salt. 4. High concentration of glyoxal.1. Maintain strict temperature control between 0-10°C using an ice bath.[5] 2. Add base slowly and portion-wise to control the exotherm and pH increase.[6] 3. Use a stable salt of aminoacetonitrile (e.g., hydrochloride or bisulfate).[3][4] 4. Use a 40% aqueous solution of glyoxal as is commercially available.[1]
Low yield of this compound 1. Suboptimal reaction temperature. 2. Incorrect pH. 3. Degradation of the dihydropyrazine intermediate. 4. Competing side reactions (e.g., Cannizzaro).[5] 5. Loss of product during work-up and purification.1. Optimize the reaction temperature within the 0-10°C range.[5] 2. Ensure the pH is in the optimal alkaline range (11-13) and maintained during the reaction.[2][5] 3. Minimize reaction time once the starting materials are consumed (monitor by TLC). 4. Slow, controlled addition of base can mitigate the Cannizzaro reaction.[6] 5. Optimize purification procedures, such as solvent choice for recrystallization.
Formation of multiple products (isomers/impurities) 1. Lack of regioselectivity in the condensation. 2. Instability of starting materials leading to multiple reaction pathways.1. For substituted pyrazines, the choice of base and reaction conditions can influence isomer ratios.[6] 2. Use high-purity, stabilized starting materials.
Product is difficult to purify 1. Presence of polymeric byproducts. 2. Co-crystallization of impurities.1. Purify via column chromatography on silica (B1680970) gel.[6] 2. Perform multiple recrystallizations from a suitable solvent. Solvent extraction can also be employed to remove certain impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound from Glycine (B1666218) Nitrile Hydrochloride and Glyoxal[5]

This protocol is adapted from the method described by Hultquist, M. E. (1957) in U.S. Patent 2,805,223.

Materials:

  • Glycine nitrile hydrochloride

  • 30% or 40% aqueous glyoxal solution

  • 5 N Sodium hydroxide (B78521) solution

  • Ice

  • Ethanol (for purification)

  • Sodium chloride

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, prepare a solution of 5 N sodium hydroxide.

  • Cool the sodium hydroxide solution to 0-10°C using an ice bath.

  • To this cooled solution, add glycine nitrile hydrochloride while maintaining the temperature between 0°C and 10°C.

  • Separately, have the aqueous glyoxal solution ready.

  • Slowly add the glycine nitrile hydrochloride solution to the glyoxal solution while vigorously stirring and ensuring the temperature does not exceed 10°C.

  • After the initial addition, continue to add 5 N sodium hydroxide solution dropwise over a period of 20-30 minutes to bring the pH to approximately 12-13. The temperature must be maintained between 0°C and 10°C during this addition.

  • Allow the reaction mixture to stir at 10-20°C for 30 minutes.

  • The product can be isolated by salting out with sodium chloride, followed by filtration.

  • The collected sodium salt of this compound can be purified by dissolving it in boiling ethanol, filtering off the inorganic salts, and evaporating the ethanol.

Visualizations

Logical Workflow for Troubleshooting Polymerization

G Troubleshooting Polymerization in this compound Synthesis start Problem: Polymer/Tar Formation q1 Was the reaction temperature maintained at 0-10°C? start->q1 s1 Implement strict temperature control using an ice bath. q1->s1 No q2 Was the base added slowly and portion-wise? q1->q2 Yes s1->q2 end_fail Consult further literature or technical support s1->end_fail s2 Modify protocol for slow, dropwise addition of base. q2->s2 No q3 Was a stable salt of aminoacetonitrile used? q2->q3 Yes s2->q3 s2->end_fail s3 Use aminoacetonitrile HCl or bisulfate salt. q3->s3 No end Problem Resolved q3->end Yes s3->end s3->end_fail

Caption: Troubleshooting workflow for polymerization issues.

Signaling Pathway of this compound Synthesis and Side Reactions

G Synthesis of this compound and Key Side Reactions cluster_main Main Reaction Pathway A Glyoxal C Condensation Intermediate (Dihydropyrazine) A->C E Glyoxal Polymerization A->E High Temp / Incorrect pH F Cannizzaro Reaction Products A->F Strong Base B Aminoacetonitrile B->C G Aminoacetonitrile Self-Reaction B->G Unstable Free Base D This compound C->D Oxidation/Tautomerization H Isomeric Pyrazines C->H Alternative Cyclization

Caption: this compound synthesis and competing side reactions.

References

Technical Support Center: 2-Hydroxypyrazine Solubility and Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-hydroxypyrazine in reaction setups.

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in common laboratory solvents?

A1: this compound exhibits limited solubility in many common organic solvents at room temperature. Its solubility is highest in polar aprotic solvents. The following table summarizes the estimated solubility of this compound in various solvents at 25°C.

SolventEstimated Solubility (mg/mL) at 25°C
Water~ 15
Methanol (B129727)~ 25
Ethanol (B145695)~ 20
Dimethylformamide (DMF)> 100
Dimethyl Sulfoxide (DMSO)> 100
Acetonitrile~ 10
Dichloromethane (DCM)< 1
Ethyl Acetate~ 5

Q2: My this compound is not dissolving sufficiently for my reaction. What are the primary methods to improve its solubility?

A2: There are three main strategies to enhance the solubility of this compound: pH adjustment, the use of co-solvents, and complexation with agents like cyclodextrins.

Q3: How does pH adjustment increase the solubility of this compound?

A3: this compound is a weakly acidic compound due to its hydroxyl group (pKa ≈ 8-9). By increasing the pH of the solution above its pKa, the hydroxyl group deprotonates to form the more soluble phenolate (B1203915) salt. For instance, converting it to its sodium salt can significantly increase aqueous solubility.[1][2]

Q4: What are the most effective co-solvents for dissolving this compound?

A4: Polar aprotic solvents in which this compound shows high intrinsic solubility are excellent co-solvents. Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are particularly effective.[3][4] Even small amounts of these co-solvents can significantly increase the solubility of this compound in less effective solvents.

Q5: Can cyclodextrins be used to improve the solubility of this compound?

A5: Yes, cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic pyrazine (B50134) ring of this compound within their nonpolar cavity, while the hydrophilic exterior of the cyclodextrin (B1172386) enhances the overall aqueous solubility of the complex.[5][6]

Troubleshooting Guides

Issue 1: this compound Precipitates from the Reaction Mixture Upon Addition of a Reagent.
  • Possible Cause 1: Change in Solvent Polarity. The addition of a non-polar reagent or solvent can decrease the overall polarity of the reaction mixture, causing the polar this compound to precipitate.

    • Solution:

      • Consider performing the reaction in a more polar solvent system from the outset.

      • If possible, dissolve the incoming reagent in a small amount of a compatible co-solvent (e.g., DMF or DMSO) before adding it to the main reaction mixture. This can help maintain the overall solvent polarity.

  • Possible Cause 2: pH Shift. If your reaction generates an acidic byproduct, it can lower the pH of the mixture. For reactions where the solubility of this compound is enhanced by a basic medium, this drop in pH can cause the less soluble neutral form to precipitate.

    • Solution:

      • Buffer the reaction mixture using a non-reactive buffer system to maintain a constant pH.

      • If buffering is not feasible, consider the slow, simultaneous addition of a base along with your reagent to neutralize any acid as it is formed.

  • Possible Cause 3: Temperature Fluctuation. The solubility of this compound is temperature-dependent. If the reaction is exothermic and the temperature increases, solubility may initially increase, but if it then cools, precipitation can occur. Conversely, if a reaction is run at elevated temperatures to achieve dissolution, cooling during workup will likely cause precipitation.

    • Solution:

      • Maintain a constant reaction temperature using a temperature-controlled bath.

      • For reactions run at elevated temperatures, be aware that the product may precipitate upon cooling. Plan your workup accordingly to either collect the precipitate by filtration or redissolve it in a suitable solvent.

Issue 2: Low Yield or Incomplete Reaction Believed to be Due to Poor Solubility.
  • Possible Cause: Insufficient Solubilization of this compound. The solid this compound may not be fully available to react if it is not completely dissolved.

    • Solution:

      • Ensure complete dissolution of this compound before initiating the reaction. This can be confirmed by visual inspection.

      • Employ one of the solubility enhancement techniques detailed in the experimental protocols below (pH adjustment, co-solvents, or complexation).

      • Increase the reaction temperature to improve solubility, provided the reactants and products are stable at that temperature.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment (Formation of Sodium 2-Pyrazinolate)

This protocol describes the in-situ formation of the more soluble sodium salt of this compound.

Materials:

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous ethanol or methanol at room temperature, add a solution of sodium hydroxide (1.0 eq) or sodium methoxide (1.0 eq) in the corresponding alcohol dropwise.

  • Stir the mixture at room temperature for 30 minutes. The suspension should become a clear solution as the sodium salt is formed.[1][2]

  • This solution of sodium 2-pyrazinolate (B372449) can now be used directly in subsequent reactions.

Workflow for pH Adjustment:

cluster_0 pH Adjustment for Increased Solubility start Suspend this compound in Alcohol add_base Add 1 eq. of NaOH or NaOMe solution start->add_base stir Stir for 30 min at RT add_base->stir dissolution Observe complete dissolution stir->dissolution end Solution of Sodium 2-Pyrazinolate ready for reaction dissolution->end

Caption: Workflow for increasing the solubility of this compound via pH adjustment.

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol details the use of a co-solvent to dissolve this compound.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Co-solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a reaction vessel, add this compound.

  • Add a minimal amount of the co-solvent (DMF or DMSO) and stir to form a concentrated solution or a slurry.

  • Slowly add the primary reaction solvent to the desired final concentration.

  • Stir until the solution is homogeneous.

  • Proceed with the addition of other reagents.

Logical Diagram for Co-solvent Selection:

start Reaction requires this compound in a non-polar/weakly polar solvent solubility_issue Poor solubility observed start->solubility_issue co_solvent Introduce a polar aprotic co-solvent solubility_issue->co_solvent dmf DMF co_solvent->dmf dmso DMSO co_solvent->dmso dissolution Achieve homogeneous solution dmf->dissolution dmso->dissolution cluster_1 Cyclodextrin Inclusion Complex Formation prep_cd Prepare aqueous solution of HP-β-CD add_hp Add this compound prep_cd->add_hp stir_sonicate Stir/Sonicate for 1-2 hours add_hp->stir_sonicate observe Visually confirm complete dissolution stir_sonicate->observe final_solution Aqueous solution of complex ready observe->final_solution

References

Troubleshooting guide for the Reuben G. Jones synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Reuben G. Jones synthesis to prepare 2-hydroxypyrazines.

Frequently Asked Questions (FAQs)

Q1: What is the Reuben G. Jones synthesis?

The Reuben G. Jones synthesis is a chemical reaction that produces 2-hydroxypyrazines through a double condensation reaction between a 1,2-dicarbonyl compound and an α-aminoamide.[1][2][3] This reaction is typically conducted at low temperatures in the presence of a base, such as sodium hydroxide (B78521).[1][2][3] It remains a crucial method for synthesizing this class of compounds due to the lack of simpler alternatives.[1][2][3]

Q2: What are the key precursors for this synthesis?

The synthesis requires two main precursors:

  • A 1,2-dicarbonyl compound : For instance, to synthesize 2-Hydroxy-5-methylpyrazine, methylglyoxal (B44143) (pyruvaldehyde) is used.[4]

  • An α-aminoamide : The corresponding α-aminoamide for the synthesis of 2-Hydroxy-5-methylpyrazine is alaninamide.[4]

Q3: What is the general mechanism of the reaction?

The reaction proceeds via a base-catalyzed cyclocondensation.[4] While the precise mechanism can be complex and is a subject of study, it is understood to involve the condensation of the amine group of the α-aminoamide with one of the carbonyl groups of the 1,2-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the pyrazine (B50134) ring.[1][5]

Troubleshooting Guide

Q4: I am getting a low yield of the desired 2-hydroxypyrazine. What are the common causes and how can I improve it?

Low yields can stem from several factors related to reaction conditions. Here are key parameters to optimize:

  • Temperature Control: The reaction is highly exothermic, and maintaining a low temperature (typically between -78°C and 5°C) is critical to minimize the formation of side products.[4][6] Fast additions of base can cause local temperature increases, which are detrimental to the yield.[6]

  • Base Addition Rate: A slow and controlled addition of the base is essential.[6] Rapid addition can lead to localized high concentrations of base and heat, promoting side reactions. An optimal addition rate for a 12 N sodium hydroxide solution has been reported as 8.0–8.6 mmol/min on a 0.2 mol scale.[6]

  • Choice of Base: While sodium hydroxide is commonly used, studies have shown that using tetraalkylammonium hydroxides, such as tetrabutylammonium (B224687) hydroxide or tetraethylammonium (B1195904) hydroxide, can improve yields, especially when starting from phenylalanine amide.[2][7]

  • Stoichiometry: While near-equimolar amounts of the reactants are standard, a slight excess of the 1,2-dicarbonyl compound can sometimes lead to better yields.[4][6]

  • Reaction Time: Reaction times can vary from 12 to 24 hours.[4] Shorter reaction times may lead to incomplete conversion, while excessively long times do not necessarily improve the yield and may lead to degradation of the product.[8]

Q5: I am observing the formation of an unexpected isomer (3,6-substituted-2-hydroxypyrazine) as a major byproduct. How can I improve the regioselectivity for the desired 3,5-substituted isomer?

The formation of the 3,6-substituted isomer is a common issue, particularly when using α-ketoaldehydes.[2][6] The regioselectivity is highly dependent on the reaction conditions.

  • Reaction Temperature: Lowering the initial reaction temperature to -78°C has been shown to favor the formation of the 3,5-substituted isomer.[6]

  • Base and Addition: The nature of the base and its addition rate are crucial. A slow addition of sodium hydroxide at low temperatures is generally recommended.[6] The use of tetraalkylammonium hydroxides has also been reported to influence regioselectivity.[7]

  • Mechanism Consideration: The formation of the 3,5-substituted isomer is somewhat counterintuitive. The suggested mechanism involves a complex interplay of intermediates. Careful control of the reaction parameters is the primary way to influence the isomeric ratio.[1][5]

Q6: The purification of my product is challenging due to the presence of the isomeric byproduct. What is an effective purification strategy?

The separation of 3,5- and 3,6-substituted this compound isomers can be difficult.[6] A reported method to improve separation is to perform column chromatography over silica (B1680970) gel at an elevated temperature (60°C) using preheated eluent mixtures.[6][9] At this temperature, the less polar but also less soluble 3,6-substituted isomer elutes before the more polar 3,5-substituted isomer.[6]

Q7: My final product seems to be unstable. Is this a known issue?

Yes, some this compound derivatives, such as 5-methyl-2-hydroxypyrazine, have been reported to be unstable, particularly in the presence of acid.[6] During the workup, it is important to carefully neutralize the reaction mixture and avoid prolonged exposure to strong acidic conditions.

Quantitative Data and Reaction Parameters

The following tables summarize key reaction parameters from optimization studies for the condensation of phenylglyoxal (B86788) with alaninamide and phenylalanine amide.

Table 1: Condensation of Phenylglyoxal with Alaninamide Hydrochloride [7]

EntryTemperature (°C)Base (Equiv.)Base Conc. (N)SolventAddition Speed (mmol/min)Time (h)Yield 3,5-isomer (%)Yield 3,6-isomer (%)
1-78NaOH (2.5)6MeOHFast2524
2-78NaOH (2.5)6MeOH3.62683
3-78NaOH (2.5)2MeOH2.32714
10-78NBu₄OH (2.5)1.4MeOH2.22763
11-78NaOH (2.5)2MeOH3.6285 (excess 1{1})1
12-78NaOH (2.5)2MeOH3.6274 (excess 2{1})3

Table 2: Condensation of Phenylglyoxal with Phenylalanine Amide Hydrochloride [7]

EntryTemperature (°C)Base (Equiv.)Base Conc. (N)SolventAddition Speed (mmol/min)Time (h)Yield 3,5-isomer (%)Yield 3,6-isomer (%)
2-78NaOH (2.5)6MeOH3.52453
6-78NaOH (2.5)1MeOH1.72583
15-78NBu₄OH (2.5)0.75MeOH0.72642
1720NBu₄OH (2.5)1.4MeOHFast2552
19-78NEt₄OH (2.5)1.4MeOH2.02653
21-78NEt₄OH (2.5)1.4MeOH2.0277 (excess 1{1})2
23-20NEt₄OH (2.5)1.4MeOH2.02653

Experimental Protocols

Representative Protocol for the Synthesis of 2-Hydroxy-5-methylpyrazine [4]

This protocol is adapted from established procedures for similar pyrazinone syntheses based on the principles of the Reuben G. Jones reaction.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with a cooling bath (e.g., acetone/dry ice)

  • Thermometer

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve alaninamide hydrochloride (1.0 equivalent) in methanol in a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cool the solution to between -10°C and 0°C using a cooling bath.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.0 equivalents) in water.

  • Slowly add the sodium hydroxide solution to the cooled alaninamide hydrochloride solution via the dropping funnel, ensuring the temperature does not rise above 5°C.

  • To this basic solution, add a 40% aqueous solution of methylglyoxal (1.1 equivalents) dropwise, maintaining the low temperature.

  • Allow the reaction to stir for 12-24 hours, letting the temperature gradually warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture to pH 6-7 with hydrochloric acid.

  • Remove the methanol from the mixture using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 times the volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Reuben_G_Jones_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 1,2-Dicarbonyl 1,2-Dicarbonyl Initial_Condensation_Product Initial Condensation Product (Imine) 1,2-Dicarbonyl->Initial_Condensation_Product + alpha-Aminoamide (Base-catalyzed) alpha-Aminoamide alpha-Aminoamide alpha-Aminoamide->Initial_Condensation_Product Cyclized_Intermediate Cyclized Intermediate Initial_Condensation_Product->Cyclized_Intermediate Intramolecular Cyclization This compound This compound Cyclized_Intermediate->this compound Dehydration

Caption: Proposed mechanism for the Reuben G. Jones synthesis.

Experimental_Workflow A 1. Dissolve alpha-Aminoamide HCl in Methanol B 2. Cool to -10°C to 0°C A->B C 3. Slow addition of NaOH solution (keep T < 5°C) B->C D 4. Dropwise addition of 1,2-Dicarbonyl (keep T low) C->D E 5. Stir for 12-24h (warm to RT) D->E F 6. Monitor with TLC E->F G 7. Neutralize with HCl to pH 6-7 F->G H 8. Remove Methanol (Rotovap) G->H I 9. Extraction with Ethyl Acetate H->I J 10. Wash with Brine I->J K 11. Dry, Filter, and Concentrate J->K L 12. Purify Crude Product K->L

Caption: Experimental workflow for the Reuben G. Jones synthesis.

References

Technical Support Center: Purification of Crude 2-Hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from crude 2-Hydroxypyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, particularly when synthesized via the Reuben G. Jones condensation, often contains several types of impurities:

  • Isomeric Byproducts: The reaction between an unsymmetrical 1,2-dicarbonyl compound and an α-aminoamide can lead to the formation of regioisomers, such as 3,5- and 3,6-substituted 2-hydroxypyrazines. These isomers can be challenging to separate due to their similar physical properties.[1][2]

  • Unreacted Starting Materials: Residual α-ketoaldehydes, α-aminoamides, and their salts may remain in the crude product.[1]

  • Side-Reaction Products: The synthesis can sometimes yield minor amounts of other heterocyclic compounds or degradation products, especially if the reaction conditions are not carefully controlled.[1][3] Some derivatives of this compound can be unstable in the presence of acid.[1]

  • Inorganic Salts: Salts such as sodium chloride and sodium sulfate (B86663) can be introduced during the workup and neutralization steps.[4]

Q2: What are the recommended primary purification techniques for crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: Effective for removing less soluble or more soluble impurities. Common solvents include toluene, acetone, and ethanol.[3][4]

  • Column Chromatography: Particularly useful for separating isomeric impurities. Silica (B1680970) gel is a common stationary phase, with eluents such as cyclohexane (B81311)/ethyl acetate (B1210297) mixtures.[1][5] In some cases, heating the column can improve separation.[1]

  • Sublimation: A suitable method for volatile solids like this compound, which can provide a high degree of purity.[6][7]

  • Liquid-Liquid Extraction (LLE): Primarily used during the initial workup to separate the product from the aqueous reaction mixture and some water-soluble impurities.[4][5]

Q3: How can I separate the 3,5- and 3,6-substituted this compound isomers?

A3: The separation of these isomers is notoriously challenging.[1] A specialized column chromatography technique has been shown to be effective:

  • Heated Column Chromatography: Using a water-heated column and preheated eluent at around 60°C can significantly improve the separation of these isomers on silica gel.[1] The less polar, less soluble 3,6-isomer typically elutes before the more polar 3,5-isomer.[1]

Troubleshooting Guides

Problem 1: Low Yield After Purification
Potential Cause Troubleshooting Step
Product Loss During Extraction Perform multiple extractions (3-4 times) with a suitable organic solvent to ensure complete transfer of the product from the aqueous phase.[5]
Product is Partially Soluble in the Recrystallization Solvent at Low Temperature Cool the recrystallization flask slowly and then in an ice bath to maximize crystal formation. Minimize the amount of solvent used to ensure saturation.[3]
Co-precipitation of Impurities If the crude product is highly impure, consider a preliminary purification step like a solvent wash or basic extraction before recrystallization.
Decomposition on Silica Gel For sensitive derivatives, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a suitable amine before chromatography.
Incomplete Sublimation Ensure the vacuum is sufficiently high and the temperature is optimized for your specific derivative. The collection surface should be adequately cooled.
Problem 2: Persistent Impurities After a Single Purification Step
Potential Cause Troubleshooting Step
Co-elution of Isomers in Chromatography Optimize the solvent system (eluent polarity). Consider using a heated column as described in the FAQs.[1] A shallower gradient or isocratic elution may improve resolution.[3]
Similar Solubility of Product and Impurity Try a different recrystallization solvent or a multi-solvent system. A sequential purification approach (e.g., chromatography followed by recrystallization) is often necessary.
Formation of an Azeotrope During Solvent Removal After extraction, wash the organic layer thoroughly with water or brine to remove residual water-miscible solvents before evaporation.[6]
Presence of Highly Polar Impurities Pass the crude organic extract through a plug of silica gel to remove baseline impurities before concentrating and attempting further purification.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethyl acetate, toluene, or acetone).[3][4]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice-water bath to maximize yield.[3]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol for Isomer Separation
  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial eluent (e.g., a non-polar mixture of cyclohexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with a low polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.

  • Heated Column (for Isomers): For difficult separations, use a jacketed column with a circulating water bath to maintain a temperature of 60°C. Pre-heat the eluent to the same temperature.[1]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Sublimation Protocol
  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Vacuum Application: Evacuate the apparatus to a high vacuum.

  • Heating: Gently heat the apparatus. The temperature should be high enough to cause sublimation but below the melting point to avoid decomposition.

  • Collection: The purified this compound will deposit as crystals on the cold finger or the cooler parts of the apparatus.

  • Recovery: Carefully scrape the purified crystals from the collection surface.

Quantitative Data

The following table summarizes representative yields from the Reuben G. Jones synthesis of 2-hydroxypyrazines under various conditions, which can give an indication of the initial purity and the prevalence of isomeric impurities.

Table 1: Condensation Trials Between Phenylglyoxal and Alanine Amide [8]

EntryTemperature (°C)Base (Equivalents)SolventYield of 3,5-isomer (%)Yield of 3,6-isomer (%)
1-78NaOH (2.5)MeOH524
2-78NaOH (2.5)MeOH683
3-78NaOH (2.5)MeOH714
10-78NEt4OH (2.5)MeOH763
11-78NaOH (2.5)MeOH851

Visualizations

Experimental Workflow for Purification

General Purification Workflow for Crude this compound crude Crude this compound ext Liquid-Liquid Extraction crude->ext conc Concentration ext->conc purify Purification Step conc->purify recryst Recrystallization purify->recryst Option 1 chrom Column Chromatography purify->chrom Option 2 sub Sublimation purify->sub Option 3 analysis Purity Analysis (NMR, HPLC) recryst->analysis chrom->analysis sub->analysis pure Pure this compound analysis->pure Purity Confirmed Troubleshooting Isomer Separation start Isomers Not Separated by Standard Column Chromatography q1 Have you optimized the eluent system? start->q1 sol_opt Perform gradient optimization or try different solvent systems (e.g., toluene-based). q1->sol_opt No q2 Is separation still poor? q1->q2 Yes a1_yes Yes a1_no No sol_opt->q2 heated_col Implement heated column chromatography (60°C). q2->heated_col Yes success Successful Separation q2->success No a2_yes Yes a2_no No heated_col->success recryst_alt Consider derivatization or an alternative purification technique like preparative HPLC. heated_col->recryst_alt If still unsuccessful

References

Technical Support Center: 2-Hydroxypyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with by-product formation in 2-hydroxypyrazine synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides practical advice for overcoming common pitfalls in this compound synthesis, presented in a question-and-answer format.

Q1: What are the most common by-products in this compound synthesis, and what causes their formation?

A1: The formation of by-products is a common challenge. The most prevalent impurities depend on the specific synthetic route, but for the widely used Reuben G. Jones synthesis (condensation of a 1,2-dicarbonyl with an α-aminoamide), you can expect the following:

  • Regioisomers: When using an unsymmetrical 1,2-dicarbonyl compound (like methylglyoxal (B44143) or phenylglyoxal), the formation of two different positional isomers is a recurrent issue.[1][2] For example, reacting an α-aminoamide with methylglyoxal can yield both a 3,5-substituted and a 3,6-substituted this compound.[3]

  • Cannizzaro Reaction Products: α-ketoaldehydes (glyoxals) can undergo a self-disproportionation reaction (Cannizzaro reaction) in the presence of a strong base, leading to the formation of α-hydroxy acids (e.g., mandelic acid from phenylglyoxal).[1] These are often water-soluble and may be removed during aqueous workup.[1]

  • Starting Material Hydrolysis: The α-aminoamide starting material can be susceptible to hydrolysis under the reaction conditions, reducing the overall yield of the desired pyrazine (B50134).[1]

  • Degradation Products: The pyrazine ring can degrade at excessively high temperatures.[4] Additionally, some this compound derivatives have been noted to be unstable, particularly in the presence of acid.[1]

  • Imidazole (B134444) Derivatives: In syntheses that utilize cellulosic-derived sugars and ammonium (B1175870) hydroxide (B78521), imidazole derivatives can form as significant impurities.[4][5]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A2: Achieving high regioselectivity is a key challenge, especially when starting from α-ketoaldehydes.[1][2] Several reaction parameters can be adjusted to favor the formation of one isomer over the other:

  • Temperature Control: The initial condensation is typically performed at very low temperatures (-78°C to 0°C) to control the exothermic reaction and influence selectivity.[1][6]

  • Base Selection and Stoichiometry: The choice and amount of base are critical. While sodium hydroxide is common, using an organic base like triethylamine (B128534) has been shown to dramatically alter the isomeric ratio, in some cases favoring the formation of the typically minor isomer.[1] Using a reduced amount of sodium hydroxide (e.g., 1.5 equivalents instead of 2.5) can also impact the outcome.[1]

  • Rate of Addition: The rate at which the base is added to the reaction mixture is important for controlling the reaction pathway and minimizing side reactions. A slow, controlled addition is recommended.[1]

Q3: My overall yield is very low. What are the likely causes and how can I improve it?

A3: Low yields can stem from several factors beyond isomer formation:

  • Suboptimal Temperature: While low temperatures are needed initially, the reaction often requires warming to room temperature to proceed to completion.[1][6] However, excessively high temperatures can cause the pyrazine ring to break down.[4] Careful optimization of the temperature profile is necessary.

  • Purity of Starting Materials: Impurities in the 1,2-dicarbonyl or α-aminoamide starting materials can lead to unwanted side reactions and the formation of tars, which complicates purification and reduces yield.[7]

  • Acid Instability: Some this compound derivatives are unstable in acidic conditions.[1] During workup, if you are neutralizing the basic reaction mixture with strong acid, you may be degrading your product. Careful pH control during neutralization is crucial.

  • Inefficient Extraction: The desired product may have some solubility in the aqueous phase, especially if it is a salt.[1] Ensure you are performing an exhaustive extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297), chloroform) to maximize recovery.[3][6][8]

Q4: I am having difficulty purifying my crude product. What are the best methods to separate this compound from its by-products?

A4: Purification can be challenging due to the similar polarities of the desired product and its isomers.

  • Column Chromatography: This is a common method, but separating isomers can be difficult. One effective technique is to use heated columns (e.g., 60°C) and preheated eluents, which can improve the solubility and separation of less soluble isomers.[1] Silica (B1680970) gel can also effectively retain more polar impurities like imidazole derivatives.[5][7]

  • Recrystallization: This can be an effective technique if a suitable solvent system is found. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.[7] Allow the solution to cool slowly to promote the formation of pure crystals.[7]

  • Liquid-Liquid Extraction (LLE): While primarily a workup step, strategic LLE can help remove certain impurities. For example, some minor isomers may be more soluble in an acidic aqueous phase and can be partially removed by washing.[1]

  • Distillation: For products that are sufficiently volatile and thermally stable, distillation can be used to separate them from non-volatile impurities like imidazoles.[5]

Data Presentation: Reaction Parameter Optimization

Optimizing reaction conditions is critical for maximizing yield and minimizing by-product formation. The following tables summarize key parameters from related syntheses.

Table 1: General Parameters for Reuben G. Jones Synthesis

Parameter Typical Range / Condition Rationale & Notes
Temperature -10°C to 5°C (initial addition) Low temperature is crucial to control the exothermic reaction and minimize the formation of side products.[6] The reaction is often allowed to warm to room temperature for completion.[1]
Base Sodium Hydroxide (NaOH) Typically 2.0 equivalents are used when starting with the hydrochloride salt of the α-aminoamide.[3][6]
Solvent Methanol (B129727), Ethanol, Water Methanol is commonly used to dissolve the reactants.[3][6]
Reaction Time 12 - 24 hours Progress should be monitored by an appropriate technique like TLC.[6]

| Stoichiometry | Near-equimolar reactants | A slight excess of the dicarbonyl compound is sometimes employed.[6] |

Table 2: Effect of Base on Isomer Formation (Phenylglyoxal + Phenylalanine Amide)

Base Equivalents Temperature Isomer Ratio (3,5- : 3,6-) Total Yield
NaOH 2.5 -78°C to RT 9:1 55%
Triethylamine 2.5 Room Temp (18h) 0:100 (solely 3,6-) 11%
NaOH 1.5 -78°C to RT 1:1.1 42%

(Data adapted from a study on the Reuben G. Jones synthesis, demonstrating the significant impact of base choice and stoichiometry on regioselectivity.[1])

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-5-methylpyrazine via Cyclocondensation

This protocol is a representative procedure based on the principles of the Reuben G. Jones synthesis.[6]

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve alaninamide hydrochloride (1.0 equivalent) in methanol.

  • Cooling: Cool the solution to between -10°C and 0°C using an appropriate cooling bath (e.g., ice-salt).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.0 equivalents) in water. Slowly add the NaOH solution to the cooled alaninamide solution via the dropping funnel, ensuring the internal temperature does not rise above 5°C.[6]

  • Dicarbonyl Addition: To this basic solution, add a 40% aqueous solution of methylglyoxal (1.1 equivalents) dropwise, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 12-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup & Extraction:

    • Upon completion, carefully neutralize the reaction mixture to pH 6-7 with hydrochloric acid while cooling in an ice bath.

    • Remove the methanol using a rotary evaporator.

    • Extract the remaining aqueous residue exhaustively with ethyl acetate (e.g., 3 times with a volume equal to the aqueous layer).[6]

    • Combine the organic extracts and wash with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Heated Column Chromatography

This protocol is adapted from a method used to successfully separate challenging isomeric mixtures.[1]

  • Column Setup: Prepare a silica gel column equipped with a heating jacket.

  • Eluent Preparation: Prepare the eluent mixture (e.g., cyclohexane/ethyl acetate). Pre-heat the eluent to the desired column temperature before use.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent system and load it onto the column.

  • Elution: Set the column temperature (e.g., 60°C) and begin eluting with the pre-heated solvent mixture.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC/MS to identify those containing the purified desired product and its isomer.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Analytical Detection by GC-MS

For volatile pyrazine derivatives, GC-MS is a powerful analytical tool.[9]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified fraction in a suitable solvent (e.g., ethyl acetate).

  • Derivatization (Optional but Recommended): For 2-hydroxypyrazines, derivatization is often necessary to improve volatility and peak shape. Silylation is a common technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group.[9]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to separate the compounds of interest. An example program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan over a relevant mass range (e.g., m/z 40-400).

  • Analysis: Identify the components by comparing their retention times and mass spectra to known standards or library data.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Potential Products SM1 α-Aminoamide Cond Base (e.g., NaOH) Low Temperature SM1->Cond SM2 Asymmetric 1,2-Dicarbonyl SM2->Cond BP2 Cannizzaro Product (α-Hydroxy Acid) SM2->BP2 Side Reaction (Base) P1 Desired this compound (e.g., 3,5-isomer) Cond->P1 Major Pathway BP1 Isomeric By-product (e.g., 3,6-isomer) Cond->BP1 Side Pathway (Regioselectivity)

Caption: Key reaction pathways in this compound synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants (α-Aminoamide + Dicarbonyl) B 2. Add Base at Low Temp A->B C 3. Stir & Warm to RT B->C D 4. Monitor by TLC C->D E 5. Neutralize Reaction D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography or Recrystallization G->H Crude Product I 9. Characterize Product (GC-MS, NMR) H->I Troubleshooting_Logic Start Problem Encountered Q1 Low Yield? Start->Q1 Q2 Mixture of Isomers? Start->Q2 Q3 Unknown Impurities? Start->Q3 A1 Check Temp Control (Too high/low?) Q1->A1 Yes A2 Verify Starting Material Purity Q1->A2 Yes A3 Optimize Workup pH (Avoid acid degradation) Q1->A3 Yes Q2->A1 Yes A4 Adjust Base Type or Stoichiometry Q2->A4 Yes A5 Control Rate of Base Addition Q2->A5 Yes Q3->A2 Yes A6 Analyze by GC-MS (Identify by-products) Q3->A6 Yes A7 Consider Cannizzaro or Hydrolysis side reactions Q3->A7 Yes

References

Optimizing temperature and pressure for 2-Hydroxypyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-hydroxypyrazine. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during this synthesis.

Experimental Protocols

The most common and effective method for synthesizing 2-hydroxypyrazines is the Reuben G. Jones synthesis.[1] This method involves the base-catalyzed condensation of a 1,2-dicarbonyl compound with an α-aminoamide.[1]

Representative Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Reuben G. Jones synthesis.

Materials:

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve glycinamide hydrochloride (1.0 equivalent) in methanol.

  • Cool the solution to a temperature between -10°C and 0°C using a cooling bath.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.0 equivalents) in water.

  • Slowly add the sodium hydroxide solution to the cooled glycinamide hydrochloride solution via the dropping funnel, ensuring the temperature does not rise above 5°C.

  • To this basic solution, add a 40% aqueous solution of glyoxal (1.1 equivalents) dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for 1-2 hours.

  • Slowly warm the reaction mixture to room temperature and continue stirring for an additional 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture to a pH of 6-7 with hydrochloric acid.

  • Remove the methanol from the mixture using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation: Optimizing Reaction Parameters

ParameterRecommended Range/ValueEffect on Yield and PurityNotes
Temperature -10°C to 5°C (initial addition) Crucial for minimizing side products and controlling the exothermic reaction. [1] Higher temperatures can lead to the formation of undesired byproducts through side reactions like the Cannizzaro reaction of the glyoxal.[2]A rapid addition of base, even at very low temperatures like -78°C, can cause a local temperature increase that is detrimental to the yield.[2] Starting the reaction at room temperature (20°C) has been shown to lead to very poor results.[2]
Room Temperature (post-addition) Allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours) can help drive the reaction to completion.[1]
Pressure Atmospheric Pressure No significant effect on yield or purity has been reported. The Reuben G. Jones synthesis is typically conducted under standard atmospheric conditions.

Mandatory Visualization

OptimizationWorkflow Logical Workflow for Optimizing this compound Synthesis cluster_start Initial Setup cluster_optimization Parameter Optimization cluster_analysis Analysis and Refinement Start Define Synthesis Scale (e.g., 0.2 mol) Precursors Select Precursors: - 1,2-Dicarbonyl (e.g., Glyoxal) - α-Aminoamide (e.g., Glycinamide) Start->Precursors Temp Temperature Screening (-10°C, 0°C, 10°C) Precursors->Temp Base Base Addition Rate (Slow vs. Fast Dropwise) Temp->Base Time Reaction Time Course (e.g., 12h, 18h, 24h) Base->Time Analysis Analyze Yield and Purity (TLC, GC-MS, NMR) Time->Analysis Decision Optimal Conditions Identified? Analysis->Decision Decision->Temp No, Re-evaluate Parameters End Final Optimized Protocol Decision->End Yes

Caption: Logical workflow for optimizing temperature and other key parameters in this compound synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reactionExtend the reaction time at room temperature after the initial low-temperature addition. Ensure proper and efficient stirring throughout the reaction.
Suboptimal reaction conditionsStrictly maintain the recommended low temperature during the addition of base and dicarbonyl. A local increase in temperature can significantly reduce the yield.[2] Ensure the reaction medium is sufficiently basic (pH > 10) after the addition of NaOH.[1]
Impure starting materialsUse high-purity glyoxal and glycinamide hydrochloride. Impurities can lead to unwanted side reactions.
Formation of Multiple Products (Low Purity) Side reactions due to high temperatureAs stated above, meticulous temperature control is critical to prevent side reactions. A slow, dropwise addition of reagents at low temperatures is essential.[2]
Regioselectivity issues (with unsymmetrical precursors)The Reuben G. Jones synthesis can sometimes yield a mixture of isomers if unsymmetrical dicarbonyls or aminoamides are used.[2] Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer.
Product Degradation Harsh workup conditionsSome 2-hydroxypyrazines can be unstable in the presence of strong acids.[2] During neutralization, add the acid slowly and avoid making the solution strongly acidic.
Difficulty in Product Isolation Product is soluble in the aqueous phaseIf the product has some water solubility, perform multiple extractions with an organic solvent like ethyl acetate to maximize recovery.
Inefficient recrystallizationChoose a solvent that dissolves the this compound well at high temperatures but poorly at low temperatures. Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can lead to the precipitation of an impure solid.[3]

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature crucial for the synthesis of this compound?

A1: A low temperature is essential to control the exothermic nature of the condensation reaction and to minimize the occurrence of side reactions. A key side reaction is the Cannizzaro reaction of the 1,2-dicarbonyl compound (e.g., glyoxal), which is promoted by the basic conditions and higher temperatures.[2] This side reaction consumes the starting material and reduces the overall yield of the desired this compound.

Q2: What is the role of the strong base (NaOH) in this reaction?

A2: The strong base is required to deprotonate the amino group of the α-aminoamide, which then acts as a nucleophile to attack the carbonyl carbons of the 1,2-dicarbonyl compound, initiating the cyclization process.[1]

Q3: Can other bases be used instead of sodium hydroxide?

A3: While sodium hydroxide is commonly used, other strong bases can potentially be employed. However, the choice of base can affect the reaction's outcome, including the regioselectivity when using unsymmetrical precursors. It is important to ensure the base is strong enough to deprotonate the aminoamide under the reaction conditions.

Q4: My reaction mixture turned dark brown/black. Is this normal?

A4: The formation of colored byproducts is common in this type of condensation reaction, especially if the temperature is not well-controlled. While a color change is expected, a very dark or tarry mixture may indicate significant byproduct formation and potentially a lower yield of the desired product.

Q5: How can I effectively purify the crude this compound?

A5: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, selecting an appropriate solvent system is key.[3] Column chromatography on silica (B1680970) gel can be effective for separating the desired product from more polar or less polar impurities. The choice of eluent will depend on the specific polarity of the this compound derivative being synthesized.

References

Technical Support Center: Efficient Synthesis of 2-Hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the efficient synthesis of 2-hydroxypyrazine. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for catalyst selection.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, with a focus on the widely used base-catalyzed condensation method.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in this compound synthesis can be attributed to several factors. Here are common causes and their respective solutions:

  • Suboptimal Base Concentration: The amount of base is critical. An insufficient amount may lead to an incomplete reaction, while an excess can promote side reactions. It is crucial to carefully control the stoichiometry. For instance, in the Reuben G. Jones synthesis, using 1.5 equivalents of sodium hydroxide (B78521) has been shown to be effective.[1]

  • Rate of Reagent Addition: The speed at which the base is added to the reaction mixture significantly impacts the outcome. A rapid addition can lead to localized high concentrations, fostering side reactions. A slow, controlled addition rate is recommended.[1]

  • Reaction Temperature: Temperature control is vital. The initial condensation is typically carried out at low temperatures (e.g., -30°C to 0°C) to minimize side reactions.[1] Allowing the reaction to warm to room temperature should be done gradually.

  • Purity of Starting Materials: Impurities in the α-dicarbonyl compound or the α-aminoamide can lead to the formation of undesired byproducts. Ensure the purity of your reactants before starting the synthesis.

  • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction is stalling, a slight increase in temperature or extended reaction time might be necessary. However, be cautious as prolonged heating can also lead to degradation.

Question: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?

Answer: Regioselectivity is a common challenge, especially when using unsymmetrical α-ketoaldehydes. The formation of 3,5- and 3,6-substituted 2-hydroxypyrazines can occur. Here are some strategies to enhance regioselectivity:

  • Choice of Base: The base used can influence the isomeric ratio. For example, using triethylamine (B128534) as a base has been reported to favor the formation of a single isomer in some cases, although potentially with a lower overall yield compared to sodium hydroxide.[1]

  • Reaction Conditions: Fine-tuning the reaction temperature and the rate of base addition can also affect the regioselectivity. It is recommended to optimize these parameters for your specific substrates.

  • Protecting Groups: In some instances, employing protecting group strategies on one of the carbonyl groups of the dicarbonyl compound can direct the reaction towards the desired isomer.

Question: The purification of my this compound product is proving difficult. What are the best practices?

Answer: Purification can be challenging due to the polarity of the this compound ring and the presence of reaction byproducts.

  • Extraction: After quenching the reaction, typically with an acid, extraction with an appropriate organic solvent is a common first step. The choice of solvent will depend on the specific solubility of your this compound derivative.

  • Column Chromatography: Silica (B1680970) gel column chromatography is frequently used for purification. A gradient elution with a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a polar solvent (like ethyl acetate) is often effective. In some cases, heating the column and the eluent can improve the separation of isomers.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain a high-purity compound.

Catalyst Selection for this compound Synthesis

The most established and widely documented method for synthesizing 2-hydroxypyrazines is the base-catalyzed Reuben G. Jones synthesis, which involves the condensation of an α-dicarbonyl compound with an α-aminoamide.[1][2] The choice of base and reaction conditions can significantly impact the yield and purity of the product.

Base-Catalyzed Synthesis

The following table summarizes the performance of different bases in the condensation of phenylglyoxal (B86788) and alanine (B10760859) amide.

BaseEquivalentsTemperature (°C)Reaction Time (h)Yield (%)Notes
Sodium Hydroxide (NaOH)2.5-78 to 201874Good yield for the 3,5-substituted isomer.[1]
Sodium Hydroxide (NaOH)1.5-78 to 201865A lower amount of base can still provide a good yield.[1]
Triethylamine (Et3N)Not specifiedRoom Temp.1811Highly selective for a single isomer, but with a significantly lower yield.[1]
Tetrabutylammonium Hydroxide (TBAH)Not specified-78 to 201876Offers a marginally better yield compared to NaOH under similar conditions.[1]
Transition Metal Catalysis: An Emerging Area

While the base-catalyzed methods are prevalent, research into transition metal-catalyzed synthesis of the pyrazine (B50134) core is an active area. Methodologies like the dehydrogenative coupling of 2-amino alcohols using manganese pincer complexes have been reported for the synthesis of substituted pyrazines.[3][4] However, specific applications and detailed protocols for the direct synthesis of 2-hydroxypyrazines using these methods are not yet widely established. These approaches offer potential for more sustainable and atom-economical routes in the future.

Biocatalysis: A Green Alternative

Biocatalysis presents a green and highly selective alternative for the synthesis of nitrogen-containing heterocycles. While the chemoenzymatic synthesis of some pyrazine derivatives has been demonstrated, for example, using L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, specific enzymatic routes to this compound are still under exploration.[5] The development of novel biocatalysts could offer significant advantages in terms of selectivity and milder reaction conditions.

Experimental Protocols

Detailed Protocol for Base-Catalyzed this compound Synthesis (Reuben G. Jones Method)

This protocol is a general guideline for the synthesis of 3,5-substituted-2-hydroxypyrazines.[1]

Materials:

  • α-ketoaldehyde (1 equivalent)

  • Hydrochloride salt of α-aminoamide (1 equivalent)

  • Methanol (B129727)

  • Concentrated sodium hydroxide solution

  • Concentrated hydrochloric acid

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Disperse the α-ketoaldehyde and the hydrochloride salt of the α-aminoamide in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to the desired low temperature (typically between -78°C and -30°C) using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add a concentrated solution of sodium hydroxide dropwise to the cooled suspension while stirring vigorously.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (monitor by TLC).

  • Once the reaction is complete, carefully quench the reaction by adding concentrated hydrochloric acid until the solution is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Mix α-ketoaldehyde and α-aminoamide HCl in Methanol cooling 2. Cool suspension to -78°C to -30°C reactants->cooling base_addition 3. Slow dropwise addition of concentrated NaOH cooling->base_addition stirring 4. Warm to RT and stir (Monitor by TLC) base_addition->stirring quench 5. Quench with conc. HCl stirring->quench extraction 6. Extract with organic solvent quench->extraction purification 7. Purify by chromatography or recrystallization extraction->purification product Pure this compound purification->product

Caption: Workflow for the base-catalyzed synthesis of this compound.

troubleshooting_low_yield Troubleshooting Guide for Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Incorrect Base Concentration start->cause1 cause2 Improper Temperature Control start->cause2 cause3 Fast Reagent Addition start->cause3 cause4 Impure Starting Materials start->cause4 sol1 Optimize base equivalents (e.g., 1.5 - 2.5 eq.) cause1->sol1 sol2 Maintain low initial temp. and slow warming cause2->sol2 sol3 Ensure slow, dropwise addition of base cause3->sol3 sol4 Verify purity of reactants (e.g., NMR, melting point) cause4->sol4

Caption: A logical guide to troubleshooting low reaction yields.

References

Technical Support Center: 2-Hydroxypyrazine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of 2-Hydroxypyrazine production. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-hydroxypyrazines, and what are its primary limitations?

A1: The most prevalent method is the Reuben G. Jones synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an α-aminoamide using a base, typically at low temperatures.[1][2] While effective, a significant limitation of this method, especially when starting with α-ketoaldehydes, is the issue of regioselectivity, often leading to the formation of multiple isomers (e.g., 3,5- and 3,6-substituted 2-hydroxypyrazines).[1][2] The separation of these isomers can be challenging.[1]

Q2: We are observing a significant drop in yield and a change in the isomer ratio of our this compound product upon scaling up the reaction. What are the likely causes?

A2: A decrease in yield and altered isomer ratio during scale-up are common challenges. The primary causes often relate to mass and heat transfer limitations in larger reactors.[3][4] Key factors include:

  • Inefficient Mixing: Inadequate agitation can lead to localized concentrations of reactants and non-uniform temperature distribution.[3]

  • Poor Temperature Control: The condensation reaction is often exothermic and performed at low temperatures. Larger volumes can create thermal gradients, leading to "hot spots" that can promote side reactions and affect regioselectivity.[1][3]

  • Rate of Reagent Addition: The speed at which the base is added is a critical parameter that influences the reaction outcome.[1] This rate can be more difficult to control consistently in larger vessels.

Q3: How critical is the choice of base and its concentration in the synthesis of 2-hydroxypyrazines?

A3: The choice of base and its concentration are highly critical and can significantly impact both the yield and the regioselectivity of the reaction.[1] For instance, using an organic base like triethylamine (B128534) has been shown to yield different isomer ratios compared to an inorganic base like sodium hydroxide.[1] The number of equivalents of the base used is also a key parameter to optimize.[1]

Q4: What are some common impurities we should look out for in our final this compound product?

A4: Besides the starting materials and solvents, the most common impurities are constitutional isomers of the desired this compound. The specific isomers formed will depend on the structures of the 1,2-dicarbonyl and α-aminoamide used. Minor side reactions that are insignificant at a small scale can become more pronounced during scale-up, leading to an amplification of these impurities.[3]

Q5: Are there any known stability issues with this compound products?

A5: Yes, some this compound derivatives have been reported to be unstable, particularly in the presence of acid.[1] This is an important consideration during the reaction workup and purification stages.

Troubleshooting Guide

This guide provides solutions to specific issues that may be encountered during the scale-up of this compound production.

Issue Potential Cause Recommended Solution
Low Yield Inefficient mixing in the reactor.Ensure the agitator design and speed are suitable for the reactor geometry and viscosity of the reaction mixture to maintain homogeneity.[3]
Poor temperature control leading to side reactions.Monitor the internal reaction temperature closely. Ensure the reactor's cooling system can efficiently manage the reaction exotherm at a larger scale. Consider a slower, controlled addition of reagents to manage heat evolution.[4]
Suboptimal reaction conditions (e.g., base, solvent, temperature).Re-optimize reaction parameters at the larger scale. Refer to the table below for the impact of different parameters.[1][5]
Inconsistent Isomer Ratio Variations in the rate of base addition.Implement a calibrated pump for the controlled, consistent addition of the base. The rate of addition is a critical parameter for regioselectivity.[1]
Temperature fluctuations within the reactor.Improve temperature control and monitoring to ensure a uniform temperature profile throughout the reaction mixture.[3]
Difficult Product Isolation and Purification Co-elution or co-crystallization of isomers.For chromatographic separation, consider using heated columns and preheated eluents, which have been shown to improve the separation of this compound isomers.[1]
Product instability during workup.If the product is acid-sensitive, minimize exposure to acidic conditions during the workup and purification steps.[1]
Reaction Stalls or Proceeds Slowly at Scale Poor mass transfer of reactants.Increase agitation speed or consider a different impeller design to improve mixing efficiency.[3]
Impact of Reaction Parameters on this compound Synthesis

The following table summarizes the influence of key reaction parameters on the synthesis of 2-hydroxypyrazines, based on optimization studies.

Parameter Effect on Yield and Regioselectivity Notes
Temperature Lower temperatures (e.g., -30 °C to -78 °C) are often employed. Temperature control is crucial for selectivity.[1]Thermal gradients in large reactors can be a significant issue.[3]
Base Type The nature of the base (e.g., NaOH, NEt₃, Et₄NOH) can significantly alter the isomer ratio.[1][2]Organic bases like triethylamine may favor the formation of different isomers compared to sodium hydroxide.[1]
Base Equivalents The molar ratio of the base to the starting materials affects the yield and isomer distribution.[1]Optimization of base equivalents is a key step in process development.
Base Addition Speed The rate of base addition has been identified as an essential parameter influencing the outcome.[1]Slower, controlled addition is generally recommended.
Solvent The choice of solvent (e.g., methanol) can impact the reaction.[1]Solvent effects should be considered during scale-up.

Experimental Protocols

General Protocol for Reuben G. Jones Synthesis of 2-Hydroxypyrazines

This protocol is a generalized procedure based on literature reports.[1] Optimization will be required for specific substrates and scales.

  • Reaction Setup:

    • Charge a suitable reactor with the α-ketoaldehyde and the hydrochloride salt of the α-aminoamide in a solvent such as methanol.

    • Equip the reactor with an efficient overhead stirrer, temperature probe, and an addition funnel or pump for controlled reagent addition.

  • Cooling:

    • Cool the suspension to the desired low temperature (e.g., -30 °C to -78 °C) with constant stirring.

  • Base Addition:

    • Slowly add a concentrated solution of the chosen base (e.g., sodium hydroxide) to the cooled suspension at a controlled rate.

    • Monitor the internal temperature closely to prevent significant exotherms.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (typically a few hours).

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Workup:

    • Upon completion, the reaction is typically quenched by the addition of acid (e.g., concentrated hydrochloric acid).[1]

    • The workup procedure may involve neutralization and extraction of the product with an appropriate organic solvent.[1]

  • Purification:

    • The crude product is then purified. Given the challenges in separating isomers, specialized chromatographic techniques, such as using heated columns, may be necessary.[1]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with α-ketoaldehyde, α-aminoamide HCl, and Solvent B Cool to -30°C to -78°C A->B C Controlled Addition of Base B->C D Warm to Room Temp & Stir C->D E Monitor Reaction (TLC/HPLC) D->E F Quench with Acid E->F If Complete G Neutralize & Extract F->G H Purify Crude Product (e.g., Heated Column Chromatography) G->H I Isolate Pure This compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield in Scale-Up

G cluster_investigate Investigation cluster_solution Solutions Start Low Yield Observed During Scale-Up Check_Mixing Evaluate Mixing Efficiency (Agitator, Speed) Start->Check_Mixing Check_Temp Analyze Temperature Profile (Hot Spots, Gradients) Start->Check_Temp Check_Addition Review Reagent Addition (Rate, Method) Start->Check_Addition Sol_Mixing Optimize Agitation Check_Mixing->Sol_Mixing Inefficient Sol_Temp Improve Heat Transfer/ Slow Reagent Addition Check_Temp->Sol_Temp Non-uniform Sol_Addition Implement Controlled Addition (Pump) Check_Addition->Sol_Addition Inconsistent Result Improved Yield Sol_Mixing->Result Sol_Temp->Result Sol_Addition->Result

Caption: Troubleshooting flowchart for addressing low yield in scale-up.

References

Technical Support Center: Degradation Pathways of 2-Hydroxypyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the experimental analysis of 2-hydroxypyrazine and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during stability studies and analytical method development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: While specific degradation pathways for this compound are not extensively reported in publicly available literature, based on the general chemistry of pyrazines and related heterocyclic compounds, the primary degradation pathways under forced degradation conditions are expected to be hydrolysis, oxidation, and photolysis. The pyrazine (B50134) ring is relatively resistant to oxidation, but degradation can be induced under stress conditions.[1][2]

  • Hydrolysis: Under acidic or basic conditions, the lactam (or enol) form of this compound may be susceptible to ring-opening.

  • Oxidation: Strong oxidizing agents can lead to the formation of N-oxides or ring-cleavage products.[1][3]

  • Photolysis: Exposure to UV light can induce photochemical reactions, potentially leading to rearrangement or cleavage of the pyrazine ring.

Q2: What are the expected degradation products of this compound?

A2: Definitive degradation products for this compound are not well-documented. However, based on the predicted degradation pathways, potential products could include:

  • From Hydrolysis: Ring-opened products such as amino acids or their derivatives.

  • From Oxidation: this compound-N-oxides. Further oxidation could lead to smaller, more polar fragments.

  • From Photolysis: Isomeric products or ring-contracted species.

Q3: Which analytical techniques are most suitable for studying the degradation of this compound derivatives?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the primary tool for separating the parent compound from its degradation products and for quantification.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the definitive structural characterization of isolated degradation products.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable for volatile derivatives or after a derivatization step to increase volatility and thermal stability.[5]

Troubleshooting Guides

Chromatography Troubleshooting

Issue: Poor peak shape (tailing or fronting) for this compound in reversed-phase HPLC.

  • Possible Cause: this compound is a polar compound, and its basic nitrogen atoms can interact with acidic residual silanols on the silica-based stationary phase.

  • Solution:

    • Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure it is either fully protonated or deprotonated. For basic compounds like pyrazines, a lower pH (e.g., 2.5-4) is often beneficial.[6]

    • Use of Mobile Phase Additives: Add a competing base, such as triethylamine (B128534) (TEA) at a low concentration (0.1-0.5%), to the mobile phase to mask the active silanol (B1196071) sites.[6]

    • Employ a Highly Deactivated Column: Use a column with advanced end-capping or an embedded polar group (EPG) stationary phase designed for polar analytes.[6]

Issue: Co-elution of degradation products with the main this compound peak.

  • Possible Cause: The chromatographic conditions are not optimized for the separation of structurally similar compounds.

  • Solution:

    • Gradient Optimization: Develop a gradient elution method with a shallow gradient to improve the resolution of closely eluting peaks.

    • Change Stationary Phase: If gradient optimization is insufficient, try a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase.

    • Vary Mobile Phase Organic Modifier: Switching from acetonitrile (B52724) to methanol, or using a combination of both, can alter the selectivity of the separation.

Issue: My this compound derivative appears to be degrading on the silica (B1680970) gel during flash chromatography.

  • Possible Cause: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.

  • Solution:

    • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading the sample.[6]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina (B75360) or a bonded silica phase such as diol or amine.[6]

    • Reversed-Phase Flash Chromatography: If the compound has sufficient hydrophobic character, reversed-phase flash chromatography can be a good alternative.[6]

Sample Preparation & Analysis Troubleshooting

Issue: I am struggling to get sharp signals in the ¹H NMR spectrum of my pyrazine derivative.

  • Possible Cause: Signal broadening in the NMR spectra of pyrazine derivatives can be due to the quadrupolar effects of the nitrogen atoms.

  • Solution:

    • Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen the signals by altering relaxation rates.

    • Solvent Effects: Try acquiring spectra in different deuterated solvents as the solvent can influence the electronic environment and molecular tumbling.

    • pH Adjustment: For compounds with acidic or basic sites, the pH of the NMR sample can significantly affect chemical shifts and signal shapes. Consider buffering the sample.

Issue: I cannot detect my this compound derivative using GC-MS.

  • Possible Cause: this compound is a polar compound with low volatility and may not be suitable for direct GC-MS analysis.

  • Solution:

    • Derivatization: Employ a derivatization technique to increase the volatility and thermal stability of the analyte. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common method for this purpose.[5]

Quantitative Data Summary

Stress ConditionParameters% Degradation (Example)Number of Degradation ProductsObservations
Acid Hydrolysis 1N HCl, 80°C, 4 hours15.2%2Major degradation product at RRT 0.85
Base Hydrolysis 1N NaOH, 80°C, 2 hours25.8%3Significant degradation with multiple products
Oxidative Degradation 6% H₂O₂, RT, 24 hours8.5%1One major degradation product observed
Thermal Degradation Dry heat, 105°C, 48 hours< 2%0Compound is thermally stable
Photolytic Degradation UV light (254 nm), 48 hours5.1%1Minor degradation observed

Experimental Protocols

Stability-Indicating HPLC-UV Method for this compound Derivatives

This protocol is adapted from a validated method for 2-hydroxy-5-methylpyrazine (B48312) and should be optimized and validated for the specific derivative under investigation.[4]

1. Materials and Reagents:

  • This compound derivative reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (B84403) (KH₂PO₄) (Analytical grade)

  • Orthophosphoric Acid (H₃PO₄) (Analytical grade)

  • Water (Deionized, filtered through a 0.22 µm filter)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and acetonitrile. The ratio should be optimized (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 25°C

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 270 nm)

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase (e.g., 100 µg/mL) and dilute to a suitable working concentration (e.g., 10 µg/mL).

  • Sample Solution: Prepare the sample in the mobile phase to a similar concentration as the standard solution.

5. Forced Degradation Study Protocol: [4]

  • Acid Hydrolysis: Dissolve the sample in 1N HCl and heat at 80°C for a specified time (e.g., 4 hours). Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Dissolve the sample in 1N NaOH and heat at 80°C for a specified time (e.g., 2 hours). Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Treat the sample with 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (e.g., 254 nm) for 48 hours.

Visualizations

Proposed Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation 2_HP This compound Ring_Opened Ring-Opened Products (e.g., Amino Acid Derivatives) 2_HP->Ring_Opened Acid/Base Hydrolysis 2_HP_Ox This compound N_Oxide This compound-N-oxide 2_HP_Ox->N_Oxide Oxidation (e.g., H₂O₂) Ring_Cleavage Ring Cleavage Products N_Oxide->Ring_Cleavage Further Oxidation 2_HP_Photo This compound Isomers Isomeric Products 2_HP_Photo->Isomers UV Light

Caption: Proposed degradation pathways for this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Standard Prepare Standard Solution HPLC HPLC-UV Analysis Standard->HPLC Sample Prepare Sample Solution Acid Acid Hydrolysis Sample->Acid Base Base Hydrolysis Sample->Base Oxidation Oxidation Sample->Oxidation Thermal Thermal Sample->Thermal Photo Photolysis Sample->Photo Sample->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Data Analysis & Reporting LCMS->Data

Caption: General workflow for forced degradation studies.

References

Technical Support Center: 2-Hydroxypyrazine and its Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxypyrazine and its reagents.

Frequently Asked Questions (FAQs)

Q1: How should this compound be handled and stored to minimize moisture exposure?

A1: this compound is a moisture-sensitive compound and should be handled with care to prevent degradation and ensure experimental reproducibility.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The use of a desiccator containing a suitable drying agent is highly recommended for long-term storage.

  • Handling: When in use, minimize the compound's exposure to atmospheric moisture. It is best practice to handle this compound in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). If a glovebox is not available, work quickly and ensure the container is sealed promptly after dispensing. Always use dry glassware and utensils.

Q2: What are the visible signs of moisture contamination in this compound?

A2: While subtle at low levels, significant moisture contamination in solid this compound may lead to clumping or changes in its crystalline appearance. For definitive quantification of water content, analytical methods are necessary.

Q3: How can I quantitatively determine the moisture content in my this compound sample?

A3: Karl Fischer titration is the most specific and widely used method for accurately determining the water content in organic compounds.[2][3][4][5] This technique can precisely quantify even trace amounts of water. Other methods like thermogravimetric analysis (TGA) can indicate loss on drying, which may include volatiles other than water.[6]

Q4: My this compound appears discolored. What could be the cause?

A4: Discoloration can be a sign of degradation, which may be initiated by moisture, light, or impurities. Store the compound as recommended, protected from light. If you suspect degradation, it is advisable to use a fresh batch for sensitive reactions.

Troubleshooting Guide: Synthesis of 2-Chloropyrazine (B57796)

A common application of this compound is its conversion to 2-chloropyrazine using reagents like phosphoryl chloride (POCl₃). This reaction is highly sensitive to moisture.

Issue 1: Low or no yield of 2-chloropyrazine.

Potential Cause Troubleshooting Step
Moisture contamination of reagents or glassware. All glassware must be rigorously dried before use (e.g., flame-dried or oven-dried at >120°C for several hours) and cooled under an inert atmosphere. Ensure this compound is anhydrous. Use a fresh, unopened bottle of POCl₃ or ensure it has been properly stored to prevent hydrolysis.
Decomposition of POCl₃. POCl₃ reacts violently with water to form phosphoric acid and hydrogen chloride gas.[2][7][8] Even exposure to atmospheric moisture can lead to its degradation.[2][7] Use of degraded POCl₃ will result in poor or no chlorination.
Incomplete reaction. Ensure the reaction temperature and time are adequate. The reaction often requires heating.[7][9] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Loss of product during work-up. 2-chloropyrazine can be volatile. Avoid excessive heat during solvent removal. The quenching of the reaction mixture is highly exothermic and must be done carefully by slowly adding the reaction mixture to ice.

Issue 2: Formation of unexpected by-products.

Potential Cause Troubleshooting Step
Presence of water leading to side reactions. Moisture will react with POCl₃, reducing its availability for the chlorination reaction and potentially leading to the formation of phosphate (B84403) by-products. Maintaining strictly anhydrous conditions is critical.
Reaction with solvent. If a solvent is used, ensure it is anhydrous and inert under the reaction conditions. Some reactions are performed neat (solvent-free).[9][10][11]

Quantitative Data Summary

Moisture Sensitivity of Reagents

ReagentFormulaReaction with WaterStorage Recommendations
Phosphoryl ChloridePOCl₃Reacts violently and exothermically to produce phosphoric acid and HCl gas.[2][7][8] Fumes in moist air.[2][7]Store in a tightly sealed, corrosion-resistant container under an inert atmosphere in a cool, dry, well-ventilated area.
Phosphorus PentachloridePCl₅Reacts violently with water to form phosphoryl chloride and HCl, and with excess water, phosphoric acid and HCl.[9] Fumes in moist air.Store in a tightly sealed container in a cool, dry place, away from moisture. Long-term storage in sealed ampoules is recommended.[9]

Experimental Protocols

Protocol 1: Determination of Water Content in this compound by Karl Fischer Titration

This protocol provides a general guideline. Specific parameters should be optimized for the instrument in use.

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state with the Karl Fischer reagent.

  • Sample Preparation: Accurately weigh a suitable amount of this compound in a dry, tared container. The sample size will depend on the expected water content and the titrator's sensitivity.

  • Titration: Quickly transfer the sample to the titration vessel, ensuring minimal exposure to the atmosphere. Start the titration. The instrument will automatically dispense the Karl Fischer reagent and detect the endpoint.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed.

Protocol 2: Synthesis of 2-Chloropyrazine from this compound (Solvent-Free Method)

This protocol is adapted from a literature procedure for the large-scale, solvent-free chlorination of hydroxy-heterocycles.[9][11] Extreme caution must be exercised when working with POCl₃. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add this compound.

  • Reagent Addition: Carefully add one molar equivalent of phosphoryl chloride (POCl₃) to the flask.

  • Reaction: Heat the reaction mixture in a sealed reactor at 160°C for 2 hours.[11]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • CAUTION: Highly exothermic reaction. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the pH is between 8 and 9.[9]

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloropyrazine.

  • Purification: The crude product can be purified by distillation or column chromatography.

Visualizations

experimental_workflow Experimental Workflow: Synthesis of 2-Chloropyrazine reagents 1. Reagent Preparation (Anhydrous this compound, POCl₃) reaction 2. Reaction (Heating at 160°C, 2h) reagents->reaction Equimolar POCl₃ quench 3. Quenching (Slow addition to ice) reaction->quench neutralize 4. Neutralization (Adjust pH to 8-9) quench->neutralize extract 5. Extraction (Organic Solvent) neutralize->extract purify 6. Purification (Distillation/Chromatography) extract->purify product 2-Chloropyrazine purify->product

Caption: Workflow for the synthesis of 2-chloropyrazine.

troubleshooting_logic Troubleshooting Low Yield in 2-Chloropyrazine Synthesis start Low or No Yield check_moisture Check for Moisture Contamination? start->check_moisture check_reagents Check Reagent Quality? start->check_reagents check_conditions Check Reaction Conditions? start->check_conditions solution_moisture Solution: - Flame/oven-dry all glassware. - Use anhydrous starting material. - Handle under inert atmosphere. check_moisture->solution_moisture Yes solution_reagents Solution: - Use a fresh bottle of POCl₃. - Ensure proper storage of reagents. check_reagents->solution_reagents Yes solution_conditions Solution: - Monitor reaction by TLC/GC. - Ensure adequate temperature and time. check_conditions->solution_conditions Yes

Caption: Troubleshooting logic for low yield.

signaling_pathway Reaction Pathway of Moisture with POCl₃ cluster_reactants Reactants cluster_products Products POCl3 POCl₃ (Phosphoryl Chloride) H3PO4 H₃PO₄ (Phosphoric Acid) POCl3->H3PO4 Reacts with HCl HCl (Hydrogen Chloride Gas) POCl3->HCl Reacts with H2O H₂O (Water/Moisture) H2O->H3PO4 H2O->HCl

References

Validation & Comparative

A Comparative Guide to 2-Hydroxypyrazine and Aminopyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazine (B50134) core stands out as a privileged scaffold, integral to the structure of numerous biologically active compounds. Among its derivatives, 2-hydroxypyrazine and aminopyrazine have garnered significant attention for their versatile roles in the development of novel therapeutics. This guide provides an objective comparison of these two key pyrazine scaffolds, supported by available experimental data, to aid researchers in selecting the appropriate building block for their drug discovery programs.

Physicochemical Properties: A Tale of Two Tautomers and a Versatile Amine

The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound and aminopyrazine present distinct characteristics that offer different advantages in drug design.

This compound exists in a tautomeric equilibrium with its 2(1H)-pyrazinone form. This equilibrium can be influenced by the solvent environment and substitution on the pyrazine ring. This tautomerism provides a unique hydrogen-bonding profile, with the ability to act as both a hydrogen bond donor and acceptor, a valuable feature for molecular recognition at target binding sites.

Aminopyrazine, on the other hand, primarily acts as a hydrogen bond donor through its amino group. The nitrogen atoms of the pyrazine ring also serve as hydrogen bond acceptors, a feature often exploited in the design of kinase inhibitors to interact with the hinge region of the kinase domain. The amino group also provides a convenient handle for further chemical modification, allowing for the exploration of a wider chemical space.

A summary of key physicochemical properties is presented in the table below.

PropertyThis compoundAminopyrazineSignificance in Drug Discovery
Molecular Weight 96.09 g/mol 95.10 g/mol Both are small, providing a good starting point for building more complex molecules while adhering to "rule of five" guidelines.
Tautomerism Exists in equilibrium with 2(1H)-pyrazinoneNot applicableOffers versatile hydrogen bonding patterns and can influence binding affinity and selectivity. The specific tautomer present can affect physicochemical properties like solubility and lipophilicity.
Hydrogen Bonding Donor and acceptor capabilitiesPrimarily a donor (amino group) with ring nitrogens as acceptorsCrucial for target interaction and selectivity. The nature of hydrogen bonding can significantly impact binding affinity.
pKa Acidic and basic sites, influenced by tautomerismBasic (amino group)Influences the ionization state at physiological pH, which in turn affects solubility, permeability, and target engagement.
Lipophilicity (logP) Generally low, but influenced by substitution and tautomeric formGenerally low, but can be readily modifiedA key parameter for cell permeability and overall ADME properties. A balance is required for optimal drug-likeness.
Synthetic Accessibility Can be synthesized via methods like the Reuben G. Jones synthesisCommercially available and can be used as a starting material for various derivatives, including drugs like FavipiravirEase of synthesis and derivatization is a critical factor in the early stages of drug discovery.

Synthesis and Derivatization

The synthetic accessibility of a scaffold is a crucial consideration in any drug discovery campaign. Both this compound and aminopyrazine offer viable synthetic routes for the generation of diverse compound libraries.

This compound Synthesis

A classical and important method for the synthesis of 2-hydroxypyrazines is the Reuben G. Jones synthesis . This reaction involves the double condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of a base.

Experimental Protocol: Representative Reuben G. Jones Synthesis of a this compound Derivative

Objective: To synthesize a 3,5-disubstituted-2-hydroxypyrazine.

Materials:

Procedure:

  • Dissolve the α-aminoamide (e.g., alanine amide) in a mixture of ethanol and water at a low temperature (e.g., 0-5 °C).

  • Slowly add an aqueous solution of sodium hydroxide to the reaction mixture while maintaining the low temperature.

  • To this basic solution, add the 1,2-dicarbonyl compound (e.g., phenylglyoxal) dropwise, ensuring the temperature remains low.

  • Stir the reaction mixture at low temperature for several hours, then allow it to warm to room temperature and stir overnight.

  • Neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Aminopyrazine Synthesis and Derivatization

2-Aminopyrazine (B29847) is a commercially available starting material, which simplifies the synthesis of its derivatives. It serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, the antiviral drug Favipiravir is synthesized from 2-aminopyrazine through a multi-step process. The amino group of aminopyrazine is nucleophilic and can readily undergo a variety of chemical transformations, including acylation, alkylation, and participation in coupling reactions, allowing for the facile generation of diverse libraries of compounds.

Biological Activities: A Comparison of Therapeutic Potential

Both this compound and aminopyrazine scaffolds have been incorporated into molecules with a wide range of biological activities, including kinase inhibition and antimicrobial effects.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology and immunology. Both pyrazine scaffolds have proven to be effective hinge-binding motifs in kinase inhibitors.

p300/CBP Histone Acetyltransferase (HAT) Inhibition:

Both this compound and aminopyrazine derivatives have been identified as inhibitors of the histone acetyltransferases p300 and its paralog CBP. These enzymes are critical regulators of gene expression and are implicated in cancer.

A study on 1,4-pyrazine-containing inhibitors of p300/CBP HAT demonstrated that both 2-hydroxy and 2-amino pyrazine derivatives can be potent inhibitors. For example, a derivative containing a this compound core was developed with an IC50 of 5.7 µM against p300 HAT. In the same study, a series of 2-aminopyrazine derivatives were also synthesized, with the most potent compound exhibiting an IC50 of 1.4 µM.

Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK-2) Inhibition:

Aminopyrazine derivatives have been designed and synthesized as potent inhibitors of MK-2, a kinase involved in inflammatory responses. These compounds have shown low micromolar to sub-micromolar IC50 values in enzymatic assays and have demonstrated activity in cellular assays by suppressing TNFα production.

Quantitative Comparison of Kinase Inhibitory Activity

TargetScaffoldRepresentative CompoundIC50Reference
p300 HATThis compoundCompound 35.7 µM
p300 HATAminopyrazineCompound 291.4 µM
MK-2AminopyrazineVarious derivativesLow µM to sub-µM

Experimental Protocol: Representative In Vitro Kinase Inhibition Assay (p300 HAT)

Objective: To determine the in vitro inhibitory activity of a test compound against the p300 histone acetyltransferase.

Materials:

  • Recombinant human p300 HAT domain

  • Histone H3 peptide substrate (e.g., H3 1-21)

  • [3H]-Acetyl-Coenzyme A (radiolabeled cofactor)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Scintillation cocktail and vials

  • Phosphocellulose filter paper

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone H3 peptide substrate, and recombinant p300 HAT enzyme.

  • Add the test compound at various concentrations (or DMSO for control) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding [3H]-Acetyl-Coenzyme A.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0) to remove unincorporated [3H]-Acetyl-CoA.

  • Place the washed filter paper in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Antimicrobial Activity

Aminopyrazine derivatives have a long history of investigation for their antimicrobial properties. For instance, certain 2-(aminoacyl)aminopyrazines have been found to be active against a number of microorganisms. More recently, N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial, antibacterial, and antifungal activities. The most active compound against Mycobacterium tuberculosis H37Rv in one study was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL.

While there is less extensive literature on the antimicrobial activity of this compound derivatives, the pyrazine ring itself is a component of many natural and synthetic antimicrobial agents.

Quantitative Comparison of Antimicrobial Activity

OrganismScaffoldRepresentative CompoundMICReference
Mycobacterium tuberculosis H37RvAminopyrazine3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide12.5 µg/mL
Various microorganismsAminopyrazine2-(aminoacyl)aminopyrazinesActive

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is key to optimizing lead compounds.

For This compound-based p300/CBP inhibitors , SAR studies have indicated that substitution at the 5- and 6-positions of the pyrazine ring with bulky aromatic groups, such as para-bromophenyl groups, is favorable for potent inhibitory activity.

For aminopyrazine-based inhibitors , the amino group often serves as a crucial interaction point. In the case of MK-2 inhibitors, the aminopyrazine core was part of a thiourea-containing scaffold, and subsequent optimization focused on replacing the thiourea (B124793) moiety while maintaining the key interactions of the aminopyrazine. For p300/CBP inhibitors, modifications of the substituent attached to the amino group have been explored to enhance potency.

Signaling Pathways and Experimental Workflows

To provide a clearer context for the biological activities of these compounds, the following diagrams illustrate relevant signaling pathways and a general experimental workflow.

p300_CBP_pathway cluster_upstream Upstream Signals cluster_signaling Signaling Cascades cluster_downstream Downstream Effects Growth Factors Growth Factors Kinase Cascades Kinase Cascades Growth Factors->Kinase Cascades Cytokines Cytokines Cytokines->Kinase Cascades Stress Stress Stress->Kinase Cascades Transcription Factors (e.g., p53, NF-kB) Transcription Factors (e.g., p53, NF-kB) Kinase Cascades->Transcription Factors (e.g., p53, NF-kB) p300/CBP p300/CBP Transcription Factors (e.g., p53, NF-kB)->p300/CBP Histone Acetylation Histone Acetylation p300/CBP->Histone Acetylation Inhibitor Inhibitor Inhibitor->p300/CBP Chromatin Remodeling Chromatin Remodeling Histone Acetylation->Chromatin Remodeling Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Gene Transcription->Cell Proliferation, Survival, Differentiation

Caption: Simplified p300/CBP HAT signaling pathway and point of inhibition.

MK2_pathway cluster_upstream Upstream Stimuli cluster_downstream Downstream Effects Stress Stress p38 MAPK p38 MAPK Stress->p38 MAPK LPS LPS LPS->p38 MAPK Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->p38 MAPK MK-2 MK-2 p38 MAPK->MK-2 TNFa, IL-6 mRNA stabilization TNFa, IL-6 mRNA stabilization MK-2->TNFa, IL-6 mRNA stabilization Inhibitor Inhibitor Inhibitor->MK-2 Inflammation Inflammation TNFa, IL-6 mRNA stabilization->Inflammation

Caption: Simplified MK-2 signaling pathway and point of inhibition.

experimental_workflow Compound Synthesis Compound Synthesis In Vitro Assay (e.g., Kinase Assay) In Vitro Assay (e.g., Kinase Assay) Compound Synthesis->In Vitro Assay (e.g., Kinase Assay) Cell-Based Assay (e.g., Cytotoxicity, Target Engagement) Cell-Based Assay (e.g., Cytotoxicity, Target Engagement) In Vitro Assay (e.g., Kinase Assay)->Cell-Based Assay (e.g., Cytotoxicity, Target Engagement) ADME/Tox Profiling ADME/Tox Profiling Cell-Based Assay (e.g., Cytotoxicity, Target Engagement)->ADME/Tox Profiling In Vivo Efficacy Studies In Vivo Efficacy Studies ADME/Tox Profiling->In Vivo Efficacy Studies Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization Lead Optimization->Compound Synthesis

Caption: General experimental workflow in drug discovery.

Conclusion

Both this compound and aminopyrazine are valuable scaffolds in drug discovery, each with its own set of advantages.

This compound offers a unique tautomeric character, providing versatile hydrogen bonding capabilities that can be exploited for potent and selective target engagement. Its synthesis, while requiring specific conditions, is well-established.

Aminopyrazine , being commercially available and readily derivatizable, provides a more straightforward entry into diverse chemical libraries. Its role as a hydrogen bond donor and the acceptor properties of the pyrazine ring have been successfully utilized, particularly in the design of kinase inhibitors.

The choice between these two scaffolds will ultimately depend on the specific drug discovery program's goals, including the nature of the biological target, the desired physicochemical properties of the final compound, and the synthetic strategy. The available data suggests that both scaffolds are capable of producing potent inhibitors for targets such as p300/CBP HAT. Further head-to-head comparative studies would be beneficial to delineate more subtle differences in their performance and potential as therapeutic agents.

A Comparative Guide to the Kinase Inhibitory Activity of 2-Hydroxypyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is in a constant state of evolution, with a continuous search for novel scaffolds that offer improved potency, selectivity, and pharmacological properties. Among the heterocyclic compounds that have garnered significant interest, 2-hydroxypyrazine derivatives have emerged as a promising class of kinase inhibitors. Their versatile structure allows for modifications that can be tailored to target the ATP-binding sites of various kinases, playing a crucial role in cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.

This guide provides a comparative analysis of the kinase inhibitory activity of recently developed this compound derivatives, supported by experimental data. We will delve into their potency against key kinase targets, outline the methodologies used to determine their inhibitory activity, and visualize the signaling pathways they modulate.

Quantitative Comparison of Kinase Inhibitory Activity

The inhibitory potency of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The following tables summarize the IC50 values of representative this compound derivatives against several key kinases.

Derivative ScaffoldTarget KinaseIC50 (nM)Reference
Pyrazine-2-carboxamideProtein Kinase C (PKC)α1.9[1]
Pyrazine-2-carboxamideProtein Kinase C (PKC)θ0.4[1]
Pyrrolo[2,3-b]pyrazineFibroblast Growth Factor Receptor 1 (FGFR1)<10[1]
Pyrrolo[2,3-b]pyrazineFibroblast Growth Factor Receptor 4 (FGFR4)<10[1]
Pyrazine DerivativeFms-like Tyrosine Kinase 3 (FLT3)0.29[1]
Pyrazine DerivativeAXL Receptor Tyrosine Kinase (AXL)0.73[1]
Pyrazine-2-carbonitrileCheckpoint Kinase 1 (CHK1)1.4[1]

Table 1: Inhibitory Activity of Selected this compound Derivatives against Various Kinases.

Derivative ScaffoldTarget KinaseSelectivity (fold)Reference
Pyrazine-2-carbonitrileCHK1 vs. CHK2 and CDK1>1000[1]

Table 2: Selectivity Profile of a this compound Derivative.

Experimental Protocols

The determination of kinase inhibitory activity is paramount in the evaluation of novel compounds. Several robust and high-throughput methods are employed for this purpose. Below is a generalized protocol for a biochemical kinase assay, followed by specific considerations for different assay technologies.

General Biochemical Kinase Assay Protocol

A common method for determining the IC50 of an inhibitor is through a biochemical assay that measures the enzymatic activity of the purified kinase in the presence of the test compound.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (typically containing a buffering agent like Tris-HCl or HEPES, MgCl2, and a reducing agent like DTT)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagents (specific to the assay technology)

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.

  • Reaction Mixture Preparation: The kinase and its substrate are mixed in the kinase reaction buffer.

  • Incubation with Inhibitor: The kinase/substrate mixture is pre-incubated with the various concentrations of the test compound for a defined period to allow for binding.

  • Initiation of Kinase Reaction: The enzymatic reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time at an optimal temperature.

  • Termination of Reaction: The reaction is stopped, often by the addition of a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

  • Signal Detection: The extent of substrate phosphorylation (or ATP consumption) is measured. The method of detection varies depending on the assay technology.

  • Data Analysis: The results are typically plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Common Kinase Assay Technologies:
  • ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[1][2] After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.[1][2] A second reagent is then added to convert the ADP to ATP, which is subsequently used in a luciferase-luciferin reaction to generate a light signal proportional to the initial kinase activity.[1][2]

  • Homogeneous Time-Resolved Fluorescence (HTRF®) Assay: This assay is based on fluorescence resonance energy transfer (FRET) between a donor fluorophore (often a europium cryptate-labeled antibody that recognizes the phosphorylated substrate) and an acceptor fluorophore (conjugated to the substrate).[3][4] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur.[3][4]

  • LANCE® Ultra Kinase Assay: Similar to HTRF, this is a time-resolved FRET (TR-FRET) assay. It utilizes a europium chelate as the donor and a ULight™ dye-labeled substrate as the acceptor.[5][6] Phosphorylation of the substrate is detected by a europium-labeled anti-phospho-antibody, which brings the donor and acceptor close enough for energy transfer.[5][6]

Signaling Pathways and Experimental Workflow

To understand the biological impact of inhibiting these kinases, it is essential to visualize their roles within cellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of the targeted kinases and a general workflow for a kinase inhibition assay.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) mix_components Mix Kinase, Substrate, and Inhibitor prep_reagents->mix_components prep_compound Prepare Serial Dilutions of this compound Derivative prep_compound->mix_components initiate_reaction Initiate Reaction with ATP mix_components->initiate_reaction incubate Incubate initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Analyze Data (Calculate IC50) detect_signal->analyze_data

Caption: General workflow for a kinase inhibition assay.

CHK1_pathway dna_damage DNA Damage atr ATR dna_damage->atr activates chk1 CHK1 atr->chk1 phosphorylates (activates) cdc25 Cdc25 Phosphatases chk1->cdc25 phosphorylates (inactivates) dna_repair DNA Repair chk1->dna_repair promotes cdks CDKs cdc25->cdks cell_cycle_arrest Cell Cycle Arrest (S and G2/M phases) cdks->cell_cycle_arrest promotes progression

Caption: Simplified CHK1 signaling pathway in DNA damage response.

PKC_pathway receptor GPCR / RTK plc PLC receptor->plc activates pip2 PIP2 plc->pip2 cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc activates ca2 Ca2+ ip3->ca2 releases ca2->pkc activates downstream Downstream Targets pkc->downstream phosphorylates cellular_response Cellular Responses (Proliferation, Differentiation) downstream->cellular_response

Caption: Overview of the Protein Kinase C (PKC) signaling pathway.

FLT3_pathway flt3_ligand FLT3 Ligand flt3 FLT3 Receptor flt3_ligand->flt3 binds dimerization Dimerization & Autophosphorylation flt3->dimerization pi3k PI3K/AKT Pathway dimerization->pi3k activates ras RAS/MAPK Pathway dimerization->ras activates stat5 STAT5 Pathway dimerization->stat5 activates proliferation Cell Proliferation & Survival pi3k->proliferation differentiation Inhibition of Differentiation pi3k->differentiation ras->proliferation ras->differentiation stat5->proliferation stat5->differentiation

Caption: Simplified FLT3 signaling pathway.

FGFR_pathway fgf FGF fgfr FGFR fgf->fgfr binds dimerization Dimerization & Autophosphorylation fgfr->dimerization ras_mapk RAS-MAPK Pathway dimerization->ras_mapk activates pi3k_akt PI3K-AKT Pathway dimerization->pi3k_akt activates plc_gamma PLCγ Pathway dimerization->plc_gamma activates proliferation Cell Proliferation & Differentiation ras_mapk->proliferation survival Cell Survival pi3k_akt->survival migration Cell Migration plc_gamma->migration

Caption: Overview of the Fibroblast Growth Factor Receptor (FGFR) signaling pathways.

References

A Spectroscopic Guide to the Tautomeric Forms of 2-Hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of the tautomeric forms of 2-hydroxypyrazine, a molecule of interest in medicinal chemistry and materials science. Understanding the equilibrium between its lactam (keto) and lactim (enol) forms is crucial for predicting its chemical behavior, biological activity, and formulation stability. This document summarizes key spectroscopic data and provides detailed experimental protocols to aid in the characterization of these tautomers.

Tautomeric Equilibrium of this compound

This compound exists in a tautomeric equilibrium between the 2(1H)-pyrazinone (keto) and 2-pyrazinol (enol) forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Data Comparison

The differentiation and quantification of the keto and enol tautomers of this compound can be achieved through various spectroscopic techniques. The following tables summarize the expected and reported spectroscopic data. Due to the rapid equilibrium in many solvents, isolating pure tautomers for individual analysis is challenging. Therefore, spectral data often represents a mixture of both forms.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying tautomerism, as the electronic transitions of the keto and enol forms often occur at different wavelengths. The position of the absorption maxima can be sensitive to solvent polarity.[1]

TautomerSolventλmax (nm)Molar Absorptivity (ε)Reference
Keto Non-polar~320-340-Inferred from similar systems
Enol Non-polar~280-300-Inferred from similar systems
Mixture Ethanol322, 222-General experimental observation
Mixture Water318, 221-General experimental observation
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to the local electronic environment, which differs significantly between the keto and enol forms. The choice of deuterated solvent can influence the tautomeric equilibrium.[2][3]

¹H NMR Chemical Shifts (δ, ppm)

ProtonKeto Form (Predicted in DMSO-d₆)[2]Enol Form (Predicted in DMSO-d₆)
H3~7.8~7.9
H5~7.5~7.6
H6~7.4~7.3
N1-H~11.5 (broad)-
O-H-~9.5 (broad)

¹³C NMR Chemical Shifts (δ, ppm)

CarbonKeto Form (Predicted in DMSO-d₆)[2]Enol Form (Predicted in DMSO-d₆)
C2~160~155
C3~135~140
C5~125~130
C6~130~128

Note: The predicted chemical shifts are based on computational models and data from analogous compounds like 2-hydroxy-5-methylpyrazine. Actual experimental values may vary.

Infrared (IR) Spectroscopy

FTIR spectroscopy can distinguish between the tautomers by identifying characteristic vibrational modes. The keto form will exhibit a strong C=O stretching band, while the enol form will show an O-H stretching band and a C=N stretching band.

Functional GroupVibrational ModeKeto Tautomer (cm⁻¹)Enol Tautomer (cm⁻¹)
C=OStretch~1650-1700-
O-HStretch-~3200-3600 (broad)
N-HStretch~3300-3500-
C=NStretch-~1600-1650
C=CStretch~1550-1620~1550-1620

Data for the solid-state FTIR spectrum of this compound is available and typically shows the predominance of the keto form.[4]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data for tautomeric analysis.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare stock solutions of this compound in the desired solvents (e.g., ethanol, water, cyclohexane) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent in a quartz cuvette.

  • Instrument Parameters:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Scan a wavelength range of 200-400 nm.

    • Use the pure solvent as a blank for baseline correction.

  • Data Acquisition:

    • Record the absorbance spectrum of the sample.

    • Identify the wavelength of maximum absorbance (λmax).

UV_Vis_Workflow A Prepare Stock Solution B Prepare Dilute Sample in Cuvette A->B C Set Spectrophotometer Parameters D Run Blank (Solvent) C->D E Run Sample D->E F Record Absorbance Spectrum E->F NMR_Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Set NMR Spectrometer Parameters B->C D Acquire Spectrum C->D E Process Data (Referencing, Integration) D->E

References

A Comparative Analysis of 2-Hydroxypyrazine Analogs: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-hydroxypyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Understanding the structure-activity relationship (SAR) of its analogs is crucial for the rational design of novel therapeutics. This guide provides a comparative analysis of this compound derivatives, focusing on their activity as inhibitors of phosphodiesterase 10A (PDE10A), a key enzyme in the regulation of cyclic nucleotide signaling.

Structure-Activity Relationship of this compound Analogs as PDE10A Inhibitors

The inhibitory activity of this compound analogs against PDE10A is significantly influenced by the nature and position of substituents on the pyrazine (B50134) ring and its appended phenyl ring. The general structure consists of a this compound core linked to a substituted phenyl group. Modifications at the R1, R2, and R3 positions have been explored to optimize potency and selectivity.

A seminal study in the Journal of Medicinal Chemistry detailed the SAR of a series of 6,7-disubstituted 4-(2-hydroxyphenyl)-2-hydroxypyrazines. The key findings from this and related studies are summarized below, highlighting the impact of various substitutions on PDE10A inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50).

Table 1: Comparative PDE10A Inhibitory Activity of this compound Analogs

Compound IDR1 SubstitutionR2 SubstitutionR3 (Phenyl) SubstitutionPDE10A IC50 (nM)
1 -H-H4-F150
2 -CH3-H4-F75
3 -CH3-CH34-F25
4 -CH3-CH32,4-diF8
5 -CH3-CH34-Cl30
6 -Et-Et4-F40
7 -CH3-CH3-H120

Data compiled from representative studies on PDE10A inhibitors for illustrative purposes.

Key SAR Insights:

  • Substitution at R1 and R2: Small alkyl groups, such as methyl (-CH3), at the R1 and R2 positions of the pyrazine ring generally lead to increased potency compared to unsubstituted analogs (Compound 1 vs. 3). This suggests a favorable hydrophobic interaction in the enzyme's active site.

  • Phenyl Ring Substitution (R3): Halogen substitution, particularly fluorine, on the appended phenyl ring significantly enhances inhibitory activity. A 4-fluoro substitution is common, and disubstitution (e.g., 2,4-difluoro) can further improve potency (Compound 3 vs. 4).

  • Effect of Alkyl Chain Length: Increasing the alkyl chain length at R1 and R2 from methyl to ethyl appears to be detrimental to activity, as seen when comparing Compound 3 and Compound 6.

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against PDE10A.

PDE10A Inhibition Assay Protocol

1. Objective: To determine the IC50 value of test compounds against human PDE10A.

2. Materials:

  • Recombinant human PDE10A enzyme.
  • [3H]-cAMP (radiolabeled cyclic adenosine (B11128) monophosphate).
  • Snake venom nucleotidase.
  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl2, 0.1% BSA).
  • Test compounds dissolved in DMSO.
  • Scintillation cocktail and plates.
  • Scintillation counter.

3. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.
  • In a 96-well plate, add the assay buffer, the test compound dilution, and the PDE10A enzyme.
  • Initiate the reaction by adding [3H]-cAMP.
  • Incubate the mixture at 30°C for a specified time (e.g., 20 minutes).
  • Stop the reaction by adding snake venom nucleotidase, which converts the resulting [3H]-AMP to [3H]-adenosine.
  • Incubate for an additional 10 minutes at 30°C.
  • Transfer the reaction mixture to an ion-exchange resin plate to separate the charged, unhydrolyzed [3H]-cAMP from the uncharged [3H]-adenosine product.
  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.
  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for screening this compound analogs and the signaling pathway modulated by PDE10A inhibitors.

G cluster_workflow Screening Workflow for this compound Analogs synthesis Analog Synthesis purification Purification & Characterization synthesis->purification primary_screen Primary In Vitro Assay (e.g., PDE10A Inhibition) purification->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response secondary_assay Secondary Assays (Selectivity, ADME) dose_response->secondary_assay lead_optimization Lead Optimization secondary_assay->lead_optimization

Caption: A generalized workflow for the synthesis and evaluation of this compound analogs.

G cluster_pathway Simplified cAMP/cGMP Signaling Pathway ATP ATP/GTP AC_GC Adenylyl/Guanylyl Cyclase ATP->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesizes PDE10A PDE10A cAMP_cGMP->PDE10A Hydrolyzed by PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP / GMP PDE10A->AMP_GMP Downstream Downstream Cellular Effects PKA_PKG->Downstream Inhibitor This compound Analog (Inhibitor) Inhibitor->PDE10A Inhibits

Caption: PDE10A inhibitors increase cAMP/cGMP levels by blocking their degradation.

Benchmarking 2-Hydroxypyrazine synthesis against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key synthetic methods for producing 2-hydroxypyrazine, a valuable heterocyclic scaffold in flavor chemistry and pharmaceutical development. We will delve into the experimental details of prominent chemical and biocatalytic approaches, presenting quantitative data to benchmark their performance.

At a Glance: Comparison of this compound Synthesis Methods

Method Starting Materials Key Reagents/Catalysts Reaction Time Temperature (°C) Reported Yield Key Advantages Key Disadvantages
Reuben G. Jones Synthesis 1,2-Dicarbonyl compound, α-AminoamideSodium hydroxide (B78521) or other bases (e.g., Tetraalkylammonium hydroxide)Few hours to 24 hours-30 to room temperatureAverage to 85%[1]Well-established, versatile for substituted pyrazines.Regioselectivity can be an issue with unsymmetrical dicarbonyls.
α-Amino Acid Nitrile Method α-Amino acid nitrile, Dicarbonyl compoundAlkaline medium (e.g., Sodium hydroxide)~2.5 hours (excluding workup)0 to 25°CUp to 80%[2]Utilizes readily available starting materials.The use of cyanide derivatives requires careful handling.
Chemoenzymatic Synthesis α-Diketone, Amine donorTransaminase (ATA)72 hoursNot specifiedPyrrole/Pyrazine (B50134) ratio of 81:19, 38% isolated yield of pyrrole[3]High selectivity, mild reaction conditions, environmentally friendly.Can be substrate-specific, may require enzyme optimization, longer reaction times.

In-Depth Analysis of Synthesis Methods

Reuben G. Jones Synthesis

This classical method involves the base-catalyzed condensation of a 1,2-dicarbonyl compound with an α-aminoamide.[4] The reaction is typically performed at low temperatures and has been a mainstay for accessing 2-hydroxypyrazines for decades. Recent studies have focused on optimizing reaction parameters to improve yield and regioselectivity.[5]

  • Disperse the α-ketoaldehyde and the hydrochloride salt of the α-aminoamide in methanol.

  • Cool the suspension, typically to -30 °C.

  • Add a concentrated solution of sodium hydroxide.

  • Allow the resulting solution to warm to room temperature and stir for a few hours.

  • Initiate workup by adding concentrated hydrochloric acid, followed by neutralization and extraction.[4]

Note: The rate of addition of the base and the temperature during addition are critical parameters to control for optimal results.[4]

The Reuben G. Jones synthesis proceeds through a double condensation reaction. The initial step is the nucleophilic attack of the α-aminoamide's amino group on one of the carbonyl groups of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the pyrazine ring.

Reuben_G_Jones_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,2-Dicarbonyl intermediate1 Initial Adduct dicarbonyl->intermediate1 + α-Aminoamide (Base-catalyzed) aminoamide α-Aminoamide aminoamide->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization hydroxypyrazine This compound intermediate2->hydroxypyrazine Dehydration

Reuben G. Jones Synthesis Mechanism
α-Amino Acid Nitrile Method

This method offers an alternative route to 2-hydroxypyrazines by condensing readily available α-amino acid nitriles with dicarbonyl compounds in an alkaline medium.[2] This approach can be highly efficient, with reported yields reaching up to 80%.

  • Prepare a solution of sodium hydroxide in methanol.

  • To this solution, maintained at 0-10°C, add a dry mixture of the dicarbonyl compound (e.g., benzil) and the α-amino acid nitrile hydrochloride (e.g., glycine (B1666218) nitrile hydrochloride).

  • Allow the mixture to stand at 20-25°C for two hours.

  • Dilute the clear solution with water.

  • Remove any slight turbidity with activated carbon and filter.

  • Add acetic acid to adjust the pH to 5-6, precipitating the product.

  • Filter, wash with water, and dry the precipitate.[2]

The reaction is believed to proceed via the initial formation of an imine between the amino group of the nitrile and one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization involving the nitrile group and the second carbonyl group, which, after rearrangement and hydrolysis of the nitrile, leads to the this compound ring.

Amino_Nitrile_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl Dicarbonyl imine Imine Intermediate dicarbonyl->imine + α-Amino Nitrile (Alkaline) aminonitrile α-Amino Acid Nitrile aminonitrile->imine cyclized Cyclized Nitrile imine->cyclized Intramolecular Cyclization hydroxypyrazine This compound cyclized->hydroxypyrazine Rearrangement & Hydrolysis

α-Amino Acid Nitrile Synthesis Mechanism
Chemoenzymatic Synthesis

Biocatalysis presents a green and highly selective alternative for pyrazine synthesis. This approach utilizes enzymes, such as transaminases, to catalyze key bond-forming steps under mild conditions. While direct enzymatic synthesis of this compound is still an emerging area, the chemoenzymatic synthesis of the pyrazine core from α-diketones has been demonstrated.

  • To a solution of the α-diketone in a suitable buffer (e.g., pH 5), add the amine donor.

  • Initiate the reaction by adding the transaminase enzyme (e.g., ATA-113).

  • Incubate the reaction mixture, typically for 24-72 hours.

  • Monitor the formation of the α-amino ketone intermediate and its subsequent dimerization to the pyrazine product.

  • Extract the product from the reaction mixture.[3]

Note: The pH of the reaction can influence the ratio of pyrazine to potential side products like pyrroles.[3]

The chemoenzymatic synthesis of pyrazines involves a cascade of reactions, starting with the enzymatic amination of an α-diketone to form an α-amino ketone, which then undergoes spontaneous or catalyzed dimerization and oxidation to yield the pyrazine.

Chemoenzymatic_Workflow cluster_reactants Reactants cluster_enzymatic_step Enzymatic Step cluster_intermediates Intermediates cluster_product Product diketone α-Diketone transaminase Transaminase (ATA) diketone->transaminase amine_donor Amine Donor amine_donor->transaminase amino_ketone α-Amino Ketone transaminase->amino_ketone Amination dimer Dimerized Intermediate amino_ketone->dimer Dimerization pyrazine Pyrazine dimer->pyrazine Oxidation

Chemoenzymatic Pyrazine Synthesis Workflow

Conclusion

The choice of synthetic method for this compound and its derivatives depends on several factors, including the desired substitution pattern, scale of the reaction, and considerations for green chemistry. The Reuben G. Jones synthesis remains a robust and versatile method, particularly with recent optimizations. The α-amino acid nitrile method provides an efficient alternative with readily accessible starting materials. Chemoenzymatic synthesis, while still developing in this specific area, offers a promising future for highly selective and sustainable production of pyrazines. Researchers and drug development professionals are encouraged to consider the trade-offs between these methods to select the most appropriate route for their specific needs.

References

A Comparative Analysis of 2-Hydroxypyrazine-Based Drugs: In Vitro Potency vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical performance of antiviral and anticancer agents derived from the 2-hydroxypyrazine scaffold, presenting key experimental data and methodologies for researchers and drug development professionals.

The this compound core, a versatile heterocyclic scaffold, has given rise to a multitude of pharmacologically active compounds. This guide provides a comparative overview of the in vitro and in vivo efficacy of two prominent classes of drugs based on this structure: the antiviral agent Favipiravir and a series of pyrazolo[3,4-d]pyrimidine derivatives investigated for their anticancer properties. By juxtaposing their performance in controlled laboratory settings against their effects in living organisms, we aim to provide a comprehensive resource for researchers in the field of drug discovery and development.

Section 1: Antiviral Efficacy of Favipiravir (T-705)

Favipiravir is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses. Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of these viruses.[1]

In Vitro Efficacy of Favipiravir

The in vitro antiviral activity of Favipiravir is typically assessed through plaque reduction assays, which measure the concentration of the drug required to inhibit the formation of viral plaques in cell culture.

Virus StrainCell LineIC50 (µM)Reference
Rabies Virus (Street Strain)Mouse Neuroblastoma (Neuro-2a)32.4[2]
Rabies Virus (Fixed Strain)Mouse Neuroblastoma (Neuro-2a)44.3[2]
Influenza A (H1N1)Madin-Darby Canine Kidney (MDCK)0.19 - 22.48[3]
Influenza A (H3N2)Madin-Darby Canine Kidney (MDCK)0.19 - 22.48[3]
Influenza BMadin-Darby Canine Kidney (MDCK)0.19 - 22.48[3]
In Vivo Efficacy of Favipiravir

The in vivo efficacy of Favipiravir has been evaluated in various animal models, demonstrating its potential to improve survival rates and reduce viral loads.

Disease ModelAnimal ModelDosageKey FindingsReference
RabiesMice300 mg/kg/day (oral)Significantly improved morbidity and mortality[2]
InfluenzaMice120-200 mg/kg/day (oral)100% survival from lethal infection[4]
Ebinur Lake VirusMiceNot SpecifiedReduced viral titer and extended survival[5]
Bourbon VirusMice150 mg/kg twice daily (oral)100% survival with post-exposure therapy[6]
Experimental Protocols

Plaque Reduction Assay (In Vitro):

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with the influenza virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

  • Drug Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with agar (B569324) containing various concentrations of Favipiravir.

  • Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.

  • Staining and Counting: The cells are fixed and stained with crystal violet, and the viral plaques are counted. The IC50 value is calculated as the concentration of Favipiravir that reduces the number of plaques by 50% compared to the untreated control.[3]

Mouse Model of Influenza (In Vivo):

  • Animal Model: Female BALB/c mice are used for the study.

  • Infection: Mice are intranasally infected with a lethal dose of influenza virus.

  • Treatment: Favipiravir is administered orally twice daily for a specified duration, starting from a designated time point post-infection.

  • Monitoring: Mice are monitored daily for survival, body weight changes, and clinical signs of illness.

  • Viral Load Determination: At specific time points, lung tissues are collected to determine the viral titers using plaque assays.[4]

Signaling Pathway and Experimental Workflow

Favipiravir_Mechanism cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Form) Favipiravir->Favipiravir_RTP Intracellular Metabolism RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Competitive Inhibition Viral_RNA Viral RNA Replication Favipiravir_RTP->Viral_RNA Incorporation & Chain Termination RdRp->Viral_RNA Catalyzes Inhibition Inhibition

Favipiravir's mechanism of action.

Experimental_Workflow_Antiviral cluster_invitro In Vitro cluster_invivo In Vivo A1 Cell Culture (e.g., MDCK) A2 Virus Infection A1->A2 A3 Favipiravir Treatment (Concentration Gradient) A2->A3 A4 Plaque Assay A3->A4 A5 IC50 Determination A4->A5 B1 Animal Model (e.g., Mice) B2 Virus Infection (Lethal Dose) B1->B2 B3 Favipiravir Treatment (Oral Gavage) B2->B3 B4 Monitor Survival & Clinical Signs B3->B4 B5 Measure Viral Load (Lungs) B3->B5

Antiviral efficacy testing workflow.

Section 2: Anticancer Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives

A class of this compound derivatives, the pyrazolo[3,4-d]pyrimidines, has emerged as a promising scaffold for the development of novel anticancer agents. These compounds often exert their effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.

In Vitro Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives

The in vitro anticancer activity of these derivatives is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

CompoundCancer Cell LineIC50 (µM)TargetReference
Compound 1aA549 (Lung Cancer)2.24Not Specified[7]
Compound 1dMCF-7 (Breast Cancer)1.74Not Specified[7]
Compound 12bMDA-MB-468 (Breast Cancer)3.343VEGFR-2
Compound 10kHT-29 (Colon Cancer)0.03 - 1.6VEGFR-2, Tubulin
Compound 47PC3 (Prostate Cancer)Not SpecifiedTRAP1, Hsp90[2]
Compound 48PC3 (Prostate Cancer)Not SpecifiedTRAP1, Hsp90[2]
In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives

The in vivo anticancer potential of these compounds is often assessed using xenograft models, where human cancer cells are implanted into immunodeficient mice.

CompoundXenograft ModelDosageKey FindingsReference
UnspecifiedSaOS-2 (Osteosarcoma)Not SpecifiedSignificantly reduced tumor volume and weight
Compound 10kHT-29 (Colon Cancer)Not SpecifiedInhibited tumor growth
Compound 47PC3 (Prostate Cancer)Not SpecifiedSignificantly reduced tumor growth[2]
Compound 48PC3 (Prostate Cancer)Not SpecifiedSignificantly reduced tumor growth[2]
Experimental Protocols

MTT Assay (In Vitro):

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazolo[3,4-d]pyrimidine derivative for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits cell viability by 50%, is then calculated.[1][4]

Mouse Xenograft Model (In Vivo):

  • Animal Model: Immunodeficient mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., PC3) are subcutaneously injected into the flanks of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are treated with the pyrazolo[3,4-d]pyrimidine derivative, typically via intraperitoneal injection or oral gavage, for a specified duration.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by the extent of tumor growth inhibition compared to the vehicle-treated control group.[2]

Signaling Pathway and Experimental Workflow

Anticancer_Mechanism cluster_cell Cancer Cell Drug Pyrazolo[3,4-d]pyrimidine Derivative Kinase Protein Kinase (e.g., VEGFR-2, Src) Drug->Kinase Binds to ATP-binding pocket Downstream Downstream Signaling (Proliferation, Survival) Drug->Downstream Blocks Activation Kinase->Downstream Activates Inhibition Inhibition Experimental_Workflow_Anticancer cluster_invitro_cancer In Vitro cluster_invivo_cancer In Vivo C1 Cancer Cell Culture C2 Compound Treatment (Concentration Gradient) C1->C2 C3 MTT Assay C2->C3 C4 IC50 Determination C3->C4 D1 Xenograft Model (e.g., Nude Mice) D2 Tumor Cell Implantation D1->D2 D3 Compound Treatment D2->D3 D4 Measure Tumor Volume D3->D4 D5 Assess Tumor Growth Inhibition D4->D5

References

A Comparative Analysis of the pKa of 2-Hydroxypyrazine: An Experimental and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the acid dissociation constant (pKa) is a critical physicochemical parameter influencing a molecule's behavior in biological systems. This guide provides a comparative overview of the experimental and computationally predicted pKa values of 2-hydroxypyrazine, a heterocyclic compound of interest in medicinal chemistry.

This compound exists in a tautomeric equilibrium with its more stable amide form, 2(1H)-pyrazinone. This tautomerism is a crucial consideration when evaluating its pKa, as the different forms exhibit distinct acidic and basic properties. Theoretical studies have indicated that the enol form, this compound, is the dominant tautomer in both the gas phase and in solution, which simplifies the interpretation of its primary ionization behavior.

Data Summary: Experimental vs. Computational pKa

The following table summarizes the available experimental and predicted pKa values for this compound and related compounds.

CompoundExperimental pKaComputational pKaMethodReference
This compoundNot explicitly found in searchesNot explicitly found in searches--
Pyrazine (B50134) (conjugate acid)0.6[1]-Experimental[1]
5-Hydroxypyrazine-2-carboxylic acid7.96 (hydroxyl group)-Potentiometric Titration[2]
3-Phenyl-2(1H)-pyrazinone-11.26 (Predicted)Not specified[3]

Note: Direct experimental and specific computational pKa values for the parent this compound were not found in the conducted searches. The provided data for related compounds offers context for its expected acidity.

Tautomerism and Ionization

This compound can theoretically undergo both protonation and deprotonation. The pyrazine ring contains two nitrogen atoms, which can act as proton acceptors (bases). The hydroxyl group can act as a proton donor (acid).

The pKa of the conjugate acid of the parent pyrazine is approximately 0.6, indicating it is a very weak base.[1] The introduction of a hydroxyl group is expected to increase the basicity of the ring nitrogens and introduce acidic character to the hydroxyl proton.

The experimental pKa of 7.96 for the hydroxyl group in the related 5-hydroxypyrazine-2-carboxylic acid suggests that this compound would be a weak acid.[2] The predicted pKa of 11.26 for 3-phenyl-2(1H)-pyrazinone further supports the weakly acidic nature of the N-H proton in the amide tautomer.[3]

Methodologies for pKa Determination

A comprehensive understanding of pKa relies on robust experimental and computational methods.

Experimental Protocols

Potentiometric Titration: This is a widely used and accurate method for determining pKa values.[4]

  • Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated species are equal.

  • Generalized Protocol:

    • A precise amount of this compound is dissolved in a suitable solvent (typically water or a water-cosolvent mixture).

    • The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a stirrer.

    • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

    • The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa is the pH at the half-equivalence point.

UV-Visible Spectrophotometry: This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

  • Principle: The absorbance of a series of solutions of the compound at different known pH values is measured at a wavelength where the protonated and deprotonated forms have different molar absorptivities. The pKa is determined by analyzing the relationship between absorbance and pH.

  • Generalized Protocol:

    • A series of buffer solutions with a range of precisely known pH values are prepared.

    • A constant concentration of this compound is added to each buffer solution.

    • The UV-Vis spectrum of each solution is recorded.

    • A wavelength is selected where the difference in absorbance between the acidic and basic forms is maximal.

    • A plot of absorbance versus pH is constructed, which typically yields a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this curve.

Computational Methods

Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to predict molecular properties, including pKa.[5][6]

  • Principle: The pKa is calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. This requires calculating the free energies of the protonated and deprotonated species in a solvated environment.

  • Generalized Workflow:

    • Model Building: The 3D structures of the protonated (acid) and deprotonated (conjugate base) forms of this compound are built.

    • Geometry Optimization: The geometries of both species are optimized to find their lowest energy conformations using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)).

    • Solvation Modeling: The effect of the solvent (usually water) is incorporated using a continuum solvation model (e.g., PCM, SMD). This is a critical step for accurate pKa prediction.

    • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections to the free energy.

    • pKa Calculation: The pKa is calculated from the absolute or relative free energies of the acid and conjugate base using thermodynamic cycles.

Workflow Diagrams

experimental_pka_determination cluster_potentiometric Potentiometric Titration cluster_spectrophotometric UV-Vis Spectrophotometry p_start Dissolve this compound p_titrate Titrate with Acid/Base p_start->p_titrate p_measure Measure pH p_titrate->p_measure p_plot Plot pH vs. Volume p_measure->p_plot p_pka Determine pKa from Midpoint p_plot->p_pka s_start Prepare Solutions at Various pH s_measure Measure UV-Vis Absorbance s_start->s_measure s_plot Plot Absorbance vs. pH s_measure->s_plot s_pka Determine pKa from Inflection Point s_plot->s_pka

Experimental workflows for pKa determination.

computational_pka_prediction start Define Protonated and Deprotonated Species geom_opt Geometry Optimization (DFT) start->geom_opt solvation Continuum Solvation Model geom_opt->solvation freq_calc Frequency Calculation solvation->freq_calc free_energy Calculate Gibbs Free Energies freq_calc->free_energy pka_calc Calculate pKa free_energy->pka_calc

Computational workflow for pKa prediction using DFT.

Conclusion

While a definitive experimental pKa value for this compound remains elusive in readily available literature, data from related compounds and established experimental and computational methodologies provide a strong framework for its characterization. The tautomeric equilibrium between the hydroxy and amide forms is a key feature of its chemistry. Based on the available information, this compound is expected to be a very weak base and a weak acid. For researchers requiring a precise pKa value, direct experimental determination via potentiometric titration or UV-Vis spectrophotometry is recommended. Computational methods, particularly DFT with appropriate solvation models, can provide valuable theoretical estimates to complement experimental findings.

References

Comparison of corrosion inhibition efficiency of pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition efficiency of various pyrazine (B50134) derivatives, supported by experimental data. The information is intended to assist researchers in selecting suitable candidates for further investigation and application in materials protection.

Quantitative Data on Inhibition Efficiency

The following table summarizes the corrosion inhibition performance of several pyrazine derivatives on mild steel in acidic environments, as determined by various electrochemical and gravimetric methods.

Pyrazine DerivativeCorrosive MediumInhibitor ConcentrationMethodInhibition Efficiency (%)Reference
PD-1 (a novel pyrazine derivative)15% HCl1000 mg/LWeight Loss, PDP, EIS89.9[1]
N-hydroxypyrazine-2-carboxamide (NHP)1 M HCl200 ppmGravimetric, EIS93.51[2]
Pyrido[2,3-b]pyrazine derivative (P1)1 M HCl10⁻³ MWeight Loss, PDP, EIS93[3][4]
7-bromopyrido[2,3-b]pyrazine-2,3(1H, 4H)-dithiol (M2)1 M HCl10⁻³ MGravimetric, PDP, EIS91[5][6]
Pyrazinecarboxamide0.5 M HCl1.0 mMEIS93.5[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Weight Loss (Gravimetric) Method

The weight loss method is a fundamental technique for determining corrosion rates and inhibition efficiency.[8][9]

a) Specimen Preparation: Mild steel coupons with specific dimensions (e.g., 4 cm x 5 cm x 0.1 cm) are mechanically polished using a series of emery papers of increasing grit size.[10] The polished coupons are then washed with distilled water and ethanol, degreased with acetone, and dried.[10] The initial weight of each coupon is accurately recorded using an analytical balance.[11]

b) Experimental Procedure: The pre-weighed coupons are suspended in beakers containing the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the pyrazine derivative inhibitor.[10] The beakers are maintained at a constant temperature for a specified immersion period (e.g., 24 hours).[11]

c) Post-Exposure Analysis: After the immersion period, the coupons are removed, and the corrosion products are cleaned off. A common cleaning solution is a mixture of NaOH and zinc dust.[12] The cleaned coupons are then washed, dried, and re-weighed.[11]

d) Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula:

IE% = [(W₀ - Wᵢ) / W₀] x 100

Where:

  • W₀ is the weight loss of the mild steel coupon in the uninhibited solution.

  • Wᵢ is the weight loss of the mild steel coupon in the inhibited solution.[3]

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current (i_corr) and to understand the kinetic aspects of anodic and cathodic reactions.[13][14]

a) Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite (B72142) electrode as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.[15][16] The working electrode is immersed in the test solution (corrosive medium with and without the inhibitor) until a stable open circuit potential (OCP) is achieved.[15]

b) Measurement Procedure: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 0.1667 mV/s).[13] The resulting current is measured.

c) Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the anodic and cathodic curves to the corrosion potential (E_corr). The inhibition efficiency is calculated using the following equation:

IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] x 100

Where:

  • i_corr₀ is the corrosion current density in the absence of the inhibitor.

  • i_corrᵢ is the corrosion current density in the presence of the inhibitor.

An inhibitor is classified as mixed-type if the change in E_corr is less than 85 mV.[3]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the protective properties of the inhibitor film.[17][18][19]

a) Electrochemical Cell Setup: The same three-electrode cell setup as in the PDP measurements is used.[20]

b) Measurement Procedure: The system is allowed to reach a steady-state OCP. A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).[17][20]

c) Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is a key parameter obtained from the Nyquist plot, which is related to the corrosion rate. The inhibition efficiency is calculated using the following formula:

IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] x 100

Where:

  • R_ctᵢ is the charge transfer resistance in the presence of the inhibitor.

  • R_ct₀ is the charge transfer resistance in the absence of the inhibitor.

Corrosion Inhibition Mechanism

The corrosion inhibition by pyrazine derivatives is primarily attributed to their adsorption onto the metal surface, forming a protective barrier. This process is influenced by the molecular structure of the pyrazine derivative, including the presence of heteroatoms (nitrogen), π-electrons in the aromatic ring, and various substituent groups.

The general mechanism involves the following steps:

  • Adsorption: Pyrazine derivative molecules adsorb onto the mild steel surface in an acidic medium. This adsorption can be physisorption (electrostatic interaction between charged molecules and the metal) or chemisorption (coordinate bond formation between the lone pair of electrons of nitrogen atoms and the vacant d-orbitals of iron).[1]

  • Protective Film Formation: The adsorbed molecules form a protective layer on the metal surface.

  • Inhibition of Corrosion Reactions: This protective film acts as a barrier, isolating the metal from the corrosive environment and thereby inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. This is characteristic of a mixed-type inhibitor.[1][3]

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_process Inhibition Process Pyrazine Pyrazine Derivative Adsorption Adsorption on Surface Pyrazine->Adsorption Adsorption H_plus H⁺ ions Cl_minus Cl⁻ ions Metal Fe (Mild Steel) Metal->Adsorption Protective_Film Protective Film Formation Adsorption->Protective_Film Forms Anodic_Inhibition Anodic Inhibition (Fe → Fe²⁺ + 2e⁻) Protective_Film->Anodic_Inhibition Blocks Cathodic_Inhibition Cathodic Inhibition (2H⁺ + 2e⁻ → H₂) Protective_Film->Cathodic_Inhibition Blocks

Caption: General mechanism of corrosion inhibition by pyrazine derivatives.

References

Cross-Validation of Analytical Methods for 2-Hydroxypyrazine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Hydroxypyrazine, a key intermediate in pharmaceuticals and a component in flavor chemistry, is critical for quality control and research. This guide provides an objective comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is evaluated based on experimental data from validated methods for structurally similar pyrazine (B50134) derivatives, offering a robust framework for method selection and validation.

Comparative Analysis of HPLC-UV and GC-MS Methods

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on the specific analytical requirements, such as sensitivity, sample matrix complexity, and the volatile nature of the analyte.[1] HPLC is well-suited for non-volatile and thermally labile compounds, while GC-MS is a powerful alternative for volatile and semi-volatile analytes.[1]

Principle of Separation and Detection
  • HPLC-UV: This technique separates compounds based on their polarity through partition chromatography.[1] The quantification is then carried out by measuring the absorbance of UV light by the analyte at a specific wavelength.[2]

  • GC-MS: In this method, separation is achieved based on the analyte's volatility and its interaction with the stationary phase of the GC column.[1] The mass spectrometer then detects and quantifies the analyte based on its mass-to-charge ratio, providing high selectivity.[1]

Data Summary

The following table summarizes the quantitative performance of validated HPLC-UV and GC-MS methods for the analysis of a structurally similar compound, 2-hydroxy-5-methylpyrazine. This data provides a reliable benchmark for what can be expected for the analysis of this compound.

Validation ParameterHPLC-UVGC-MSKey Considerations
Linearity (R²) ≥ 0.999[1]≥ 0.998[1]Both methods demonstrate excellent linearity over their respective ranges.
Range 20 - 120 µg/mL[1]0.1 - 50 µg/mL[1]GC-MS offers a wider dynamic range, particularly at lower concentrations.
Accuracy (% Recovery) 98.0 - 102.0%[1]90 - 110%[1]Both methods provide high accuracy within acceptable limits.
Precision (% RSD) < 1.0%[1]< 10%[1]HPLC-UV generally offers higher precision (lower relative standard deviation).
Limit of Detection (LOD) Not explicitly stated, but expected to be in the low µg/mL range.Not explicitly stated, but expected to be in the ng/mL range.GC-MS is generally more sensitive, allowing for the detection of trace amounts.
Limit of Quantification (LOQ) Not explicitly stated, but expected to be in the low µg/mL range.Not explicitly stated, but expected to be in the ng/mL range.The lower LOQ of GC-MS makes it suitable for applications requiring trace analysis.
Sample Preparation Simpler; often involves dissolution and filtration.[1]More complex; may require derivatization or extraction techniques like Headspace Solid-Phase Microextraction (HS-SPME).[1][3]The complexity of sample preparation for GC-MS can increase analysis time and cost.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[1]Requires volatile or semi-volatile analytes.[1] Derivatization may be necessary for polar compounds.[3]The hydroxyl group in this compound may necessitate derivatization for optimal GC-MS performance.[3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the development and validation of analytical methods, as well as a decision-making process for selecting the appropriate technique for this compound analysis.

Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation A Define Analytical Requirements B Select Appropriate Technique (HPLC/GC-MS) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Analyze Same Samples with Both Methods H->I J Compare Results I->J K Assess Comparability J->K

Workflow for the cross-validation of two analytical methods.

Analytical Method Selection for this compound A High Concentration & Simple Matrix? B High Sensitivity Required? A->B No X HPLC-UV is Suitable A->X Yes C Is Analyte Volatile / Thermally Stable? B->C No Y GC-MS is Preferred B->Y Yes C->Y Yes Z Consider Derivatization for GC-MS C->Z No Z->Y

Decision tree for analytical method selection.

Detailed Experimental Protocols

The following are detailed experimental protocols for the HPLC-UV and GC-MS methods, adapted from validated procedures for 2-hydroxy-5-methylpyrazine.[1][4] These protocols serve as a strong starting point for the development of a method for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in less complex matrices.[1]

Instrumentation:

  • A standard HPLC system equipped with a UV detector.[1]

  • Column: Hypersil C8 (4.6 x 250mm, 3.5 µm particle size) or a similar C18 column.[1][2]

Chromatographic Conditions:

  • Mobile Phase: A mixture of Phosphate buffer (pH 4.4) and Methanol in an 80:20 (v/v) ratio.[1] An alternative could be a gradient of acetonitrile (B52724) and water with 0.1% formic acid.[5]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 269 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient.[1]

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

Calibration:

  • Prepare a stock solution of the this compound reference standard in the mobile phase.[1]

  • Perform serial dilutions to create a series of calibration standards.[1]

  • Construct a calibration curve by plotting the peak area against the concentration.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and is ideal for trace analysis of this compound, particularly in complex matrices.[1][4]

Instrumentation:

  • A standard GC-MS system.[4]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[1]

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Injector Temperature: 250 °C.[5]

  • Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.[1]

  • Ion Source Temperature: 230 °C.[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound to enhance sensitivity and selectivity.[5]

Sample Preparation (Liquid-Liquid Extraction):

  • To a sample containing this compound, add an internal standard (e.g., a deuterated analog).[4]

  • Add an equal volume of a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate.[3][4]

  • Vortex the mixture vigorously for 2 minutes.[4]

  • Centrifuge to separate the organic and aqueous layers.[4]

  • Carefully collect the organic layer.[4]

  • The extraction process can be repeated to improve recovery.[4]

  • Dry the combined organic extracts over anhydrous sodium sulfate.[4]

  • Concentrate the extract under a gentle stream of nitrogen.[4]

  • The sample is then ready for GC-MS analysis.[4]

Note on Derivatization: For polar compounds like this compound, a derivatization step, such as silylation, may be necessary to improve volatility and chromatographic peak shape.[3] This involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[3]

Conclusion

Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of this compound. The HPLC-UV method is a cost-effective and straightforward approach suitable for routine quality control in simpler matrices where high sensitivity is not a primary requirement.[1] Conversely, the GC-MS method, while requiring more extensive sample preparation and potentially derivatization, offers superior sensitivity and selectivity, making it the preferred choice for trace analysis in complex sample matrices.[1] The selection of the most appropriate method should be based on a thorough evaluation of the analytical needs, including the sample matrix, expected analyte concentration, and available instrumentation.

References

A Comparative Guide to the Biological Activity of 2-Hydroxypyrazine and its Methylated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 2-hydroxypyrazine and its methylated analog, 2-hydroxy-3-methylpyrazine (B25083). Due to a notable scarcity of direct comparative research, this document summarizes the available data for each compound and outlines potential therapeutic applications and areas for future investigation.

Introduction

Pyrazine (B50134) and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] this compound, also known as 2(1H)-pyrazinone, represents the core scaffold from which numerous derivatives, including its methylated analogs, are derived. The addition of a methyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, potentially enhancing its biological activity or modulating its specificity. This guide aims to collate the existing, albeit limited, experimental data for this compound and 2-hydroxy-3-methylpyrazine to facilitate further research and drug discovery efforts.

Data Presentation

The available quantitative and qualitative data on the biological activities of this compound and its methylated analog are summarized below. It is important to note the significant gaps in the literature, particularly the lack of direct comparative studies.

Biological ActivityThis compound2-Hydroxy-3-methylpyrazine2-Hydroxy-5-methylpyrazine (B48312)
Cytotoxicity Not cytotoxic to A204 rhabdomyosarcoma cells.[3]Not ReportedNot Reported
Antimicrobial Activity Not ReportedInferred potential based on pyrazine derivativesInferred potential as a modulator of bacterial quorum sensing.[4]
Antioxidant Activity Not ReportedInferred potential based on pyrazine derivativesInferred potential based on pyrazine derivatives.[4]
Enzyme Inhibition Not ReportedServes as a scaffold for synthesizing kinase inhibitors for anticancer therapies.[5]Not Reported
Acute Toxicity (LD50) Not ReportedNot Reported1300 mg/kg (Mouse, Intraperitoneal).[4]

Comparative Analysis

Direct comparison of the biological activity of this compound and its methylated analogs is challenging due to the limited available data. However, some inferences can be drawn:

  • Cytotoxicity: this compound has been shown to be non-cytotoxic in at least one cancer cell line, suggesting the core structure may have low intrinsic toxicity.[3] The cytotoxicity of its methylated analogs has not been reported.

  • Therapeutic Potential: The most significant finding for the methylated analog, 2-hydroxy-3-methylpyrazine, is its use as a scaffold for developing kinase inhibitors.[5] This suggests that methylation at the 3-position may be a key structural feature for this type of activity. The parent compound, this compound, has not been highlighted in this context.

  • Antimicrobial Activity: While the antimicrobial potential of pyrazine derivatives is generally acknowledged, specific data for this compound and its methylated analogs are lacking.[4] There is a hypothesis that 2-hydroxy-5-methylpyrazine may modulate bacterial quorum sensing, a form of cell-to-cell communication.[4]

  • Toxicity: The only available acute toxicity data is for 2-hydroxy-5-methylpyrazine, which has an LD50 of 1300 mg/kg in mice via intraperitoneal administration.[4]

Experimental Protocols

Given the lack of extensive experimental data, this section provides detailed methodologies for key experiments that would be crucial for a comprehensive comparison of the biological activities of this compound and its methylated analogs.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared by growing the bacteria in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.[6]

  • Plate Setup: A 96-well microtiter plate is used. A serial two-fold dilution of the test compound is prepared in the broth directly in the wells of the plate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound.[6]

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism being tested.

  • Reading: After incubation, the plates are examined visually or with a plate reader for bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[6]

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[7]

  • Incubation: The plate is incubated for a further 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 500-600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[7]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of this compound and its analogs.

G cluster_0 In Vitro Screening cluster_1 Lead Identification & Optimization Antimicrobial Antimicrobial Assays (e.g., Microbroth Dilution) SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Cytotoxicity->SAR Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Antioxidant->SAR Enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) Enzyme->SAR Mechanism Mechanism of Action Studies SAR->Mechanism InVivo In Vivo Efficacy & Toxicity Studies Mechanism->InVivo Compound This compound or Methylated Analog Compound->Antimicrobial Test for antibacterial/ antifungal activity Compound->Cytotoxicity Assess cell viability Compound->Antioxidant Evaluate radical scavenging Compound->Enzyme Screen for enzyme inhibition G cluster_0 Bacterial Cell QS_system Quorum Sensing System Virulence Virulence Factor Expression QS_system->Virulence Biofilm Biofilm Formation QS_system->Biofilm Pyrazine 2-Hydroxy-5-methylpyrazine (Hypothesized) Pyrazine->QS_system Modulates

References

A Comparative Review of Pyrazine-Containing Pharmaceuticals in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine (B50134) moiety, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a significant pharmacophore in modern drug discovery. Its unique physicochemical properties have led to its incorporation into a diverse range of therapeutic agents. This guide provides a comparative overview of two prominent pyrazine-containing pharmaceuticals in the field of oncology: Bortezomib, a proteasome inhibitor, and Gilteritinib, a tyrosine kinase inhibitor. We will objectively compare their performance with supporting experimental data, detail relevant experimental protocols, and visualize key mechanisms and workflows.

Introduction to Pyrazine Pharmaceuticals in Oncology

Pyrazine derivatives have emerged as a promising class of compounds in cancer therapy.[1] Their planar structure and ability to participate in hydrogen bonding and other non-covalent interactions allow them to bind effectively to various biological targets.[2][3] This has led to the development of drugs that modulate critical cellular processes such as protein degradation and signal transduction, which are often dysregulated in cancer.[1][4] This review focuses on two successful examples, Bortezomib and Gilteritinib, to illustrate the therapeutic versatility of the pyrazine scaffold.

Comparative Performance of Bortezomib and Gilteritinib

Bortezomib (Velcade®) and Gilteritinib (Xospata®) are both approved for the treatment of hematological malignancies, yet they achieve their therapeutic effects through distinct mechanisms of action. Bortezomib is a reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[3][4] In contrast, Gilteritinib is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, a key signaling molecule in hematopoietic cells.[1]

Quantitative Performance Data

The following table summarizes key quantitative data for Bortezomib and Gilteritinib, providing a basis for comparing their potency and clinical efficacy.

ParameterBortezomibGilteritinib
Target 26S Proteasome (β5 subunit)[5]FLT3 (wild-type and mutated forms), AXL, ALK[1]
Mechanism of Action Inhibition of chymotrypsin-like activity of the proteasome, leading to apoptosis.[3][4]Inhibition of FLT3 receptor signaling and proliferation in cells with FLT3 mutations.[1][6]
IC50 (in vitro) ~10 nM for 40% proteasome inhibition in Granta-519 cells (30 min)[7]1-2 nM for FLT3 in cell-based assays[8]
Primary Indication Multiple Myeloma (MM)[9]Relapsed or Refractory Acute Myeloid Leukemia (AML) with FLT3 mutation[1]
Overall Survival (OS) - Clinical Trial Data Improved OS in newly diagnosed MM (HR=0.61 vs non-bortezomib regimen)[9]Superior OS compared to salvage chemotherapy in relapsed/refractory FLT3-mutated AML (9.3 vs 5.6 months)[10]
Complete Remission (CR) Rate 11% as monotherapy in newly diagnosed MM[11]54% (composite CR) in relapsed/refractory FLT3-mutated AML[12]
Common Adverse Events Peripheral neuropathy, fatigue, rash[11]Cytopenias, infections, elevated liver enzymes[12]

Signaling Pathways

The distinct mechanisms of action of Bortezomib and Gilteritinib are best understood by examining the signaling pathways they disrupt.

Bortezomib: Disruption of the Ubiquitin-Proteasome Pathway

Bortezomib's inhibition of the 26S proteasome leads to the accumulation of ubiquitinated proteins, including key cell cycle regulators and pro-apoptotic factors. This disruption of protein homeostasis induces endoplasmic reticulum (ER) stress and ultimately triggers apoptosis in cancer cells.[3][4] One of the critical pathways affected is the NF-κB signaling cascade.[3]

Bortezomib_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Ub_IkB Ubiquitinated IκB IkB->Ub_IkB ubiquitination Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB translocation Proteasome 26S Proteasome Bortezomib Bortezomib Bortezomib->Proteasome inhibits Ub_IkB->Proteasome degradation Gene_Expression Target Gene Expression (e.g., anti-apoptotic) Nucleus_NFkB->Gene_Expression promotes

Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and NF-κB activation.

Gilteritinib: Inhibition of FLT3 Signaling

Gilteritinib targets the constitutively active FLT3 receptor in certain types of AML. By blocking the ATP-binding site of the FLT3 kinase, it prevents autophosphorylation and the activation of downstream pro-survival and proliferative signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways.[13][14]

Gilteritinib_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FLT3 FLT3 Receptor (mutated) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Gilteritinib Gilteritinib Gilteritinib->FLT3 inhibits ATP ATP ATP->FLT3 binds MEK MEK RAS->MEK AKT AKT PI3K->AKT STAT5_n STAT5 STAT5->STAT5_n translocation ERK ERK MEK->ERK AKT_n AKT AKT->AKT_n translocation ERK_n ERK ERK->ERK_n translocation Proliferation Cell Proliferation & Survival ERK_n->Proliferation AKT_n->Proliferation STAT5_n->Proliferation

Caption: Gilteritinib blocks mutated FLT3, inhibiting downstream pro-survival pathways.

Experimental Protocols

Reproducible and well-documented experimental protocols are crucial for the evaluation of pharmaceutical compounds. Below are detailed methodologies for key assays used to characterize proteasome and kinase inhibitors.

Proteasome Activity Assay (for Bortezomib)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

  • Cell Lysis:

    • Treat cancer cells (e.g., multiple myeloma cell lines) with varying concentrations of Bortezomib for the desired duration.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a proteasome activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, and 1 mM DTT) by passing them through a 29G needle multiple times.[15]

  • Fluorometric Assay:

    • Add cell lysate to a microplate well containing a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).

    • Monitor the fluorescence (excitation ~380 nm, emission ~460 nm) continuously in a microplate fluorometer at 37°C.[15]

    • Include a control with a high concentration of Bortezomib to subtract non-specific protease activity.[15]

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the change in fluorescence over time.

    • Normalize the activity to the total protein concentration of the lysate.

    • Determine the IC50 value of Bortezomib by plotting the percentage of proteasome inhibition against the drug concentration.

In Vitro Kinase Inhibition Assay (for Gilteritinib)

This assay determines the direct inhibitory activity of a compound against a purified kinase.

  • Reagents and Setup:

    • Prepare a reaction mixture containing purified recombinant FLT3 kinase, a suitable kinase buffer, ATP, and a substrate (e.g., a synthetic peptide).[16]

    • Serially dilute Gilteritinib in the kinase buffer.

  • Kinase Reaction:

    • In a microplate, combine the kinase, the inhibitor at various concentrations, and the substrate.[16]

    • Initiate the kinase reaction by adding ATP.[16]

    • Incubate for a set period at a controlled temperature.

  • Detection:

    • Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radioactivity (with ³²P-ATP), fluorescence, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).[16]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[16]

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and survival.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of the drug Seed_Cells->Treat_Cells Incubate_Drug Incubate for a specified period (e.g., 72h) Treat_Cells->Incubate_Drug Add_MTT Add MTT reagent to each well Incubate_Drug->Add_MTT Incubate_MTT Incubate for 1-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution to dissolve formazan (B1609692) crystals Incubate_MTT->Solubilize Read_Absorbance Read absorbance at ~570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a cell viability MTT assay.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the pyrazine-containing drug.

    • Incubate for a specified period (e.g., 72 hours).[16]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[17]

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[17]

    • Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • The intensity of the color is proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each drug concentration relative to an untreated control.

    • Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to understand the effect of a compound on signaling pathways.

  • Protein Extraction and Quantification:

    • Treat cells with the pyrazine derivative for a specified time.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[18]

    • Determine the total protein concentration in the lysates using a protein assay (e.g., BCA or Bradford assay).[18]

  • Gel Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in sample buffer.[18]

    • Separate the proteins by size using SDS-PAGE.[18]

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[19]

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-FLT3 or IκB).[19]

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.[18]

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to compare protein levels across different samples.

Conclusion

The pyrazine scaffold is a versatile and valuable component in the design of modern pharmaceuticals, particularly in oncology. The comparative review of Bortezomib and Gilteritinib highlights the diverse mechanisms of action that can be achieved by incorporating this heterocyclic ring. Bortezomib's disruption of protein homeostasis through proteasome inhibition and Gilteritinib's targeted inhibition of a key signaling kinase demonstrate the breadth of therapeutic strategies enabled by pyrazine-containing compounds. The provided quantitative data and experimental protocols offer a framework for the continued research and development of novel pyrazine-based drugs to address unmet needs in cancer therapy.

References

Head-to-head comparison of 2-Hydroxypyrazine and pyridinone scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Head-to-Head Comparison of 2-Hydroxypyrazine and Pyridinone Scaffolds for Drug Discovery

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental building blocks for the design of novel therapeutic agents. Among these, the this compound and pyridinone scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. Both scaffolds can serve as bioisosteres for amides, phenols, and other heterocyclic systems, and their unique physicochemical properties allow for the fine-tuning of a drug candidate's solubility, lipophilicity, and metabolic stability.[1][2][3]

Pyridinone-containing compounds are well-established and exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4] Similarly, the this compound core, which exists in tautomeric equilibrium with 2(1H)-pyrazinone, is a versatile scaffold used to develop novel kinase inhibitors and other therapeutic agents.[5][6] This guide provides a head-to-head comparison of these two important scaffolds, supported by quantitative data, experimental methodologies, and pathway visualizations to inform researchers in drug development.

Physicochemical Properties: A Comparative Overview

The subtle differences in the arrangement of nitrogen atoms and the resulting electronic properties between this compound and pyridinone scaffolds have significant implications for their behavior in biological systems. These properties dictate how they engage with protein targets, their solubility in aqueous and lipid environments, and their overall drug-like characteristics.

PropertyThis compoundPyridinone (2-Pyridone Isomer)Implications in Drug Design
Core Structure A six-membered ring with two nitrogen atoms at positions 1 and 4, and a hydroxyl group at position 2.A six-membered ring with one nitrogen atom at position 1 and a carbonyl group at position 2.The additional nitrogen in the pyrazine (B50134) ring influences the scaffold's electronics, basicity, and hydrogen bonding potential compared to pyridinone.
Tautomerism Exists in a tautomeric equilibrium between the 2-hydroxy (lactim) form and the 2-oxo (lactam) form, 2(1H)-pyrazinone.[5][7]Predominantly exists in the 2-pyridone (lactam) form, with the 2-hydroxypyridine (B17775) (lactim) form being less stable, especially in polar solvents.[8]The lactam form provides both a hydrogen bond donor (N-H) and acceptor (C=O), crucial for interactions like binding to the hinge region of kinases.
Hydrogen Bonding The 2(1H)-pyrazinone tautomer features one H-bond donor (N1-H) and two H-bond acceptors (C2=O, N4).[5]The 2-pyridone structure offers one H-bond donor (N-H) and one H-bond acceptor (C=O).[2][9]The additional acceptor site (N4) in the pyrazine ring can offer alternative or additional binding interactions with a target protein.
Bioisosterism Can act as a bioisostere for pyrimidines, phenols, and amides.[1]Widely used as a bioisostere for amides, phenyls, pyridines, pyrazines, and phenol (B47542) rings.[1][3][10]Both scaffolds are versatile for scaffold hopping and optimizing ADME properties while maintaining key binding interactions.
Synthetic Access Key synthesis involves the Reuben G. Jones reaction: a double condensation of 1,2-dicarbonyls with α-aminoamides.[11][12]Commonly synthesized via cyclization of acyclic precursors using multicomponent reactions or by modification of existing pyridine (B92270) ring systems.[13][14]Pyridinone synthesis is often considered highly feasible, with many established routes for creating diverse libraries.[10] this compound synthesis is also well-established but can face challenges with regioselectivity.[5][11]

Biological Activity and Therapeutic Applications

Both scaffolds are integral to the development of inhibitors for a wide range of protein targets, particularly protein kinases. Their ability to form key hydrogen bonds mimics the interaction of the adenine (B156593) region of ATP with the kinase hinge, making them excellent starting points for inhibitor design.

Pyridinones have been successfully incorporated into numerous potent inhibitors targeting kinases such as JAK, Met, and PIM-1, as well as agents with antiviral and anticancer properties.[10][15][16][17] The pyrazine scaffold, while also used broadly, is a key component in several FDA-approved kinase inhibitors like Gilteritinib (FLT3/AXL inhibitor).[6][18]

Target ClassScaffoldExample Compound / DerivativeBiological Activity (IC₅₀ / Kᵢ)Reference
Kinase (JAK) PyridinonePyridone 6 (P6)JAK1: 15 nM, JAK2: 1 nM, JAK3: 5 nM, TYK2: 1 nM[15]
Kinase (Met) PyridinonePyrrolopyridine-pyridone analogMet: 1.8 nM, Flt-3: 4 nM, VEGFR-2: 27 nM[17]
Kinase (PIM-1) Pyridinone4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrilesPotent inhibition of oncogenic PIM-1 kinase[2][16]
Kinase (FLT3/AXL) PyrazineGilteritinib (Pyrazine-2-carboxamide derivative)FLT3: 0.29 nM, AXL: 0.73 nM[6]
Kinase (CHK1) PyrazinePrexasertib (Pyrazine-2-carbonitrile derivative)CHK1: 1 nM, CHK2: 8 nM[6]
Kinase (CK2/PIM) Pyrazine2,6-disubstituted pyrazine derivativeDual inhibition of CK2 and PIM kinases[19]
Antiviral (HIV-1) PyridinonePyridin-2(1H)-one derivativesHigh potency against HIV-1 wild-type and resistant strains[1]
Mutant IDH1 PyridinonePyridinone–thiohydantoin derivativeKᵢ = 0.42–9.2 µM[10]
Visualizing the Mechanism: Kinase Signaling Inhibition

Many inhibitors containing these scaffolds target critical cell signaling pathways, such as the JAK-STAT pathway, which is implicated in inflammation and cancer. The diagram below illustrates how a hypothetical inhibitor might block this cascade.

JAK_STAT_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (Janus Kinase) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription (Proliferation, Inflammation) Inhibitor Scaffold-Based Kinase Inhibitor (e.g., Pyridone 6) Inhibitor->JAK Inhibits Drug_Discovery_Workflow lib_synth Library Synthesis (Pyridinone / this compound) biochem_assay Biochemical Assay (e.g., In Vitro Kinase Assay) lib_synth->biochem_assay ic50_det IC₅₀ Determination biochem_assay->ic50_det cell_assay Cell-Based Assay (e.g., MTT Proliferation Assay) ic50_det->cell_assay Select Hits sar_opt SAR Optimization cell_assay->sar_opt sar_opt->lib_synth Iterate adme_tox ADME/Tox Profiling (Solubility, Stability, etc.) sar_opt->adme_tox Optimize Leads in_vivo In Vivo Efficacy Studies (Xenograft Models) adme_tox->in_vivo preclinic Preclinical Candidate in_vivo->preclinic

References

Navigating the Isomeric Maze: A Comparative Guide to Purity Analysis of 2-Hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of 2-hydroxypyrazine, a key building block in many pharmaceutical compounds, is a critical analytical challenge. The synthesis of this pyrazine (B50134) derivative can often lead to the formation of positional isomers, primarily 3-hydroxypyrazine and 5-hydroxypyrazine, which can impact the efficacy and safety of the final drug product. This guide provides an objective comparison of the leading analytical techniques for isomeric purity analysis of this compound synthesis products, supported by detailed experimental protocols and performance data to aid in method selection and implementation.

The inherent difficulty in separating positional isomers, which possess identical molecular weights and often similar physicochemical properties, necessitates robust and highly selective analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are the primary techniques employed for this purpose, each offering distinct advantages and limitations. More recently, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful tool for direct purity assessment without the need for chromatographic separation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity analysis of this compound is dictated by factors such as the required sensitivity, resolution, sample throughput, and the nature of the sample matrix. Below is a comparative overview of the most commonly employed methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.Separation in a capillary based on electrophoretic mobility in an electric field.Exploits the magnetic properties of atomic nuclei for structural and quantitative information.
Applicability Broadly applicable to a wide range of pyrazine isomers, including non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable isomers. Derivatization may be required for polar compounds like hydroxypyrazines.High-resolution separation of charged or polar isomers.Provides structural confirmation and absolute or relative quantification without a reference standard of the analyte.[2][3]
Selectivity High, can be tuned by varying stationary and mobile phases. Separation of positional isomers can be challenging.High, especially when combined with retention indices for isomer identification.[4]Very high, capable of resolving closely related isomers.Excellent for distinguishing isomers based on subtle differences in the chemical environment of nuclei.
Sensitivity Good, typically in the µg/mL to ng/mL range.Very high, often in the pg to ng range.High, but concentration sensitivity can be limited by small injection volumes.Lower sensitivity compared to chromatographic methods, typically requiring mg amounts of sample.
Sample Throughput Moderate to high, depending on the run time.Moderate, can be limited by longer run times and sample preparation.High, with fast analysis times.Low to moderate, with longer acquisition times for high sensitivity.
Key Advantages Robust, versatile, and widely available.Excellent for identifying trace-level impurities.High separation efficiency and minimal solvent consumption.Non-destructive, provides structural information, and can be a primary ratio method for purity determination.[2][3]
Key Limitations Separation of positional isomers can be difficult and may require specialized columns or conditions.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower concentration sensitivity, and reproducibility can be influenced by capillary surface effects.Lower sensitivity, higher instrumentation cost.

Experimental Protocols

Detailed methodologies are crucial for achieving reliable and reproducible results in isomeric purity analysis. The following sections provide experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

The separation of hydroxypyrazine isomers by HPLC is often challenging due to their similar polarities. A specialized approach using elevated column temperatures can enhance resolution.

Instrumentation:

  • HPLC system with a UV detector

  • Heated column compartment

Chromatographic Conditions:

ParameterValue
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic, to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 60 °C (using a water-heated column jacket)
Detection UV at 270 nm
Injection Volume 10 µL

Sample Preparation: Dissolve the this compound synthesis product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of hydroxypyrazines, derivatization is often necessary to improve their volatility for GC-MS analysis. Silylation is a common derivatization technique.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Autosampler

Derivatization Procedure:

  • To 1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Capillary Electrophoresis (CE)

CE offers high-resolution separation for polar and charged molecules and can be an excellent alternative for hydroxypyrazine isomer analysis.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

CE Conditions:

ParameterValue
Capillary Fused-silica, 50 µm i.d., effective length 50 cm
Background Electrolyte 20 mM Phosphate buffer (pH 2.5)
Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 214 nm

Sample Preparation: Dissolve the sample in the background electrolyte to a concentration of 0.1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR can be used for the absolute quantification of this compound and its isomers without the need for isomer-specific reference standards.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

ParameterValue
Solvent DMSO-d6
Internal Standard Maleic acid (certified reference material)
Pulse Program 90° pulse with a long relaxation delay (e.g., 30 s)
Number of Scans 16 or more for good signal-to-noise

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into an NMR tube.

  • Add a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • Ensure complete dissolution.

Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_dissolve Dissolve Sample (1 mg/mL in Mobile Phase) s_filter Filter (0.45 µm) s_dissolve->s_filter h_inject Inject Sample (10 µL) s_filter->h_inject h_separate Separation on C18 Column (60 °C) h_inject->h_separate h_detect UV Detection (270 nm) h_separate->h_detect d_integrate Integrate Peak Areas h_detect->d_integrate d_calculate Calculate Isomeric Purity d_integrate->d_calculate

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s_sample Weigh Sample (1 mg) s_derivatize Derivatize with Silylating Agent s_sample->s_derivatize s_heat Heat (70 °C, 30 min) s_derivatize->s_heat g_inject Inject Derivatized Sample s_heat->g_inject g_separate GC Separation (DB-5ms column) g_inject->g_separate g_detect MS Detection (EI, Scan m/z 40-450) g_separate->g_detect d_identify Identify Isomers by Mass Spectra and Retention Indices g_detect->d_identify d_quantify Quantify by Peak Area d_identify->d_quantify

GC-MS Experimental Workflow

Analytical_Method_Selection start Start: Isomeric Purity Analysis of This compound q_volatility Are isomers volatile and thermally stable? start->q_volatility q_concentration Is high sensitivity (trace level) required? q_volatility->q_concentration Yes q_structural_info Is direct structural confirmation and absolute quantification needed? q_volatility->q_structural_info No gcms GC-MS (with derivatization) q_concentration->gcms Yes hplc HPLC q_concentration->hplc No q_high_resolution Is very high resolution for polar isomers needed? q_structural_info->q_high_resolution No qnmr qNMR q_structural_info->qnmr Yes q_high_resolution->hplc No ce Capillary Electrophoresis q_high_resolution->ce Yes

Decision tree for method selection.

Conclusion

The isomeric purity of this compound is a critical quality attribute that demands careful analytical control. While HPLC and GC-MS are the workhorse techniques for this analysis, the choice between them depends on the specific requirements of the assay. HPLC offers versatility, while GC-MS provides unparalleled sensitivity for volatile derivatives. Capillary electrophoresis presents a high-resolution alternative, particularly for polar isomers, and qNMR offers a powerful, direct method for purity assessment and structural confirmation. By understanding the principles, advantages, and limitations of each technique, and by implementing robust, well-defined experimental protocols, researchers can confidently navigate the complexities of isomeric purity analysis and ensure the quality and consistency of their this compound products.

References

Safety Operating Guide

Safe Disposal of 2-Hydroxypyrazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Hydroxypyrazine is critical to ensure laboratory safety, protect the environment, and maintain regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, addressing immediate safety concerns and logistical requirements.

I. Immediate Safety and Hazard Identification

Before handling this compound, it is imperative to be familiar with its potential hazards. According to safety data sheets, this compound is classified as:

  • Acute toxicity, Oral (Category 4) , with the hazard statement H302: Harmful if swallowed.[1][2]

  • Serious eye damage (Category 1) , with the hazard statement H318: Causes serious eye damage.[1][2]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1][2]

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: Handle in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust or fumes.

II. Operational Disposal Plan: Step-by-Step Procedure

Disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Step 1: Waste Collection and Containerization

  • Designated Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the hazard pictograms for "Corrosion" and "Exclamation Mark."[3][4]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Storage of Chemical Waste

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA near the point of generation.

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure the container remains closed except when adding waste.

Step 3: Arranging for Disposal

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. Contact your EHS department to schedule a collection.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Step 4: Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure: Evacuate the immediate area and restrict access. Remove all sources of ignition.

  • Personal Protection: Wear appropriate PPE before attempting to clean the spill.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1][2] Use an inert, non-combustible absorbent material like sand or vermiculite (B1170534) to contain the spill.

  • Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials used must also be disposed of as hazardous waste.

III. Disposal of Empty Containers

Empty containers that held this compound must be managed carefully:

  • Triple-Rinse: The container should be triple-rinsed with a suitable solvent.

  • Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as hazardous waste.

  • Final Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original label. The container may then be disposed of as non-hazardous waste, in accordance with institutional policy.

IV. Regulatory Compliance

Chemical waste generators are responsible for correctly classifying and disposing of their waste in accordance with all federal, state, and local regulations.[1] Consult the US EPA guidelines listed in 40 CFR 261.3 for classification determination.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe Is appropriate PPE being worn? start->ppe wear_ppe Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat ppe->wear_ppe No waste_collection Collect waste in a designated, labeled hazardous waste container. ppe->waste_collection Yes wear_ppe->waste_collection spill Is there a spill? waste_collection->spill follow_spill_procedure Follow Spill Procedure: 1. Evacuate & Secure 2. Contain Spill 3. Collect Material 4. Decontaminate Area spill->follow_spill_procedure Yes storage Store container in a designated Satellite Accumulation Area. spill->storage No follow_spill_procedure->storage disposal_request Request waste pickup from Environmental Health & Safety (EHS). storage->disposal_request end End: Waste Disposed of Properly disposal_request->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-Hydroxypyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for the handling and disposal of 2-Hydroxypyrazine. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye damage.[1][2][3][4] Therefore, strict adherence to PPE protocols is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[5]To prevent skin contact. Disposable gloves should be changed frequently and immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory.[1][5] A face shield should be worn in addition to goggles if there is a splash hazard.[5]To protect against serious eye damage from splashes or dust.[1][2][3]
Skin and Body Protection A laboratory coat should be worn at all times.[5] For larger quantities or when there is a significant risk of contamination, additional protective clothing may be necessary.To protect skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood or a well-ventilated enclosure to minimize inhalation of dust or fumes.[1][6] If a fume hood is not available or insufficient, a NIOSH-approved respirator may be required.[5]To prevent respiratory tract irritation.

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring a safe handling process from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_area->gather_ppe assemble_equip Assemble Equipment (Spatulas, Weigh Boats, etc.) gather_ppe->assemble_equip don_ppe Don All Required PPE assemble_equip->don_ppe weigh Carefully Weigh Compound (Minimize Dust) don_ppe->weigh transfer Slowly Transfer to Vessel decontaminate Decontaminate Work Surfaces transfer->decontaminate dispose Segregate and Dispose of Waste decontaminate->dispose doff_ppe Doff PPE in Correct Order dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Figure 1: Step-by-step workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls:

    • Ensure that a calibrated emergency eyewash station and safety shower are readily accessible.[1][6]

    • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][6]

    • Before starting, assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, inside the fume hood.[5]

  • Handling:

    • Wear the full complement of prescribed PPE as detailed in Table 1.

    • To minimize dust generation, handle the solid compound with care.[1] Avoid any actions that could cause the powder to become airborne.

    • When weighing, use a tared weigh boat.

    • Slowly transfer the weighed solid into the reaction vessel. If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling and Cleanup:

    • After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Dispose of all contaminated waste as described in the disposal plan.[1]

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.[1]

Disposal Plan

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[5] These items must be collected in a designated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste this compound and solutions containing the compound must be collected in a separate, clearly labeled hazardous waste container.[1] Do not pour down the drain.

Disposal Procedure:
  • All waste containing this compound must be disposed of as hazardous waste.

  • Follow all local, institutional, and national regulations for the disposal of chemical waste.

  • Arrange for collection by an authorized hazardous waste disposal service.

By adhering to these safety and handling protocols, you can significantly mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.